N-Boc-N-bis(PEG4-azide)
Description
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl N,N-bis[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H49N7O10/c1-25(2,3)42-24(33)32(6-10-36-14-18-40-22-20-38-16-12-34-8-4-28-30-26)7-11-37-15-19-41-23-21-39-17-13-35-9-5-29-31-27/h4-23H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTMSYUZSFHWJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOCCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H49N7O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901104755 | |
| Record name | 5,8,11,14-Tetraoxa-2-azahexadecanoic acid, 16-azido-2-(14-azido-3,6,9,12-tetraoxatetradec-1-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901104755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
607.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055041-25-1 | |
| Record name | 5,8,11,14-Tetraoxa-2-azahexadecanoic acid, 16-azido-2-(14-azido-3,6,9,12-tetraoxatetradec-1-yl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055041-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8,11,14-Tetraoxa-2-azahexadecanoic acid, 16-azido-2-(14-azido-3,6,9,12-tetraoxatetradec-1-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901104755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Boc-N-bis(PEG4-azide): A Trifunctional Linker for Advanced Bioconjugation and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-N-bis(PEG4-azide) is a branched, trifunctional polyethylene (B3416737) glycol (PEG) derivative that serves as a versatile linker molecule in the fields of bioconjugation, drug delivery, and proteomics.[1][2] Its unique architecture, featuring two terminal azide (B81097) groups and a tert-butyloxycarbonyl (Boc) protected primary amine, allows for the sequential and controlled conjugation of multiple molecular entities. The tetraethylene glycol (PEG4) chains enhance aqueous solubility and biocompatibility while providing a flexible spacer arm.[3][] This guide provides a comprehensive overview of the technical specifications, experimental protocols, and applications of N-Boc-N-bis(PEG4-azide).
Core Properties and Specifications
N-Boc-N-bis(PEG4-azide) is characterized by its distinct functional groups that offer orthogonal reactivity. The two azide moieties are readily available for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry," enabling the efficient and specific attachment of alkyne-modified molecules.[5] The Boc-protected amine provides a stable, masked primary amine that can be deprotected under acidic conditions to allow for subsequent conjugation to carboxylic acids, activated esters, or other amine-reactive functionalities.[2][]
Quantitative Data Summary
| Property | Value | References |
| Molecular Formula | C₂₅H₄₉N₇O₁₀ | [6] |
| Molecular Weight | 607.70 g/mol | [6] |
| Purity | Typically >95% or >98% | [6] |
| Appearance | Viscous oil or waxy solid | [7] |
| Solubility | Soluble in common organic solvents (DCM, DMF, DMSO) and has some aqueous solubility | [7] |
| Storage Conditions | Recommended storage at -20°C under an inert atmosphere | [7] |
Chemical Structure and Reaction Scheme
The structure of N-Boc-N-bis(PEG4-azide) allows for a multi-step conjugation strategy, making it a valuable tool in the construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][5]
Caption: Chemical structure of N-Boc-N-bis(PEG4-azide).
Experimental Protocols
The following are representative protocols for the use of N-Boc-N-bis(PEG4-azide). Optimization may be required for specific applications.
Protocol 1: Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
N-Boc-N-bis(PEG4-azide)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Dissolve the N-Boc-N-bis(PEG4-azide) in anhydrous DCM to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Add TFA to a final concentration of 20-50% (v/v). If acid-sensitive groups are present, TIS can be added (2.5-5% v/v) as a scavenger.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To remove residual TFA, co-evaporate with toluene (3 times).
-
For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine-functionalized bis-azide linker.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for conjugating the azide groups of the linker to alkyne-modified molecules.
Materials:
-
N-Boc-N-bis(PEG4-azide) or its deprotected amine counterpart
-
Alkyne-functionalized molecule (e.g., a drug, fluorescent dye, or biomolecule)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)
-
Reaction buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
Procedure:
-
Preparation of Reagents:
-
Dissolve the N-Boc-N-bis(PEG4-azide) linker in DMSO or the reaction buffer.
-
Dissolve the alkyne-functionalized molecule in DMSO to create a stock solution.
-
Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).
-
Prepare a stock solution of CuSO₄ in water (e.g., 20 mM).
-
Prepare a stock solution of the copper ligand in water or DMSO.
-
-
Reaction Setup:
-
In a reaction vessel, combine the linker and the alkyne-functionalized molecule in the desired molar ratio (e.g., a 5- to 10-fold molar excess of the alkyne molecule per azide group) in the reaction buffer.
-
Add the copper ligand to the reaction mixture.
-
Initiate the reaction by adding CuSO₄ followed by sodium ascorbate.
-
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or high-performance liquid chromatography (HPLC) to remove unreacted reagents and catalysts.
Logical Workflow for Bioconjugation
The trifunctional nature of N-Boc-N-bis(PEG4-azide) allows for a logical, multi-step workflow in the synthesis of complex bioconjugates.
References
- 1. Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. N-Boc-N-Bis(PEG4-Azide) - CD Bioparticles [cd-bioparticles.net]
- 3. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
An In-Depth Technical Guide to N-Boc-N-bis(PEG4-azide): Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and applications of N-Boc-N-bis(PEG4-azide), a key heterobifunctional linker in modern drug development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).
Core Structure and Properties
N-Boc-N-bis(PEG4-azide) is a branched polyethylene (B3416737) glycol (PEG)-based molecule featuring two terminal azide (B81097) (-N₃) groups and a central amine protected by a tert-butyloxycarbonyl (Boc) group.[1][][3] This unique trifunctional architecture allows for sequential and orthogonal conjugation strategies, making it a versatile tool for constructing complex biomolecules.[]
The PEG4 spacers, each consisting of four ethylene (B1197577) glycol units, impart hydrophilicity to the molecule, which can enhance the solubility and pharmacokinetic properties of the resulting conjugates.[][5] The two azide moieties are reactive handles for "click chemistry," specifically with alkyne-containing molecules. This can occur via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC) with strained cyclooctynes like DBCO or BCN.[1] The Boc-protected amine provides a stable, yet readily cleavable, functional group that, upon deprotection under acidic conditions, reveals a primary amine ready for amidation with carboxylic acids.[1][]
Physicochemical Properties
A summary of the key quantitative data for N-Boc-N-bis(PEG4-azide) is presented in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₅H₄₉N₇O₁₀ | [] |
| Molecular Weight | 607.70 g/mol | [] |
| CAS Number | 2055041-25-1 | [1][] |
| Appearance | Typically a viscous oil or waxy solid | [6] |
| Purity | ≥98% | [1][] |
| Solubility | Soluble in water, DMSO, DCM, and DMF | [7][8] |
| Storage Conditions | -20°C | [1] |
| Topological Polar Surface Area (TPSA) | 132 Ų | [] |
| XLogP3 | 1.7 | [] |
Applications in Drug Development
The primary application of N-Boc-N-bis(PEG4-azide) is as a linker in the synthesis of PROTACs.[][9] PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[5][10]
The linker is a critical component of a PROTAC, influencing its efficacy and drug-like properties.[9][10] The dual azide functionality of N-Boc-N-bis(PEG4-azide) allows for the potential to create bivalent or multi-specific PROTACs, or to attach other moieties such as imaging agents or solubility enhancers. The central protected amine allows for the conjugation to either the POI ligand or the E3 ligase ligand.
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of a PROTAC using N-Boc-N-bis(PEG4-azide). This protocol assumes the use of a POI ligand with a carboxylic acid and an E3 ligase ligand with an alkyne group.
Boc Deprotection of N-Boc-N-bis(PEG4-azide)
-
Dissolution: Dissolve N-Boc-N-bis(PEG4-azide) in a suitable organic solvent such as dichloromethane (B109758) (DCM).
-
Deprotection: Add an excess of a strong acid, such as trifluoroacetic acid (TFA), to the solution. A typical concentration is 20-50% TFA in DCM.
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by a suitable analytical method (e.g., TLC or LC-MS) until the starting material is consumed.
-
Work-up: Remove the excess acid and solvent under reduced pressure. The resulting amine can be purified by an appropriate method if necessary, or used directly in the next step.
Amide Coupling with a Carboxylated POI Ligand
-
Activation of POI Ligand: Dissolve the POI ligand containing a carboxylic acid in an anhydrous aprotic solvent like dimethylformamide (DMF). Add a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like diisopropylethylamine (DIPEA).
-
Coupling Reaction: To the activated POI ligand solution, add the deprotected bis(PEG4-azide) amine from the previous step.
-
Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by LC-MS.
-
Purification: Purify the resulting POI-linker conjugate by preparative HPLC to obtain the pure product.
Click Chemistry with an Alkyne-Functionalized E3 Ligase Ligand
-
Reaction Setup: Dissolve the purified POI-linker-azide conjugate and the alkyne-functionalized E3 ligase ligand in a suitable solvent system (e.g., a mixture of t-BuOH and water).
-
Catalyst Addition (for CuAAC): Add a copper(I) catalyst. This is often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate.
-
Reaction: Stir the reaction at room temperature until completion, monitoring by LC-MS. For SPAAC reactions with DBCO or BCN, no copper catalyst is needed.
-
Final Purification: Purify the final PROTAC molecule by preparative HPLC. Characterize the final product by LC-MS and NMR to confirm its identity and purity.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: PROTAC Synthesis Workflow.
This guide provides a foundational understanding of N-Boc-N-bis(PEG4-azide) for its effective application in research and development. The versatility of this linker continues to make it a valuable component in the design of novel therapeutics.
References
- 1. N-Boc-N-bis(PEG4-azide), 2055041-25-1 | BroadPharm [broadpharm.com]
- 3. N-Boc-N-Bis(PEG4-Azide) - CD Bioparticles [cd-bioparticles.net]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. N-Boc-N-bis(PEG4-acid), 2093152-88-4 | BroadPharm [broadpharm.com]
- 8. N-(Azido-PEG2)-N-Boc-PEG4-acid, 2093153-82-1 | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to tert-butyl bis(14-azido-3,6,9,12-tetraoxatetradecyl)carbamate
For researchers, scientists, and professionals in the field of drug development, the strategic design of linker molecules is paramount for the creation of sophisticated bioconjugates and targeted therapeutics. Among the diverse array of available linkers, tert-butyl bis(14-azido-3,6,9,12-tetraoxatetradecyl)carbamate emerges as a significant tool, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, and its application as a bifunctional linker.
Core Chemical Information
This molecule, also known by the synonym N-Boc-N-bis(PEG4-azide), is a symmetrical molecule featuring a central tert-butyl carbamate (B1207046) group to which two identical polyethylene (B3416737) glycol (PEG) chains are attached.[][2][] Each PEG chain is terminated with a reactive azide (B81097) group, making it a bifunctional crosslinker. The PEG chains enhance solubility and provide a flexible spacer, which is often crucial for biological applications.[4]
Physical and Chemical Properties
A summary of the key quantitative data for tert-butyl bis(14-azido-3,6,9,12-tetraoxatetradecyl)carbamate is presented below.
| Property | Value | References |
| CAS Number | 2055041-25-1 | [][2][][5] |
| Molecular Formula | C₂₅H₄₉N₇O₁₀ | [][5] |
| Molecular Weight | 607.71 g/mol | [][5] |
| Synonyms | N-Boc-N-bis(PEG4-azide), tert-butyl N,N-bis(14-azido-3,6,9,12-tetraoxatetradecan-1-yl)carbamate | [][] |
Role in Drug Development: A Bifunctional PROTAC Linker
The primary application of tert-butyl bis(14-azido-3,6,9,12-tetraoxatetradecyl)carbamate is as a polyethylene glycol (PEG)-based linker for the synthesis of PROTACs.[] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The two terminal azide groups of this linker allow for the covalent attachment of two different molecules through "click chemistry," such as the highly efficient and selective copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[4][6] One azide can be reacted with an alkyne-modified ligand for the target protein, while the other azide reacts with an alkyne-modified ligand for the E3 ligase. The central Boc-protected carbamate can be deprotected to reveal a secondary amine, providing a further point for modification if required, although in its primary application, the linker's utility lies in its terminal azide groups.
Bifunctional polyethers with azide end groups are valued as intermediates in click chemistry for creating well-defined macromolecular architectures and serve as excellent crosslinkers.[4] The PEG backbone enhances water solubility and biocompatibility, which are critical properties for therapeutic molecules.[4][7]
Experimental Protocols: A Plausible Synthetic Pathway
Proposed Synthesis Workflow
The conversion of the terminal hydroxyl groups of a di-PEGylated carbamate to azides can be achieved in a two-step process involving an intermediate sulfonate ester, such as a mesylate or tosylate, which is a good leaving group.
Step 1: Activation of Terminal Hydroxyl Groups (Mesylation)
-
Dissolution: Dissolve tert-butyl bis(14-hydroxy-3,6,9,12-tetraoxatetradecyl)carbamate in a suitable anhydrous solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), to the solution.
-
Mesylation: Add methanesulfonyl chloride (MsCl) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the bis-mesylated intermediate.
Step 2: Nucleophilic Substitution with Azide
-
Dissolution: Dissolve the bis-mesylated intermediate in a polar aprotic solvent like dimethylformamide (DMF).
-
Azide Addition: Add an excess of sodium azide (NaN₃) to the solution.
-
Reaction: Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours to overnight to ensure complete substitution. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica (B1680970) gel, to yield the final product, tert-butyl bis(14-azido-3,6,9,12-tetraoxatetradecyl)carbamate.
This technical guide provides a foundational understanding of tert-butyl bis(14-azido-3,6,9,12-tetraoxatetradecyl)carbamate for its application in advanced drug development, particularly in the synthesis of PROTACs. Its bifunctional nature, combined with the favorable properties of the PEG linkers, makes it a valuable component in the molecular toolbox of medicinal chemists and drug discovery scientists.
References
An In-Depth Technical Guide to the Core Mechanism of Action of N-Boc-N-bis(PEG4-azide)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-N-bis(PEG4-azide) is a versatile, heterotrifunctional linker molecule that has emerged as a critical tool in the field of bioconjugation and drug development. Its unique architecture, featuring two terminal azide (B81097) groups and a Boc-protected primary amine, allows for the sequential and orthogonal conjugation of multiple molecular entities. This guide provides a comprehensive overview of the core mechanism of action of N-Boc-N-bis(PEG4-azide), its physicochemical properties, and detailed experimental workflows for its application in the synthesis of advanced biomolecular constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Introduction
The precise construction of complex biomolecules is a cornerstone of modern therapeutic and diagnostic development. Heterobifunctional and, increasingly, heterotrifunctional linkers are pivotal in this endeavor, enabling the covalent linkage of distinct molecular components to create novel constructs with tailored functionalities. N-Boc-N-bis(PEG4-azide) is a prominent example of such a linker, offering a branched structure with three distinct points for chemical modification.
The molecule consists of a central nitrogen atom to which a tert-butyloxycarbonyl (Boc) protecting group and two separate tetraethylene glycol (PEG4) chains are attached. Each PEG4 chain is terminated with an azide (-N3) group. This design imparts several advantageous properties:
-
Orthogonal Reactivity: The two azide groups and the protected amine offer three points of conjugation that can be addressed with distinct chemical reactions.
-
Hydrophilicity: The PEG4 chains enhance the aqueous solubility of the linker and the resulting bioconjugates, which is particularly beneficial for poorly soluble drug molecules.[1]
-
Spatial Orientation: The flexible PEG linkers provide adequate spacing between conjugated molecules, minimizing steric hindrance and helping to preserve their individual biological activities.
Physicochemical Properties
A clear understanding of the physicochemical properties of N-Boc-N-bis(PEG4-azide) is essential for its effective use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C25H49N7O10 | [2] |
| Molecular Weight | 607.7 g/mol | [2] |
| CAS Number | 2055041-25-1 | [2] |
| Appearance | Viscous oil or waxy solid | |
| Solubility | Soluble in a range of organic solvents (DCM, DMF, DMSO) and has a degree of aqueous solubility. | |
| Storage | Recommended storage at -20°C under an inert atmosphere to prevent degradation. | [2] |
Core Mechanism of Action: A Trifunctional Gateway for Bioconjugation
The "mechanism of action" of N-Boc-N-bis(PEG4-azide) is defined by the chemical reactivity of its three functional groups, which allows for a stepwise and controlled assembly of complex molecular architectures.
The Azide Groups: Hubs for "Click Chemistry"
The two terminal azide groups are key to the linker's utility, serving as reactive handles for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3] These reactions are highly efficient, specific, and biocompatible, making them ideal for conjugating the linker to molecules containing alkyne or strained cyclooctyne (B158145) moieties.[3]
-
CuAAC: In the presence of a copper(I) catalyst, the azides react with terminal alkynes to form a stable 1,4-disubstituted triazole linkage.
-
SPAAC: As a copper-free alternative, the azides can react with strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to form a stable triazole ring. This is particularly advantageous when working with biological systems where copper toxicity is a concern.
The Boc-Protected Amine: A Latent Nucleophile
The primary amine is protected by a tert-butyloxycarbonyl (Boc) group, rendering it temporarily unreactive. This protecting group is stable under a variety of reaction conditions but can be efficiently removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal the free primary amine.[] This deprotected amine then serves as a nucleophile that can react with various electrophiles, most commonly:
-
Activated Esters (e.g., NHS esters): To form stable amide bonds.
-
Carboxylic Acids: In the presence of coupling agents (e.g., EDC, HATU), to form amide bonds.
This orthogonal reactivity allows for a multi-step conjugation strategy where the azide groups can be reacted first, followed by deprotection and reaction of the amine, or vice versa.
Applications in Drug Development
The unique trifunctional nature of N-Boc-N-bis(PEG4-azide) makes it particularly well-suited for the construction of complex therapeutics like PROTACs and dual-payload ADCs.
Synthesis of PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker is a critical component, and N-Boc-N-bis(PEG4-azide) can be used to connect a target protein-binding ligand to two E3 ligase-binding ligands, or vice-versa, potentially enhancing the avidity and efficacy of the PROTAC.
Development of Dual-Payload Antibody-Drug Conjugates
The ability to attach two distinct molecules via the azide groups makes this linker attractive for creating ADCs with two different cytotoxic payloads.[5] This approach can enhance the potency of the ADC and potentially overcome drug resistance mechanisms.[5]
Experimental Protocols
While specific, peer-reviewed protocols detailing the use of N-Boc-N-bis(PEG4-azide) are not widely available in the public literature, the following are generalized experimental workflows based on the known reactivity of its functional groups and protocols for analogous linkers. Researchers should optimize these protocols for their specific applications.
General Workflow for Sequential Conjugation
This workflow illustrates the stepwise use of the linker's orthogonal reactive groups.
Caption: Sequential conjugation workflow for N-Boc-N-bis(PEG4-azide).
Protocol for Boc Deprotection
-
Dissolution: Dissolve the Boc-protected conjugate in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Acid Treatment: Add trifluoroacetic acid (TFA) to the solution. A common concentration is 20-50% TFA in DCM.
-
Incubation: Incubate the reaction at room temperature. The reaction time will vary depending on the substrate and should be monitored (e.g., by TLC or LC-MS).
-
Solvent Removal: Remove the TFA and DCM, often by evaporation under a stream of nitrogen.
-
Purification: Purify the deprotected product to remove residual acid and any side products.
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reagent Preparation: Prepare stock solutions of the azide-containing molecule, the alkyne-containing molecule, a copper(II) sulfate (B86663) (CuSO4) solution, and a sodium ascorbate (B8700270) solution.
-
Reaction Mixture: In a suitable solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol), combine the azide and alkyne molecules.
-
Catalyst Addition: Add the CuSO4 solution, followed by the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) species. A copper ligand such as THPTA can be included to stabilize the Cu(I) and improve reaction efficiency.
-
Incubation: Incubate the reaction at room temperature with gentle mixing. The reaction is typically complete within 1-4 hours and should be monitored.
-
Purification: Purify the resulting triazole-linked conjugate using an appropriate chromatographic technique (e.g., SEC, RP-HPLC).
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Reagent Preparation: Dissolve the azide-containing molecule and the strained alkyne (e.g., DBCO or BCN)-containing molecule in a suitable buffer, such as phosphate-buffered saline (PBS), pH 7.4.
-
Reaction: Combine the two solutions. A 1.5 to 5-fold molar excess of the strained alkyne is often used.
-
Incubation: Incubate the reaction at room temperature or 37°C. Reaction times can range from 1 to 24 hours.
-
Purification: Purify the conjugate to remove any unreacted starting materials.
Characterization and Analysis
The successful synthesis of bioconjugates using N-Boc-N-bis(PEG4-azide) requires thorough characterization.
| Analytical Technique | Purpose |
| Mass Spectrometry (MS) | To confirm the molecular weight of the final conjugate and verify the successful addition of all components. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the conjugate and separate it from starting materials and byproducts. Size-exclusion (SEC) and reverse-phase (RP-HPLC) are commonly used. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the structure of the linker and its conjugates, particularly for smaller molecule constructs. |
| UV-Vis Spectroscopy | To determine the concentration of the conjugate and, in the case of ADCs, to help calculate the drug-to-antibody ratio (DAR). |
Logical Workflow for Linker Strategy
The choice of conjugation chemistry and the order of reaction steps are critical for a successful synthesis. The following diagram outlines a logical approach to designing a synthetic strategy using N-Boc-N-bis(PEG4-azide).
Caption: Decision-making workflow for conjugation strategy.
Conclusion
N-Boc-N-bis(PEG4-azide) is a powerful and versatile heterotrifunctional linker that provides researchers with a robust platform for the synthesis of complex bioconjugates. Its combination of orthogonal reactivity, hydrophilicity, and defined spacer length makes it an invaluable tool in the development of next-generation therapeutics such as PROTACs and multi-payload ADCs. A thorough understanding of its chemical properties and the reaction conditions for its various functionalities is paramount to its successful implementation in drug discovery and development pipelines.
References
The Fulcrum of Function: A Technical Guide to the Role of the PEG4 Linker in Bifunctional Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), has opened new paradigms in therapeutic intervention. These modalities achieve their targeted effects through the linkage of two distinct functional moieties. The linker, far from being a mere spacer, is a critical determinant of the overall efficacy, selectivity, and pharmacokinetic profile of the molecule.[1][2][3] Among the diverse array of linker technologies, the discrete polyethylene (B3416737) glycol (PEG) linker, and specifically the tetra-ethylene glycol (PEG4) variant, has garnered significant attention for its unique combination of properties that address many of the challenges in bifunctional drug development.[4][5][6]
This in-depth technical guide elucidates the multifaceted role of the PEG4 linker in the design and function of bifunctional molecules. It provides a comprehensive overview of its impact on physicochemical properties, pharmacokinetics, and therapeutic efficacy, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.
Core Principles of the PEG4 Linker
The PEG4 linker is a monodisperse entity, meaning it has a defined structure and molecular weight, which is crucial for batch-to-batch consistency and regulatory approval.[7] Its core structure, composed of four repeating ethylene (B1197577) glycol units, imparts a unique balance of hydrophilicity and flexibility.[6][8]
Key Physicochemical Properties:
-
Enhanced Hydrophilicity: The repeating ether units of the PEG4 chain are highly solvated in aqueous environments, creating a hydration shell that significantly improves the water solubility of often hydrophobic bifunctional molecules.[8][9] This is a critical attribute for improving formulation, reducing aggregation, and enhancing bioavailability.
-
Flexibility: The rotatable ether bonds in the PEG4 backbone provide significant conformational flexibility.[3] This allows the two ends of the bifunctional molecule to independently orient themselves for optimal interaction with their respective biological targets, a crucial factor in the formation of the ternary complex in PROTACs.[10]
-
Biocompatibility and Low Immunogenicity: PEG is well-established as a biocompatible and generally non-immunogenic polymer, making it a safe and effective choice for therapeutic applications.[7]
Role of PEG4 Linker in PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase.[11][12] The linker plays a pivotal role in the formation and stability of the POI-PROTAC-E3 ligase ternary complex, which is a prerequisite for ubiquitination and subsequent proteasomal degradation.[6][10]
The flexibility of the PEG4 linker is paramount in allowing the PROTAC to adopt a conformation that facilitates a productive ternary complex. A linker that is too short can lead to steric hindrance, while an overly long linker can result in an unstable complex.[3] The hydrophilic nature of the PEG4 linker also contributes to improved cell permeability by shielding the polar surface area of the PROTAC through folding, creating a more compact structure that can more readily traverse the cell membrane.[6]
PROTAC-Mediated Protein Degradation Pathway
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data: Impact of PEG Linker Length on PROTAC Efficacy
The optimal linker length is target-dependent, and empirical determination is often necessary. The following table summarizes data from comparative studies on the effect of PEG linker length on the degradation efficiency of various PROTACs.
| Target Protein | E3 Ligase | Linker (Number of PEG units) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | 1-2 | >5000 | - | [13] |
| BRD4 | CRBN | 4-5 | <500 | - | [13] |
| BTK | CRBN | ≥ 4 | Potent Degradation | - | [13] |
| TBK1 | VHL | 12-29 atoms (alkyl/ether) | Submicromolar | 96 | [13] |
| ERα | VHL | 16 atoms (PEG4 equivalent) | ~25 | >90 | [3] |
Role of PEG4 Linker in Antibody-Drug Conjugates (ADCs)
ADCs are targeted cancer therapies that consist of a monoclonal antibody conjugated to a potent cytotoxic payload via a linker.[14] The linker's role is to ensure the stability of the ADC in circulation and to facilitate the release of the payload upon internalization into the target cancer cell.[9]
The conjugation of hydrophobic payloads can lead to ADC aggregation, which can compromise efficacy and safety.[15][16] The hydrophilic PEG4 linker helps to mitigate this issue by increasing the overall solubility of the ADC and providing a steric shield that prevents intermolecular interactions.[17] The defined length of the PEG4 linker also contributes to a more homogeneous drug-to-antibody ratio (DAR), a critical quality attribute for ADCs.[15]
ADC Internalization and Payload Release Pathway
Caption: ADC internalization and payload release pathway.
Quantitative Data: Impact of PEG Linker on ADC Pharmacokinetics
The length of the PEG linker can influence the pharmacokinetic properties of an ADC. Longer PEG chains can increase the hydrodynamic radius, leading to reduced renal clearance and a longer half-life.
| Linker | Clearance (mL/day/kg) | Half-life Extension | Reference |
| No PEG | ~15 | - | [11] |
| PEG4 | ~7 | Moderate Increase | [11] |
| PEG8 | ~5 | Significant Increase | [11] |
| PEG10k | - | 11.2-fold | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis and evaluation of bifunctional molecules containing a PEG4 linker.
Protocol 1: General Synthesis of a PROTAC with a PEG4 Linker
This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG4 linker, for example, via amide bond formation and click chemistry.[4][5]
Workflow for PROTAC Synthesis
Caption: A typical workflow for the synthesis of a PROTAC.
Materials:
-
POI ligand with a suitable functional group (e.g., alkyne)
-
E3 ligase ligand with a suitable functional group (e.g., amine)
-
Heterobifunctional PEG4 linker (e.g., Azido-PEG4-NHS ester)
-
Anhydrous solvents (e.g., DMF, DMSO)
-
Coupling reagents (e.g., HATU, DIPEA)
-
Click chemistry reagents (e.g., copper(II) sulfate (B86663), sodium ascorbate)
-
Purification equipment (preparative HPLC)
-
Analytical instruments (LC-MS, NMR)
Methodology:
-
First Coupling Reaction (Amide Bond Formation):
-
Dissolve the E3 ligase ligand (e.g., pomalidomide-NH2) and the Azido-PEG4-NHS ester linker in anhydrous DMF.
-
Add DIPEA and stir the reaction at room temperature.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the azide-functionalized E3 ligase-linker intermediate by preparative HPLC.
-
-
Second Coupling Reaction (Click Chemistry):
-
Dissolve the purified E3 ligase-linker intermediate and the alkyne-functionalized POI ligand in a mixture of t-BuOH/H2O.
-
Add copper(II) sulfate and sodium ascorbate (B8700270) to catalyze the reaction.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.[4]
-
Protocol 2: Western Blot for Target Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.[1][18]
Materials:
-
Cell line expressing the target protein
-
PROTAC compound and vehicle control (DMSO)
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (against target protein and a loading control like GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Methodology:
-
Cell Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified duration (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the lysate and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[6]
-
Protocol 3: Ternary Complex Formation Assay (TR-FRET)
This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex.[19][20]
Materials:
-
Labeled POI (e.g., with a donor fluorophore)
-
Labeled E3 ligase (e.g., with an acceptor fluorophore)
-
PROTAC compound
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Methodology:
-
Assay Setup:
-
In a microplate, add the labeled POI, labeled E3 ligase, and a serial dilution of the PROTAC compound in the assay buffer.
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period to allow for complex formation.
-
-
Measurement:
-
Measure the time-resolved fluorescence at the emission wavelengths of the donor and acceptor fluorophores.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor signal / donor signal).
-
Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration at which half-maximal ternary complex formation occurs.
-
Protocol 4: Size Exclusion Chromatography (SEC) for ADC Aggregation Analysis
This protocol is used to separate and quantify monomers, dimers, and higher-order aggregates of ADCs.[15][16][21]
Materials:
-
ADC sample
-
SEC column (e.g., Agilent AdvanceBio SEC 300Å)
-
HPLC system with a UV detector
-
Mobile phase (e.g., 150 mM sodium chloride in 100 mM phosphoric acid buffer)
Methodology:
-
Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
-
Chromatographic Separation:
-
Inject the sample onto the SEC column.
-
Run the separation with an isocratic flow of the mobile phase.
-
-
Data Acquisition and Analysis:
-
Monitor the eluent at 280 nm.
-
Integrate the peaks corresponding to aggregates, monomers, and fragments.
-
Calculate the percentage of each species relative to the total peak area.
-
Protocol 5: Hydrophobic Interaction Chromatography (HIC) for ADC DAR Determination
This protocol separates ADC species with different drug-to-antibody ratios based on their hydrophobicity.[2][22][23]
Materials:
-
ADC sample
-
HIC column (e.g., Protein-Pak Hi Res HIC)
-
HPLC system with a UV detector
-
Mobile Phase A (high salt, e.g., 50 mM sodium phosphate (B84403) with 2M NaCl, pH 7.0)
-
Mobile Phase B (low salt, e.g., 50 mM sodium phosphate, pH 7.0 with organic modifier)
Methodology:
-
Sample Preparation:
-
Prepare the ADC sample in a high salt buffer.
-
-
Chromatographic Separation:
-
Inject the sample onto the HIC column.
-
Elute the ADC species using a gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).
-
-
Data Acquisition and Analysis:
-
Monitor the eluent at 280 nm.
-
Integrate the peaks corresponding to each DAR species.
-
Calculate the weighted average DAR based on the peak areas of the different species.
-
Conclusion and Future Perspectives
The PEG4 linker is a powerful and versatile tool in the design of effective bifunctional molecules. Its unique combination of hydrophilicity, flexibility, and defined chemical structure allows for the optimization of solubility, permeability, and target engagement.[3] By providing a means to fine-tune the critical parameters of PROTACs and ADCs, the PEG4 linker facilitates the development of next-generation therapeutics with enhanced efficacy and improved safety profiles.
The rational design of linkers, moving away from a "trial and error" approach, is being increasingly guided by structural biology and computational modeling.[13] These advancements will further illuminate the intricate interplay between the linker and the biological targets, enabling the design of bifunctional molecules with superior potency, selectivity, and drug-like properties. The continued exploration and optimization of linkers like PEG4 will undoubtedly be a cornerstone of future innovations in targeted drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 12. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. lcms.cz [lcms.cz]
- 17. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 20. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 22. waters.com [waters.com]
- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
The Linchpin of Targeted Protein Degradation: An In-depth Technical Guide to PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis-Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-driven inhibition to an event-driven mechanism of selectively eliminating disease-causing proteins.[1] These heterobifunctional molecules orchestrate the degradation of a target Protein of Interest (POI) by hijacking the cell's intrinsic ubiquitin-proteasome system (UPS).[1][2] A PROTAC molecule is elegantly composed of three key moieties: a ligand that binds the POI, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker tethering the two.[1][3][4] While the choice of ligands dictates target specificity, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's efficacy, selectivity, and overall drug-like properties, profoundly influencing the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[1][2][] This guide provides a comprehensive technical overview of PROTAC linkers, their function, design principles, and the experimental methodologies used for their evaluation.
The Central Role of the Linker in PROTAC Function
The primary function of the PROTAC linker is to bridge the POI-binding ligand and the E3 ligase-recruiting ligand, thereby inducing the formation of a ternary complex.[1][][7] The characteristics of this linker—its length, composition, rigidity, and attachment points—dictate the spatial arrangement and proximity of the POI and the E3 ligase within this complex.[1][8] An optimal linker facilitates productive protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and leads to efficient ubiquitination of the POI.[1] Conversely, a poorly designed linker can introduce steric hindrance or promote unfavorable interactions, resulting in negative cooperativity and diminished degradation.[1]
The linker also significantly impacts the physicochemical properties of the PROTAC molecule, including its solubility, cell permeability, and metabolic stability.[2][9] Given that PROTACs often have high molecular weights that fall outside the typical range of orally bioavailable drugs (the "Rule of Five"), linker design is a key area of optimization to achieve favorable pharmacokinetic and pharmacodynamic profiles.[][10]
Signaling Pathway: PROTAC-Mediated Protein Degradation
The signaling cascade initiated by a PROTAC is a hijacking of the natural ubiquitin-proteasome pathway. The process can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a POI-PROTAC-E3 ligase ternary complex.[1][11]
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin (Ub) molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[11][]
-
Polyubiquitination: The sequential addition of ubiquitin molecules results in a polyubiquitin (B1169507) chain on the POI.[13]
-
Proteasomal Recognition and Degradation: The polyubiquitinated POI is recognized by the 26S proteasome.[][]
-
Degradation and Recycling: The proteasome unfolds and degrades the POI into small peptides. The PROTAC molecule is released and can catalytically induce the degradation of another POI molecule.[1][7]
Classification and Design of PROTAC Linkers
PROTAC linkers can be broadly categorized based on their flexibility and chemical composition.[1][14] The choice of linker type is a critical aspect of PROTAC design, influencing both the biological activity and the physicochemical properties of the molecule.
Linker Types
-
Flexible Linkers: These are the most common type of linkers, primarily due to their synthetic accessibility.[1]
-
Alkyl Chains: Simple hydrocarbon chains offer a high degree of conformational flexibility, allowing the PROTAC to adopt various conformations to facilitate ternary complex formation.[1][14] However, they are generally hydrophobic, which can negatively impact solubility.[2][14]
-
Polyethylene Glycol (PEG) Chains: PEG linkers are composed of repeating ethylene (B1197577) glycol units and are more hydrophilic than alkyl chains.[2][14] They can improve the solubility and cell permeability of PROTACs.[2][14] Approximately 54% of reported PROTACs utilize PEG linkers.[2]
-
-
Rigid Linkers: These linkers incorporate cyclic structures (e.g., piperazine, piperidine, aromatic rings) or alkynes and triazoles to introduce conformational constraints.[1][2][14]
-
Advantages: Rigidity can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of binding and potentially leading to higher potency and selectivity.[1][] Rigid linkers can also enhance metabolic stability.[2]
-
Disadvantages: They are often more synthetically challenging to prepare compared to flexible linkers.[1]
-
-
"Clickable" Linkers: The use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a popular strategy for PROTAC synthesis.[2][11] This approach allows for the modular and efficient assembly of PROTAC libraries with diverse linkers.[11] The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy.[2][]
Key Design Considerations
The rational design of a PROTAC linker involves a multi-parameter optimization process:
-
Linker Length: The length of the linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair.[][15] A linker that is too short may lead to steric clashes, preventing the formation of a stable ternary complex.[9][15] Conversely, a linker that is too long may not effectively bring the two proteins into sufficient proximity for efficient ubiquitination.[9][15]
-
Linker Composition: The chemical makeup of the linker influences the PROTAC's physicochemical properties.[1] Incorporating polar groups (e.g., ethers, amides) can enhance solubility, while more lipophilic moieties can improve cell permeability.[1][9] The "chameleon effect" has been described for some flexible linkers, where they can adopt different conformations in different environments to balance solubility and permeability.[1]
-
Attachment Points: The points at which the linker is connected to the POI and E3 ligase ligands are crucial.[][15] The linker should be attached at a solvent-exposed region of each ligand to minimize disruption of their binding to their respective proteins.[15] The exit vector of the linker from the ligand can significantly impact the orientation of the recruited protein in the ternary complex.
Quantitative Analysis of Linker Performance
The efficacy of a PROTAC is typically quantified by two key parameters: DC50 , the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax , the maximum percentage of target protein degradation achieved.[2] Lower DC50 and higher Dmax values indicate a more effective PROTAC.
The following tables summarize quantitative data from various studies, illustrating the impact of linker type and length on PROTAC performance.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) [2]
| Linker Type | Linker Length (atoms) | Degradation Outcome |
| Alkyl/Ether | < 12 | No degradation |
| Alkyl/Ether | > 12 | Concentration-dependent decrease |
Table 2: Impact of Linker Length on Estrogen Receptor (ERα) Degradation [16][17]
| Linker Type | Linker Length (atoms) | Relative Efficacy |
| PEG-based | 12 | Effective |
| PEG-based | 16 | Superior Efficacy |
Table 3: Comparison of Flexible vs. Rigid Linkers for an Unspecified Target [2]
| Linker Type | Parent PROTAC | Degradation Outcome |
| Flexible (PEG) | 54 | Exhibited degradation |
| Rigid (Disubstituted Alkyne) | 60 | More potent degradation |
Experimental Protocols for PROTAC Linker Evaluation
A series of in vitro and cell-based assays are essential for evaluating the performance of a PROTAC and, by extension, its linker.
PROTAC Synthesis and Validation Workflow
The development of a novel PROTAC typically follows a structured workflow, from initial design to in-cell validation.
Detailed Methodologies
The formation of a stable ternary complex is a prerequisite for PROTAC activity.[1] Several biophysical techniques can be used to characterize this interaction.[18][19]
-
Surface Plasmon Resonance (SPR):
-
Immobilization: Covalently immobilize either the purified target protein (POI) or the E3 ligase complex onto an SPR sensor chip.
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the sensor surface to determine the binary binding affinity (KD) to the immobilized protein.
-
Ternary Complex Analysis: Inject a solution containing a fixed, saturating concentration of the PROTAC mixed with varying concentrations of the third component (the protein not immobilized) over the sensor surface.
-
Data Analysis: An increase in the SPR response signal compared to the binary interaction indicates the formation of the ternary complex.[9] The binding data can be analyzed to determine the affinity and cooperativity of the complex.[19]
-
-
NanoBRET™ Ternary Complex Assay (in live cells):
-
Cell Preparation: Co-express the target protein fused to a NanoLuc® luciferase (energy donor) and the E3 ligase (e.g., VHL or Cereblon) fused to a HaloTag® (energy acceptor) in a suitable cell line (e.g., HEK293T).[18]
-
Labeling: Add the HaloTag® NanoBRET® 618 Ligand to the cells, which will fluorescently label the E3 ligase.
-
PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC.
-
Signal Detection: Add the Nano-Glo® Luciferase Assay Substrate and measure both the donor emission (luminescence at ~460 nm) and the acceptor emission (fluorescence at ~618 nm).
-
Data Analysis: The NanoBRET™ ratio (acceptor emission / donor emission) is calculated. An increase in this ratio indicates that the PROTAC is bringing the donor and acceptor into close proximity, confirming ternary complex formation within live cells.[18][20]
-
The ultimate measure of a PROTAC's effectiveness is its ability to induce the degradation of the target protein in a cellular context.
-
Western Blotting:
-
Cell Culture and Treatment: Plate a relevant cell line and treat with a dose-response of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).[2][9]
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.[9]
-
SDS-PAGE and Transfer: Separate equal amounts of total protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.[2][9]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Sequentially incubate the membrane with a primary antibody specific to the POI and a primary antibody for a loading control protein (e.g., GAPDH, β-actin).
-
Detection: Incubate the membrane with a species-appropriate secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control to determine the percentage of remaining protein relative to the vehicle control.
-
Assessing the ability of a PROTAC to cross the cell membrane is crucial for its development as a therapeutic.
-
Parallel Artificial Membrane Permeability Assay (PAMPA):
-
Principle: This cell-free assay measures the passive diffusion of a compound across an artificial lipid-infused membrane separating a donor and an acceptor compartment.[21][22]
-
Procedure: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane. The PROTAC is added to the donor wells. The plate is then placed into an acceptor plate containing buffer.
-
Incubation: The assembly is incubated for a defined period (e.g., 4-16 hours).
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured, typically by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. This provides a high-throughput, early-stage assessment of passive permeability.[21]
-
-
Caco-2 Permeability Assay:
-
Principle: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive diffusion and active transport mechanisms.[21][22]
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate insert and cultured for ~21 days until they form a confluent, polarized monolayer.
-
Permeability Measurement: The PROTAC is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the opposite chamber at various time points.
-
Quantification: The concentration of the PROTAC in the samples is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport. The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the PROTAC is a substrate for efflux transporters.
-
Conclusion and Future Directions
The linker is a pivotal component of PROTAC technology, exerting profound control over the molecule's ability to induce protein degradation. While early efforts often relied on synthetically tractable flexible linkers, the field is increasingly moving towards the rational design of more sophisticated linkers to fine-tune PROTAC properties.[11] The interplay between linker length, composition, and rigidity is complex, necessitating a robust experimental workflow to identify optimal linker architectures for each specific target.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 4. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]
- 7. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]
- 8. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 9. benchchem.com [benchchem.com]
- 10. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 14. precisepeg.com [precisepeg.com]
- 15. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 16. researchgate.net [researchgate.net]
- 17. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 18. Ternary Complex Formation [worldwide.promega.com]
- 19. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. benchchem.com [benchchem.com]
- 22. tandfonline.com [tandfonline.com]
N-Boc-N-bis(PEG4-azide) molecular weight and formula
An In-depth Technical Guide on N-Boc-N-bis(PEG4-azide)
For researchers, scientists, and professionals in drug development, a precise understanding of chemical reagents is paramount. This guide provides core technical data on N-Boc-N-bis(PEG4-azide), a branched polyethylene (B3416737) glycol (PEG) derivative.
Core Molecular Data
N-Boc-N-bis(PEG4-azide) is a valuable tool in bioconjugation and drug delivery research. Its structure features two terminal azide (B81097) groups, enabling reactions via Click Chemistry, and a Boc-protected amine, which can be deprotected under acidic conditions.[1] This trifunctional nature allows for the synthesis of complex bioconjugates and PROTACs.[]
The key quantitative data for this molecule are summarized in the table below.
| Property | Value |
| Chemical Formula | C₂₅H₄₉N₇O₁₀ |
| Molecular Weight | 607.70 g/mol |
| CAS Number | 2055041-25-1 |
Data sourced from multiple chemical suppliers and databases.[][3][4]
Chemical Structure
The structural arrangement of N-Boc-N-bis(PEG4-azide) is depicted in the following diagram. This visualization clarifies the spatial relationship between the Boc-protected amine and the two PEG4-azide arms.
Caption: Chemical structure of N-Boc-N-bis(PEG4-azide).
Experimental Protocols
While specific experimental protocols are highly dependent on the application, a general workflow for the use of N-Boc-N-bis(PEG4-azide) in a bioconjugation experiment is outlined below. This serves as a foundational methodology that can be adapted for specific research needs.
Caption: General workflow for bioconjugation using N-Boc-N-bis(PEG4-azide).
References
The Gatekeeper of Reactivity: A Technical Guide to the Boc Protecting Group in PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate fields of bioconjugation, drug delivery, and pharmaceutical sciences, precision and control are paramount. The development of complex architectures such as Antibody-Drug Conjugates (ADCs), PROTACs, and functionalized nanoparticles relies on the sequential and specific modification of molecules. Polyethylene Glycol (PEG) linkers are indispensable tools in this arena, valued for their ability to enhance solubility, stability, and pharmacokinetic profiles.[1][2] This guide delves into the critical function of the tert-butyloxycarbonyl (Boc) protecting group, a cornerstone of modern synthetic chemistry, specifically in the context of its application with PEG linkers. We will explore its mechanism, the strategic advantages it confers, and the detailed chemical protocols for its application and removal, providing a comprehensive resource for professionals in the field.
The Core Function: Enabling Orthogonal Chemistry
The primary role of the Boc group is to serve as a temporary, removable shield for a primary or secondary amine.[3] Amines are highly nucleophilic and basic, meaning they will readily react with a wide range of electrophilic reagents.[4] In the context of a heterobifunctional PEG linker (e.g., a linker with an amine on one end and a carboxyl group or NHS ester on the other), this reactivity poses a significant challenge. Without protection, it would be impossible to selectively react one end of the linker without the other end also participating in unwanted side reactions.
The Boc group addresses this by converting the highly reactive amine into a carbamate (B1207046), which is stable under a variety of conditions, particularly those involving bases, nucleophiles, and catalytic hydrogenation.[5] This stability is crucial as it allows for "orthogonal" protection strategies. For instance, a researcher can perform reactions on a base-labile Fmoc group or a hydrogenolysis-labile Cbz group without disturbing the Boc-protected amine.[6][7]
The defining characteristic of the Boc group is its lability under acidic conditions.[8] Treatment with a strong acid, most commonly trifluoroacetic acid (TFA), efficiently cleaves the carbamate to regenerate the free amine, which is then available for a subsequent, planned conjugation step.[][10] This ability to control the unmasking of the amine functionality is the key to building complex, well-defined bioconjugates in a stepwise fashion.
Chemical Mechanisms of Protection and Deprotection
Understanding the underlying chemical transformations is essential for optimizing reaction conditions and troubleshooting experimental outcomes.
Boc Protection of an Amine-Terminated PEG
The introduction of the Boc group is typically achieved by reacting an amine-terminated PEG with di-tert-butyl dicarbonate (B1257347), often referred to as Boc anhydride (B1165640) ((Boc)₂O), in the presence of a base.[11] The reaction is generally high-yielding and can be performed under relatively mild conditions.[12]
Mechanism of Boc Protection
Acid-Catalyzed Boc Deprotection
The removal of the Boc group is an acid-catalyzed elimination reaction. The process is designed to be efficient and clean, yielding gaseous byproducts (carbon dioxide and isobutylene) and regenerating the amine as an ammonium (B1175870) salt.[13]
Mechanism of Boc Deprotection
Quantitative Data and Stability
The selection of protection and deprotection conditions is critical for maximizing yield and minimizing side reactions. The following tables summarize key quantitative data for these processes.
Table 1: Stability Profile of the N-Boc Group
The orthogonality of the Boc group is defined by its stability to a range of common reagents.
| Condition / Reagent Class | Stability | Orthogonal Protecting Group(s) |
| Strong Acids (TFA, HCl) | Labile | Fmoc, Cbz, Alloc |
| Strong Bases (NaOH, LiOH) | Stable | - |
| Amines (e.g., Piperidine) | Stable | Fmoc (cleaved by piperidine) |
| Catalytic Hydrogenolysis (H₂, Pd/C) | Stable | Cbz/Z (cleaved by H₂, Pd/C)[7] |
| Nucleophiles (e.g., Hydrazine) | Stable | - |
| Mild Reductants (e.g., NaBH₄) | Stable | - |
Note: Stability can be substrate-dependent. Always perform analytical tests on new compounds.
Table 2: Common Conditions for N-Boc Protection
High yields can be achieved using various solvent and base combinations.
| Reagent (eq.) | Base (eq.) | Solvent | Temp. | Time (h) | Typical Yield |
| (Boc)₂O (1.1-1.5) | DIPEA (1.2-2.0) | Dichloromethane (B109758) (DCM) | RT | 2-4 | >90%[14] |
| (Boc)₂O (1.1) | Triethylamine (1.2) | Tetrahydrofuran (THF) | RT | 1-3 | >95%[8] |
| (Boc)₂O (1.2) | NaOH (1.5) | H₂O / Dioxane | RT | 2-12 | >90% |
| (Boc)₂O (1.1) | None | PEG-400 (as medium) | RT | 0.1-0.5 | >95%[3][4] |
Table 3: Comparison of Common N-Boc Deprotection Reagents
The choice of acid and solvent can be optimized to balance reaction speed and substrate tolerance.
| Reagent(s) | Solvent | Temp. | Time | Notes |
| 20-50% TFA | Dichloromethane (DCM) | 0°C to RT | 0.5-2 h | Most common method; generates amine TFA salt.[] |
| 4 M HCl | 1,4-Dioxane | RT | 1-4 h | Generates the amine hydrochloride salt.[] |
| 95% TFA, 2.5% H₂O, 2.5% TIS | None (neat) | 0°C to RT | 0.5-1 h | Standard for peptide synthesis; TIS acts as a carbocation scavenger.[1] |
| Oxalyl Chloride (3 eq) | Methanol | RT | 1-4 h | A mild alternative for substrates sensitive to strong acids like TFA.[5] |
| Solid Acid Catalyst (H-BEA zeolite) | Tetrahydrofuran (THF) | 140°C (Flow) | < 1 min | Continuous flow method avoiding strong soluble acids. |
Detailed Experimental Protocols
The following protocols are representative examples for the protection of a PEG-amine, its subsequent deprotection, and its use in protein conjugation.
Protocol 1: N-Boc Protection of an Amine-Terminated PEG Linker
This protocol describes the protection of a primary amine on a PEG linker using (Boc)₂O.
-
Dissolution: Dissolve the amine-terminated PEG derivative (1.0 eq) in dichloromethane (DCM) to a concentration of approximately 0.1 M.[14]
-
Base Addition: Add Diisopropylethylamine (DIPEA) (1.5 eq) to the solution and stir for 5 minutes at room temperature.[14]
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) in DCM dropwise to the stirring PEG solution.[14]
-
Reaction: Stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS. A Kaiser test can be used to detect the presence of any remaining free primary amine.[14]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. If necessary, the product can be purified by precipitation in cold diethyl ether or by flash column chromatography.
-
Characterization: Confirm the structure and purity of the Boc-NH-PEG product via ¹H NMR (observing the characteristic singlet for the tert-butyl protons at ~1.4 ppm) and mass spectrometry.[]
Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol details the standard procedure for removing a Boc group to yield the amine-TFA salt.
-
Dissolution: Dissolve the Boc-protected PEG linker (1.0 eq) in a minimal amount of DCM (e.g., to a concentration of 0.1-0.2 M).[]
-
Cooling: Cool the solution to 0°C in an ice bath. This helps to control any potential exothermic reaction and minimize side reactions.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to achieve a final concentration of 20-50% (v/v). If the substrate contains sensitive groups (e.g., tryptophan), add a scavenger such as triisopropylsilane (B1312306) (TIS) (2.5-5% v/v).[1][]
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours. Monitor progress by TLC or LC-MS.
-
Isolation: Concentrate the reaction mixture under reduced pressure (rotoevaporation) to remove the solvent and excess TFA. To ensure complete removal of residual acid, co-evaporate the residue with toluene (B28343) (3 x 10 mL).[] The resulting product is the deprotected PEG-amine as its TFA salt, which can often be used directly in the next step.
-
Neutralization (Optional): To obtain the free amine, dissolve the TFA salt residue in an organic solvent, wash with a saturated aqueous solution of sodium bicarbonate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[]
Protocol 3: Two-Step Protein Conjugation using Boc-NH-PEG-COOH
This protocol outlines the sequential conjugation of a protein using a heterobifunctional Boc-protected PEG linker.
-
Part A: Activation and Conjugation to Protein 1
-
Reagent Preparation: Prepare stock solutions of Boc-NH-PEG-COOH (100 mM in DMF), EDC (100 mM in DMF), and NHS (100 mM in DMF). Prepare Protein 1 at 2-5 mg/mL in a suitable buffer (e.g., 0.1 M MES, pH 6.0).[1]
-
Linker Activation: In a separate microcentrifuge tube, mix the Boc-NH-PEG-COOH, EDC, and NHS stock solutions (e.g., in a 1:1:1 molar ratio). Incubate at room temperature for 15-30 minutes to form the reactive Boc-NH-PEG-NHS ester.[1]
-
Conjugation: Add the activated linker solution to the Protein 1 solution. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove excess linker and byproducts by dialysis or using a centrifugal desalting column. Confirm conjugation via SDS-PAGE (observing a shift in molecular weight) and/or mass spectrometry.[1]
-
-
Part B: Boc Deprotection and Conjugation to Second Molecule
-
Deprotection: Lyophilize the purified Protein 1-Linker conjugate. Resuspend the dry conjugate in a cold deprotection solution (e.g., 95% TFA, 2.5% water, 2.5% TIS). Incubate on ice for 30-60 minutes.[1]
-
TFA Removal: Remove the TFA by evaporation under a stream of nitrogen or by re-lyophilization.[1]
-
Purification & Conjugation: Purify the deprotected Protein 1-Linker-NH₂ conjugate via dialysis or desalting column into a suitable reaction buffer (e.g., PBS, pH 7.4). The newly exposed amine is now ready for conjugation to a second molecule (e.g., an NHS-ester activated drug or label).
-
Workflow and Applications
The strategic use of Boc-protected PEG linkers is central to the synthesis of many advanced therapeutics and research tools.
General Bioconjugation Workflow
The diagram below illustrates a typical workflow for creating a conjugate between two distinct molecules (Molecule A and Molecule B) using a Boc-protected heterobifunctional PEG linker.
Key Applications
-
Antibody-Drug Conjugates (ADCs): Boc-protected PEG linkers are used to attach potent cytotoxic drugs to antibodies. The PEG component improves the ADC's solubility and pharmacokinetics, while the Boc group allows for controlled, site-specific drug attachment after other modifications to the antibody have been made.[1]
-
PROTACs: In Proteolysis Targeting Chimeras (PROTACs), Boc-NH-PEG linkers are used to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The controlled synthesis enabled by the Boc group is essential for creating these complex bifunctional molecules.
-
Surface Modification: Boc-protected PEG linkers are used to functionalize surfaces like nanoparticles, quantum dots, and biosensors. One end of the linker is attached to the surface, and after Boc deprotection, the newly formed amine can be used to immobilize proteins, antibodies, or other bioactive molecules.
Conclusion
The tert-butyloxycarbonyl (Boc) group is more than just a chemical footnote; it is a critical enabler of modern molecular engineering. When combined with the beneficial properties of PEG linkers, it provides chemists and drug developers with a robust system for controlled, sequential synthesis. Its unique acid lability, coupled with its stability to a wide array of other reaction conditions, grants the precise temporal control over amine reactivity necessary to build the complex, multifunctional conjugates that are at the forefront of therapeutic and diagnostic innovation. A thorough understanding of its function, stability, and associated protocols is therefore essential for any scientist working in this advanced field.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. quora.com [quora.com]
- 12. rsc.org [rsc.org]
- 13. Efficient, continuous N-Boc deprotection of amines using solid acid catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 14. broadpharm.com [broadpharm.com]
Applications of Branched PEG Derivatives in Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the applications of branched polyethylene (B3416737) glycol (PEG) derivatives in scientific research, with a particular focus on their role in drug delivery, protein modification, and tissue engineering. We will delve into the unique advantages conferred by branched architectures compared to their linear counterparts, present quantitative data to support these claims, and provide detailed experimental protocols for the synthesis, characterization, and application of these versatile polymers.
Introduction to Branched PEG Derivatives
Polyethylene glycol (PEG) is a biocompatible, non-immunogenic, and water-soluble polymer that has been extensively used in biomedical research and pharmaceutical development. The covalent attachment of PEG chains to molecules, a process known as PEGylation, can significantly improve their pharmacokinetic and pharmacodynamic properties.[1][2] While linear PEGs have been the traditional choice, branched PEG derivatives are gaining increasing attention due to their unique structural attributes that offer enhanced performance in various applications.
Branched PEGs are macromolecules in which multiple PEG chains are linked to a central core. This architecture results in a more compact, globular structure compared to linear PEGs of the same molecular weight.[3] This unique conformation provides several advantages, including:
-
Increased Hydrodynamic Volume: For a given molecular weight, branched PEGs exhibit a larger hydrodynamic radius, which can more effectively shield conjugated molecules from enzymatic degradation and renal clearance, leading to a longer in vivo half-life.[4][5]
-
Enhanced Steric Hindrance: The dense arrangement of PEG chains in a branched structure provides superior steric hindrance, which can better mask the surface of proteins or nanoparticles, reducing immunogenicity and opsonization.[5]
-
Multifunctionality: Branched PEGs offer multiple reactive termini, allowing for the conjugation of a higher payload of drugs, targeting ligands, or imaging agents.[6]
-
Improved Solubility and Stability: The highly hydrated and flexible nature of the branched PEG chains can enhance the solubility and stability of poorly soluble drugs or proteins.[7]
Common architectures of branched PEG derivatives include:
-
Y-Shaped PEG: Consists of two linear PEG chains linked to a single reactive group.[7]
-
Multi-Arm (or Star-Shaped) PEG: Features multiple linear PEG chains radiating from a central core, such as pentaerythritol (B129877) or hexaglycerol.[8]
-
Dendritic PEG: Highly branched, tree-like structures with a well-defined number of peripheral functional groups.
-
Comb-Shaped PEG: A linear polymer backbone with multiple PEG side chains grafted onto it.[9]
Quantitative Comparison of Branched vs. Linear PEG Derivatives
The superior properties of branched PEG derivatives are not merely qualitative. The following tables summarize key quantitative data from various studies, highlighting the advantages of branched architectures in different applications.
Table 1: In Vivo Half-Life of PEGylated Molecules
| Molecule | PEG Architecture | Molecular Weight (kDa) | In Vivo Half-Life | Fold Increase vs. Unmodified | Reference |
| rhTIMP-1 | Linear | 20 | 28 h | 25 | [1] |
| rhTIMP-1 | Unmodified | - | 1.1 h | - | [1] |
| Dihydroartemisinin (DHA) | 8-Arm | 20 | 4.6 h | 5.75 | [10] |
| Dihydroartemisinin (DHA) | 4-Arm | 40 | 9.4 h | 11.75 | [10] |
| Dihydroartemisinin (DHA) | 8-Arm | 40 | 13.4 h | 16.75 | [10] |
| Dihydroartemisinin (DHA) | Unmodified | - | 0.8 h | - | [10] |
| TNF Nanobody | Linear | 40 | - | - | [4] |
| TNF Nanobody | Branched (2x20 kDa) | 40 | Superior to linear | - | [4] |
| TNF Nanobody | Branched (4x10 kDa) | 40 | Superior to linear | - | [4] |
| Interferon-α2a | Branched | 40 | 77 h | 8.5 | [6] |
| Interferon-α2a | Unmodified | - | 9 h | - | [6] |
Note: "-" indicates data not explicitly provided in a comparable format in the source.
Table 2: Mechanical Properties of Multi-Arm PEG Hydrogels
| PEG Architecture | PEG Concentration (w/v) | Crosslinker | Storage Modulus (G') | Compressive Strength | Reference |
| 4-Arm PEG-SH / 4-Arm PEG-OPSS | 2% | Disulfide bond | 1712 ± 267 Pa | - | [11] |
| 4-Arm PEG-SH / 4-Arm PEG-OPSS | 1.5% | Disulfide bond | ~400-800 Pa | - | [11] |
| 4-Arm PEG-VS | 5% | L-Cysteine | ~4.7 kPa (unmodified) | - | [12] |
| 8-Arm PEG-VS | 5% | L-Cysteine | ~4.7 kPa (unmodified) | - | [12] |
| 4-Arm PEG-VS | 5% | 3mM L-Cysteine | 0.8 kPa | - | [12] |
| 8-Arm PEG-VS | 5% | 3mM L-Cysteine | 1.8 kPa | - | [12] |
Note: "-" indicates data not explicitly provided in the source.
Table 3: Drug Loading Capacity of Branched PEG Derivatives
| PEG Architecture | Drug | Drug Loading (% w/w) | Reference |
| Multi-arm PEG | Dihydroartemisinin (DHA) | 2.82 - 8.14 | [10] |
| Dendrimeric Carrier | 10-hydroxycamptothecin (10-HCPT) | Higher than free drug | [7] |
| PCL-g-PEG (Comb-like) | Curcumin | Dependent on amphiphilicity | [13] |
Note: Direct comparative data for drug loading capacity between different branched architectures is limited and highly dependent on the specific drug and conjugation chemistry.
Experimental Protocols
This section provides detailed methodologies for key experiments involving branched PEG derivatives.
Synthesis of Y-Shaped PEG-NHS Ester
This protocol describes a general procedure for the synthesis of a Y-shaped PEG derivative with an N-Hydroxysuccinimide (NHS) ester functional group, which is reactive towards primary amines.
Materials:
-
Methoxy PEG amine (mPEG-NH2)
-
Glutamic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Diethyl ether
-
Dialysis membrane (appropriate MWCO)
Procedure:
-
Activation of Glutamic Acid:
-
Dissolve glutamic acid and NHS in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC to the solution and stir at 0°C for 2 hours, then at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. The filtrate contains the NHS-activated glutamic acid.
-
-
Conjugation of mPEG-NH2 to Activated Glutamic Acid:
-
Dissolve mPEG-NH2 in anhydrous DCM.
-
Add the NHS-activated glutamic acid solution and TEA to the mPEG-NH2 solution.
-
Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
-
Activation of the Second Carboxylic Acid Group:
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting Y-shaped PEG-diacid in anhydrous DCM.
-
Add NHS and DCC and stir at room temperature for 24 hours.
-
-
Purification:
-
Filter the reaction mixture to remove DCU.
-
Precipitate the product by adding cold diethyl ether.
-
Collect the precipitate by filtration and wash with diethyl ether.
-
Redissolve the product in deionized water and dialyze against deionized water for 48 hours, changing the water frequently.
-
Lyophilize the dialyzed solution to obtain the purified Y-shaped PEG-NHS ester.[14][15][16][17][18][19]
-
Characterization:
-
¹H NMR: Confirm the structure by identifying characteristic peaks of the PEG backbone, the glutamic acid core, and the NHS ester.
-
GPC/SEC: Determine the molecular weight and polydispersity index (PDI).
-
FT-IR: Confirm the presence of the ester carbonyl group.
Characterization of Branched PEG Derivatives by ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for characterizing the structure and purity of PEG derivatives.
Sample Preparation:
-
Dissolve 5-10 mg of the PEG derivative in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). DMSO-d₆ can be particularly useful as it often allows for the clear observation of hydroxyl protons.[20]
Key Spectral Regions and Interpretations:
-
PEG Backbone: A large, broad singlet around 3.64 ppm is characteristic of the repeating ethylene (B1197577) oxide units (-O-CH₂-CH₂-).[9][16][21][22][23][24][25]
-
Terminal Groups: The chemical shifts of the protons on the terminal groups will vary depending on the functionalization.
-
Methoxy group (-OCH₃): A sharp singlet around 3.38 ppm.[9]
-
Hydroxyl group (-CH₂-OH): A triplet around 3.7 ppm. In DMSO-d₆, the OH proton may appear as a distinct peak around 4.56 ppm.[20]
-
Amine group (-CH₂-NH₂): A triplet around 2.8-3.0 ppm.
-
Maleimide group: Characteristic peaks in the aromatic region (around 6.7 ppm).
-
NHS ester: Protons on the succinimide (B58015) ring typically appear as a singlet around 2.9 ppm.
-
-
Core Moiety: The protons of the central core molecule (e.g., pentaerythritol, glutamic acid) will have specific chemical shifts that can be used to confirm the branched structure.
-
Integration: The ratio of the integrals of the terminal group protons to the repeating ethylene oxide protons can be used to estimate the molecular weight of the PEG chains. It is important to be aware of ¹³C satellite peaks that can appear in the spectra of large polymers and may be mistaken for impurity peaks.
In Vitro Drug Release from Multi-Arm PEG Hydrogels
This protocol outlines a general method for studying the release of a drug from a multi-arm PEG hydrogel.
Materials:
-
Drug-loaded multi-arm PEG hydrogel
-
Phosphate-buffered saline (PBS), pH 7.4
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Hydrogel Preparation: Prepare the drug-loaded hydrogel according to the desired formulation. The drug can be either physically encapsulated or covalently conjugated to the hydrogel matrix.
-
Release Study Setup:
-
Place a known amount of the drug-loaded hydrogel into a vial or tube.
-
Add a defined volume of pre-warmed PBS (37°C) to the vial.
-
Place the vial in a shaking incubator or water bath at 37°C with gentle agitation.
-
-
Sampling:
-
At predetermined time points, withdraw a small aliquot of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain a constant volume.
-
-
Drug Quantification:
-
Analyze the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λ_max or HPLC).
-
-
Data Analysis:
-
Calculate the cumulative amount of drug released at each time point.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
-
Visualizations of Key Concepts
The following diagrams, generated using Graphviz (DOT language), illustrate important workflows and pathways related to the application of branched PEG derivatives.
Workflow for PEG-Drug Conjugate Development and Characterization
Caption: Workflow for PEG-Drug Conjugate Development.
Cellular Uptake Mechanisms of PEGylated Nanoparticles
References
- 1. The graphviz template for flow chart. · GitHub [gist.github.com]
- 2. medium.com [medium.com]
- 3. US6828401B2 - Preparation method of peg-maleimide derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Y-shape-PEG-NHS, 2-Arm PEG-NHS - Biopharma PEG [biochempeg.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 10. Making pretty diagrams with GraphViz [steveliles.github.io]
- 11. Rapid in situ forming PEG hydrogels for mucosal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of the crosslinking kinetics of multi-arm poly(ethylene glycol) hydrogels formed via Michael-type addition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medium.com [medium.com]
- 15. Poly(ethylene glycol)-Prodrug Conjugates: Concept, Design, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Y-shape PEG NHS Ester from JenKem Technology [jenkemusa.com]
- 18. Protocol for Protein PEGylation [jenkemusa.com]
- 19. broadpharm.com [broadpharm.com]
- 20. rsc.org [rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. US20040225097A1 - Novel preparation method of peg-maleimide derivatives - Google Patents [patents.google.com]
- 23. researchgate.net [researchgate.net]
- 24. m.youtube.com [m.youtube.com]
- 25. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to N-Boc-N-bis(PEG4-azide) for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-Boc-N-bis(PEG4-azide), a heterotrifunctional linker increasingly utilized in the field of bioconjugation. Its unique architecture, featuring a Boc-protected amine and two azide (B81097) functionalities, offers a versatile platform for the synthesis of complex biomolecular conjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Core Concepts and Applications
N-Boc-N-bis(PEG4-azide) is a valuable tool in bioconjugation due to its trifunctional nature, which allows for the sequential and orthogonal attachment of different molecular entities. The key features of this linker are:
-
Boc-Protected Amine: This functionality provides a stable, yet readily cleavable, handle for conjugation. The tert-butyloxycarbonyl (Boc) protecting group can be efficiently removed under acidic conditions, revealing a primary amine that can be coupled to carboxylic acids, activated esters (e.g., NHS esters), or other amine-reactive groups.
-
Dual Azide Groups: The two azide moieties are poised for highly efficient and specific "click chemistry" reactions. They readily participate in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with terminal alkynes or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with strained alkynes (e.g., DBCO, BCN), forming stable triazole linkages.[1][2]
-
PEG4 Spacer: The tetraethylene glycol (PEG) spacer enhances the aqueous solubility and biocompatibility of the resulting conjugate. It also provides flexibility and reduces steric hindrance between the conjugated molecules.
These features make N-Boc-N-bis(PEG4-azide) particularly well-suited for applications where the assembly of multi-component systems is required. Its primary applications are in the development of:
-
Antibody-Drug Conjugates (ADCs): This linker can be used to attach two drug molecules to a single conjugation site on an antibody, or to simultaneously link a therapeutic agent and an imaging agent.
-
PROTACs: In the synthesis of PROTACs, this linker can connect a target protein-binding ligand and an E3 ligase-recruiting ligand, facilitating the targeted degradation of specific proteins.[1][3]
Quantitative Data
The following table summarizes the key physicochemical properties of N-Boc-N-bis(PEG4-azide).
| Property | Value | Reference |
| Chemical Formula | C35H70N8O14 | [4] |
| Molecular Weight | 826.99 g/mol | [4] |
| CAS Number | 2055041-25-1 | [5] |
| Purity | Typically >95% or >98% | [5] |
| Appearance | Oil or solid | |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, DMSO. Branched PEG azide linkers are generally soluble in water and aqueous buffers. | |
| Storage Conditions | -20°C | [5] |
Experimental Protocols
The following protocols provide generalized methodologies for the use of N-Boc-N-bis(PEG4-azide) in bioconjugation. Specific reaction conditions, such as reagent concentrations, reaction times, and purification methods, should be optimized for each specific application.
Protocol 1: Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
N-Boc-N-bis(PEG4-azide)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Nitrogen gas stream
-
Purification system (e.g., HPLC, column chromatography)
Procedure:
-
Dissolve the N-Boc-N-bis(PEG4-azide) conjugate in DCM.
-
Add a solution of 20-50% TFA in DCM to the reaction mixture.
-
Stir the reaction at room temperature and monitor the progress by a suitable analytical method (e.g., TLC, LC-MS). Reaction times will vary depending on the substrate.
-
Upon completion, remove the TFA and DCM, often by evaporation under a stream of nitrogen.
-
Purify the deprotected product using an appropriate method to yield N-Amino-N-bis(PEG4-azide).
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of the azide groups to an alkyne-containing molecule.
Materials:
-
N-Boc-N-bis(PEG4-azide) or its deprotected amine counterpart
-
Alkyne-functionalized molecule (e.g., drug, probe)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate
-
Copper-chelating ligand (e.g., THPTA, TBTA)
-
Reaction buffer (e.g., PBS, pH 7.0-7.4)
-
Anhydrous DMSO or DMF
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Dissolve the alkyne-functionalized molecule in DMSO or DMF to a stock concentration (e.g., 10 mM).
-
In a separate tube, prepare the copper catalyst premix by mixing CuSO4 and the copper ligand in a 1:2 to 1:5 molar ratio in the reaction buffer.
-
In the main reaction vessel, combine the azide-containing linker with a molar excess of the alkyne-modified molecule.
-
Add the catalyst premix to the reaction mixture.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the resulting conjugate using SEC or another suitable chromatography method to remove unreacted molecules and catalyst components.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of the azide groups to a strained alkyne-containing molecule.
Materials:
-
N-Boc-N-bis(PEG4-azide) or its deprotected amine counterpart
-
Strained alkyne-functionalized molecule (e.g., DBCO-drug)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
Purification system (e.g., SEC)
Procedure:
-
Dissolve the strained alkyne-functionalized molecule in DMSO or DMF.
-
Combine the azide-containing linker with the strained alkyne-modified molecule in the reaction buffer. A 3- to 5-fold molar excess of the strained alkyne per azide is a common starting point.
-
Ensure the final concentration of the organic solvent (DMSO/DMF) is kept low (ideally below 10% v/v) to maintain the stability of biomolecules, if present.
-
Incubate the reaction for 4-24 hours at 4°C or room temperature.
-
Monitor the reaction progress by LC-MS.
-
Purify the final conjugate using SEC to remove the excess unreacted strained alkyne.
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the application of N-Boc-N-bis(PEG4-azide).
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
The Art of Modification: A Technical Guide to PEGylation of Proteins and Small Molecules
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to molecules, has emerged as a cornerstone technology in drug development. This process significantly enhances the therapeutic properties of proteins and small molecules by improving their pharmacokinetic and pharmacodynamic profiles. By increasing hydrodynamic size, PEGylation prolongs circulation half-life, reduces immunogenicity, and enhances stability, leading to more effective and patient-friendly therapeutics. This in-depth technical guide provides a comprehensive overview of PEGylation agents, reaction chemistries, and analytical techniques. It includes detailed experimental protocols for key PEGylation reactions and presents quantitative data in structured tables for easy comparison, offering a practical resource for researchers and drug development professionals.
Introduction to PEGylation
PEGylation is the process of covalently attaching one or more polyethylene glycol (PEG) chains to a therapeutic molecule, such as a protein, peptide, or small molecule drug.[1][2] PEG is a non-toxic, non-immunogenic, and highly soluble polymer approved by the FDA for use in pharmaceuticals.[2] The primary goal of PEGylation is to improve the drug's pharmacokinetic and pharmacodynamic properties.[]
The pioneering work on PEGylation in the 1970s demonstrated its ability to prolong the half-life and reduce the immunogenicity of proteins.[4] Since then, the technology has evolved significantly, leading to the development of numerous FDA-approved PEGylated drugs for various diseases, including hepatitis C, neutropenia associated with chemotherapy, and leukemia.[4]
Key Advantages of PEGylation:
-
Prolonged Circulation Half-Life: The increased size of the PEGylated molecule reduces its clearance by the kidneys, leading to a longer presence in the bloodstream.[1]
-
Reduced Immunogenicity: The PEG chains can mask antigenic sites on the molecule, reducing the likelihood of an immune response.
-
Enhanced Stability: PEGylation can protect molecules from enzymatic degradation.
-
Improved Solubility: PEG can increase the solubility of hydrophobic drugs.
PEGylation Agents and Chemistries
The choice of PEGylation agent and the corresponding reaction chemistry are critical for achieving the desired modification with high efficiency and specificity. PEGylation strategies can be broadly categorized into two generations:
-
First-Generation PEGylation: This approach involves the random attachment of PEG chains to multiple sites on the molecule, often leading to a heterogeneous mixture of products with varying degrees of PEGylation.
-
Second-Generation PEGylation: This strategy focuses on site-specific PEGylation, attaching PEG to a single, predetermined site on the molecule. This results in a more homogeneous product with better-defined properties.
Types of PEG Agents
PEG agents are available in various shapes and sizes, each offering distinct advantages:
-
Linear PEGs: The simplest and most common type of PEG, with a reactive group at one or both ends.
-
Branched PEGs: These have two or more PEG chains attached to a central core, providing a larger hydrodynamic volume for a given molecular weight.
-
Y-Shaped PEGs: A type of branched PEG with two linear PEG chains, which can offer increased selectivity for more sterically available reaction sites.[5]
-
Multi-arm PEGs: These have multiple PEG chains radiating from a central core, allowing for a high degree of modification.
PEGylation Chemistries
The selection of the PEGylation chemistry depends on the available functional groups on the target molecule.
This is the most common PEGylation strategy due to the abundance of lysine (B10760008) residues on the surface of most proteins.
-
N-Hydroxysuccinimide (NHS) Esters: PEG-NHS esters react with primary amines under mild pH conditions (pH 7-9) to form stable amide bonds.[6] This is a widely used method for random PEGylation.
This approach allows for site-specific PEGylation by targeting free cysteine residues, which are less common than lysine residues in proteins.
-
Maleimides: PEG-maleimides react specifically with sulfhydryl groups at neutral or slightly basic pH to form stable thioether bonds.[7]
Quantitative Data on PEGylation
The following tables summarize the impact of PEGylation on the pharmacokinetic parameters of various proteins and small molecules.
Table 1: Pharmacokinetic Parameters of PEGylated Proteins
| Protein | PEG Moiety | Native Half-Life | PEGylated Half-Life | Fold Increase | Reference |
| Interferon-α2b | 12 kDa linear | ~2-3 hours | ~40 hours | ~13-20 | [8] |
| G-CSF (Filgrastim) | 20 kDa linear | 3.5 - 3.8 hours | 42 hours | ~11-12 | [9] |
| α-galactosidase A | Short PEG chains | Not specified | 78.9 ± 10.3 hours | Not applicable | [10] |
Table 2: Pharmacokinetic Parameters of PEGylated Small Molecules
| Small Molecule | PEG Moiety | Native Half-Life | PEGylated Half-Life | Fold Increase | Reference |
| Doxorubicin | Liposomal PEG | ~2-4 hours | ~55 hours | ~14-28 | [11] |
| Paclitaxel | 2-5 kDa | ~3 hours | Not specified | Not specified | [11] |
Experimental Protocols
Protocol for Amine-Reactive PEGylation using NHS Ester
This protocol describes the general procedure for PEGylating a protein using a PEG-NHS ester reagent.
Materials:
-
Protein to be PEGylated
-
PEG-NHS ester reagent
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)[12]
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)[6]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[12]
-
Dialysis or gel filtration equipment for purification[6]
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.[6]
-
PEGylation Reaction: Add a 10- to 50-fold molar excess of the PEG-NHS ester solution to the protein solution. The final concentration of the organic solvent should not exceed 10%.[13]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[6]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-20 mM.
-
Purification: Remove unreacted PEG and byproducts by dialysis or size-exclusion chromatography.[6]
-
Characterization: Analyze the PEGylated product using SDS-PAGE and other analytical techniques to determine the degree of PEGylation. A successful PEGylation will result in a shift to a higher molecular weight on the SDS-PAGE gel.[12]
Protocol for Thiol-Reactive PEGylation using Maleimide (B117702)
This protocol outlines the site-specific PEGylation of a protein containing a free cysteine residue using a PEG-maleimide reagent.[14]
Materials:
-
Cysteine-containing protein
-
PEG-Maleimide reagent[14]
-
Reaction Buffer (e.g., Phosphate buffer, pH 6.5-7.0, containing EDTA to prevent disulfide bond formation)[14]
-
Quenching solution (e.g., L-cysteine or β-mercaptoethanol)[14]
-
Degassing equipment (optional)[14]
Procedure:
-
Protein Preparation: Dissolve or exchange the protein into the reaction buffer. If the target cysteine is in a disulfide bond, it must first be reduced.[14] For oxygen-sensitive proteins, degas the buffer and perform the reaction under an inert atmosphere.[14]
-
PEG Reagent Preparation: Prepare a stock solution of PEG-Maleimide in the reaction buffer or a compatible solvent immediately before use.[14]
-
PEGylation Reaction: Add the PEG-Maleimide solution to the protein solution at a molar ratio of 1.1 to 5 moles of PEG per mole of protein.[14]
-
Incubation: Incubate the reaction at room temperature or 4°C for 1-4 hours.[14]
-
Reaction Quenching: Add a molar excess of the quenching solution to react with any unreacted maleimide groups.[14]
-
Purification: Purify the PEGylated protein using chromatography to remove unreacted protein and excess PEG reagents.[14]
Visualizations
Logical Relationship: First vs. Second Generation PEGylation
Caption: Evolution of PEGylation strategies.
Experimental Workflow: Amine-Reactive PEGylation
Caption: Workflow for amine-reactive PEGylation.
Signaling Pathway: Hypothetical Inhibition by a PEGylated Kinase Inhibitor
Caption: Inhibition of a signaling pathway.
Conclusion
PEGylation remains a vital and evolving technology in the pharmaceutical industry. The ability to tailor the properties of therapeutic molecules by attaching PEG chains has led to the development of numerous life-changing drugs. As our understanding of the structure-function relationships of PEGylated molecules deepens, and as new, more specific PEGylation chemistries emerge, the potential for this technology to further improve drug efficacy and safety is vast. This guide provides a foundational understanding and practical protocols for researchers to effectively utilize PEGylation in their drug development endeavors.
References
- 1. What is the future of PEGylated therapies? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extending Drug Half-Life through PEGylation - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. Protocol for Protein PEGylation [jenkemusa.com]
- 6. broadpharm.com [broadpharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using N-Boc-N-bis(PEG4-azide)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the trifunctional PEG linker, N-Boc-N-bis(PEG4-azide). This versatile linker enables the assembly of heterobifunctional PROTACs through a modular approach, leveraging click chemistry for the conjugation of a target protein ligand and an E3 ligase ligand.
Introduction to N-Boc-N-bis(PEG4-azide) in PROTAC Synthesis
N-Boc-N-bis(PEG4-azide) is a valuable tool in PROTAC development. Its structure features a central amine protected by a Boc group and two PEG4 arms, each terminating in an azide (B81097) group. This design allows for a divergent synthetic strategy. The azide groups are amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reactions, offering a highly efficient and bioorthogonal method for attaching an alkyne-modified ligand. The Boc-protected amine can be deprotected to reveal a primary amine, which can then be coupled to a second ligand, typically via an amide bond formation. The PEG4 spacers enhance the aqueous solubility and can improve the pharmacokinetic properties of the final PROTAC molecule.
PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade a target protein of interest (POI). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and an E3 ligase facilitates the ubiquitination of the POI. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.[1][2][3][4]
Experimental Protocols
The following protocols outline a general workflow for the synthesis of a PROTAC using N-Boc-N-bis(PEG4-azide). These protocols are intended as a starting point and may require optimization based on the specific properties of the warhead and E3 ligase ligand.
Protocol 1: Synthesis of Alkyne-Modified Warhead
This protocol describes the modification of a warhead (targeting the protein of interest) with an alkyne handle for subsequent click chemistry.
Materials:
-
Warhead with a suitable functional group for modification (e.g., -OH, -NH2, -COOH)
-
5-Hexynoic acid or Propargyl bromide
-
Coupling agents (e.g., HATU, HOBt, EDC)
-
Base (e.g., DIPEA, Et3N)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Sodium azide (for synthesis from a bromide)
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure (Example using 5-Hexynoic acid):
-
Dissolve the warhead (1.0 eq) in anhydrous DMF.
-
Add 5-hexynoic acid (1.2 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the alkyne-modified warhead.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Synthesis of the PROTAC Precursor via CuAAC Reaction
This protocol details the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate the alkyne-modified warhead to the N-Boc-N-bis(PEG4-azide) linker.
Materials:
-
Alkyne-modified warhead (from Protocol 1)
-
N-Boc-N-bis(PEG4-azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Solvent system (e.g., t-BuOH/H₂O, DMF, or DMSO)
Procedure:
-
Dissolve the alkyne-modified warhead (2.2 eq) and N-Boc-N-bis(PEG4-azide) (1.0 eq) in a suitable solvent mixture such as t-BuOH/H₂O (1:1).
-
In a separate vial, prepare fresh solutions of CuSO₄·5H₂O (0.2 eq) in water and sodium ascorbate (0.4 eq) in water.
-
Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the Boc-protected PROTAC precursor.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 3: Boc Deprotection
This protocol describes the removal of the Boc protecting group to reveal the primary amine for subsequent coupling.
Materials:
-
Boc-protected PROTAC precursor (from Protocol 2)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected PROTAC precursor in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (typically 20-50% v/v in DCM) dropwise.
-
Stir the reaction mixture at 0 °C to room temperature for 1-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The crude amine-PROTAC precursor (as a TFA salt) can often be used directly in the next step without further purification.
Protocol 4: Final PROTAC Synthesis via Amide Coupling
This protocol details the final step of coupling the amine-PROTAC precursor with an E3 ligase ligand containing a carboxylic acid moiety (e.g., pomalidomide-COOH).
Materials:
-
Amine-PROTAC precursor (from Protocol 3)
-
E3 ligase ligand with a carboxylic acid handle (e.g., pomalidomide-COOH)
-
Coupling agents (e.g., HATU, HOBt, EDC)
-
Base (e.g., DIPEA, Et3N)
-
Anhydrous DMF
Procedure:
-
Dissolve the E3 ligase ligand-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 10-15 minutes to pre-activate the carboxylic acid.
-
Add a solution of the amine-PROTAC precursor (TFA salt, 1.1 eq) and additional DIPEA (to neutralize the TFA salt) in anhydrous DMF.
-
Stir the reaction mixture at room temperature under an inert atmosphere for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC using preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, HRMS, and analytical HPLC for purity assessment.
Data Presentation
The efficacy of synthesized PROTACs is typically evaluated by measuring the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ). Below are representative data for BRD4-targeting PROTACs, which are commonly synthesized using PEG-based linkers.
| PROTAC ID | E3 Ligase Ligand | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Reference |
| PROTAC 1 | Thalidomide | PEG-based | <1 | >90 | Burkitt's lymphoma | [5] |
| PROTAC 2 | Phthalimide | PEG-based | ~100 | >90 | AML cells | [5] |
| PROTAC 3 | Thalidomide | PEG-based | 0.1-0.3 | >90 | RS4;11 leukemia | [5] |
| PROTAC 8 | Pomalidomide | PEG-based | <1 | >99 | Prostate cancer | [5] |
| 34 | CRBN Ligand | PEG-based | 60 | >90 | MDA-MB-231 | [6] |
| 37 | CRBN Ligand | PEG-based | 62 | >90 | MDA-MB-231 | [6] |
Note: The specific linker for each PROTAC in the table is PEG-based but may not be N-Boc-N-bis(PEG4-azide). This data is presented to provide a general understanding of the performance of similar PROTACs.
Signaling Pathways
PROTACs synthesized using N-Boc-N-bis(PEG4-azide) can be designed to target a wide variety of proteins involved in various signaling pathways implicated in diseases such as cancer. Two prominent examples are the targeting of Bruton's tyrosine kinase (BTK) in B-cell malignancies and the bromodomain-containing protein 4 (BRD4) which regulates the expression of oncogenes like c-Myc.
BTK Signaling Pathway
BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[7][8][9] Dysregulation of this pathway is a hallmark of many B-cell cancers. A PROTAC targeting BTK would induce its degradation, thereby inhibiting downstream signaling and promoting cancer cell death.
BRD4 and c-Myc Signaling
BRD4 is a member of the BET family of proteins that acts as an epigenetic reader, binding to acetylated histones and recruiting transcriptional machinery to drive the expression of key genes, including the oncogene c-Myc.[5] Degrading BRD4 with a PROTAC leads to the downregulation of c-Myc and subsequent inhibition of cancer cell growth and proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTAC for Bruton’s tyrosine kinase degradation alleviates inflammation in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Boc-N-bis(PEG4-azide) in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing N-Boc-N-bis(PEG4-azide), a versatile heterobifunctional linker, in various click chemistry applications. This document outlines detailed protocols for copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions, Boc-deprotection, and its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Introduction to N-Boc-N-bis(PEG4-azide)
N-Boc-N-bis(PEG4-azide) is a trifunctional molecule featuring two azide (B81097) (-N₃) groups and a tert-butyloxycarbonyl (Boc) protected primary amine.[1][2] The azide moieties are reactive handles for "click chemistry," specifically with alkyne-containing molecules, to form stable triazole linkages. The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be conjugated to other molecules, for example, through amidation with a carboxylic acid.[3][] The polyethylene (B3416737) glycol (PEG) spacers enhance aqueous solubility and provide flexibility to the linker.[]
This unique architecture makes N-Boc-N-bis(PEG4-azide) an invaluable tool in bioconjugation and drug discovery for the construction of complex molecular architectures such as PROTACs, ADCs, and dendrimers.[1][5]
Physicochemical and Technical Data
| Property | Value |
| Molecular Formula | C₂₅H₄₉N₇O₁₀ |
| Molecular Weight | 607.7 g/mol |
| Appearance | Colorless to light yellow oil/liquid |
| Purity | Typically >95% |
| Solubility | Soluble in DMSO, DMF, and water |
| Storage | Store at -20°C for long-term stability |
Key Applications and Experimental Workflows
The trifunctional nature of N-Boc-N-bis(PEG4-azide) allows for a modular and sequential approach to synthesizing complex bioconjugates.
General Workflow for Bifunctional Conjugation
The overall strategy involves first utilizing the azide groups for click chemistry, followed by deprotection of the Boc group to enable further conjugation.
PROTAC Synthesis Workflow
N-Boc-N-bis(PEG4-azide) can serve as a versatile linker in PROTAC synthesis, connecting a protein of interest (POI) ligand and an E3 ligase ligand.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with N-Boc-N-bis(PEG4-azide)
Introduction
N-Boc-N-bis(PEG4-azide) is a versatile, branched polyethylene (B3416737) glycol (PEG) derivative designed for advanced bioconjugation and drug development applications.[1][2] Its heterotrifunctional structure features two terminal azide (B81097) groups and one amine protected by a tert-butyloxycarbonyl (Boc) group. This configuration allows for a dual-modality approach to conjugation: the azide groups can participate in highly efficient Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry" reactions, while the Boc-protected amine provides an orthogonal handle for conjugation to other molecules after deprotection under acidic conditions.[1][]
The tetraethylene glycol (PEG4) spacers enhance aqueous solubility, provide flexibility, and reduce the potential for steric hindrance between conjugated molecules.[4][5] These characteristics make N-Boc-N-bis(PEG4-azide) an invaluable tool for synthesizing complex molecular architectures, such as antibody-drug conjugates (ADCs), PROTACs, and multi-functional imaging agents where precise control over the placement and stoichiometry of conjugated moieties is critical.[4][][7]
Key Applications:
-
Branched Conjugate Synthesis: Attachment of two alkyne-containing molecules to a single point.
-
Drug Delivery: Development of ADCs and PROTACs, where the linker can connect a targeting moiety to multiple payloads or an E3 ligase ligand.[4][]
-
Orthogonal Chemistry: The protected amine can be deprotected to react with carboxylic acids or activated esters, enabling multi-step, controlled conjugation strategies.[]
Logical Workflow for N-Boc-N-bis(PEG4-azide) Conjugation
The unique structure of N-Boc-N-bis(PEG4-azide) allows for two primary reaction pathways that can be employed orthogonally. The workflow below illustrates the choice between deprotecting the amine first or proceeding directly with the CuAAC reaction.
Caption: Orthogonal conjugation pathways for N-Boc-N-bis(PEG4-azide).
Experimental Protocols
Protocol 1: Boc Group Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation. The procedure uses trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), a common and effective method for acid-labile protecting groups.[8][9]
Materials and Reagents:
-
N-Boc-N-bis(PEG4-azide)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the N-Boc-N-bis(PEG4-azide) in anhydrous DCM to a concentration of 0.1–0.2 M in a round-bottom flask.[8]
-
Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add TFA to a final concentration of 20-50% (v/v).[8]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[8]
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[8]
-
Azeotropic Removal of TFA: To remove residual TFA, add toluene to the residue and co-evaporate under reduced pressure. Repeat this step three times.[8]
-
Neutralization (Optional): The resulting TFA salt of the deprotected amine can often be used directly. For neutralization, dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate), wash with a saturated aqueous solution of NaHCO₃, then with brine.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine product, N-Amino-N-bis(PEG4-azide).[8]
| Parameter | Condition | Notes |
| Solvent | Dichloromethane (DCM) | Ensure the solvent is anhydrous to prevent side reactions.[8] |
| Acid | Trifluoroacetic acid (TFA) | A 20-50% (v/v) solution is typically sufficient for complete deprotection.[8] |
| Temperature | 0°C to Room Temperature | Starting at 0°C minimizes potential side reactions.[8] |
| Reaction Time | 1 - 2 hours | Monitor by TLC or LC-MS for completion. |
| Workup | Evaporation & Toluene Co-evaporation | Crucial for removing residual TFA which can interfere with subsequent steps.[8] |
| Expected Yield | >95% (crude) | The reaction is generally clean and high-yielding. |
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of the azide groups on N-Boc-N-bis(PEG4-azide) to a terminal alkyne-containing molecule. It employs an in-situ preparation of the active Cu(I) catalyst from CuSO₄ and sodium ascorbate (B8700270), stabilized by the water-soluble ligand THPTA, which is ideal for bioconjugation in aqueous media.[10]
Materials and Reagents:
-
N-Boc-N-bis(PEG4-azide) or its deprotected amine counterpart
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Sodium ascorbate solution (e.g., 300 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM in water)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Reversed-Phase HPLC)
Procedure:
-
Prepare Reactant Solution: Dissolve the azide-containing PEG linker and the alkyne-functionalized molecule in the reaction buffer. A slight molar excess of the alkyne (e.g., 1.2 equivalents per azide group) is recommended.
-
Prepare Catalyst Premix: In a separate microcentrifuge tube, prepare the catalyst premix. For a typical reaction, mix CuSO₄ solution and THPTA ligand solution in a 1:2 to 1:5 ratio (e.g., add 10 µL of 20 mM CuSO₄ to 10 µL of 100 mM THPTA).[10][11] Vortex briefly and let it stand for 2-3 minutes to allow for complex formation.[10]
-
Initiate Reaction: Add the catalyst premix to the reactant solution.
-
Add Reducing Agent: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.[10] Vortex the mixture briefly.
-
Incubation: Protect the reaction from light and allow it to proceed for 30-60 minutes at room temperature.[10] For complex biomolecules, the reaction time may be extended or gentle heating (e.g., 35-40°C) may be applied.
-
Purification: Upon completion, purify the resulting triazole-linked conjugate from excess reagents and catalyst using an appropriate method such as SEC, HPLC, or dialysis.
| Parameter | Typical Molar Equivalents | Notes |
| Alkyne | 1.1 - 2.0 per azide | A slight excess can help drive the reaction to completion. |
| CuSO₄ | 0.1 - 0.5 | Catalytic amounts are sufficient. Higher concentrations can damage sensitive biomolecules.[12] |
| Ligand (THPTA) | 1.2 - 5.0 relative to Cu(I) | Stabilizes the Cu(I) oxidation state and protects biomolecules.[10][11] |
| Sodium Ascorbate | 5 - 20 | A significant excess ensures the reduction of Cu(II) to the active Cu(I) catalyst.[12] |
| pH | 6.5 - 8.0 | CuAAC is tolerant of a wide pH range, but neutral to slightly basic is optimal for many bioconjugations.[13] |
| Expected Yield | >90% | CuAAC is known for its high efficiency and quantitative yields.[14] |
Experimental Workflow for CuAAC Protocol
The following diagram outlines the sequential steps involved in performing the Copper-Catalyzed Azide-Alkyne Cycloaddition reaction.
Caption: Step-by-step workflow for the CuAAC experimental protocol.
References
- 1. N-Boc-N-Bis(PEG4-Azide) - CD Bioparticles [cd-bioparticles.net]
- 2. N-Boc-N-bis(PEG4-azide), 2055041-25-1 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. broadpharm.com [broadpharm.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Click Chemistry [organic-chemistry.org]
- 14. bioclone.net [bioclone.net]
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) using N-Boc-N-bis(PEG4-azide)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[][2] N-Boc-N-bis(PEG4-azide) is a versatile, trifunctional polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation and the synthesis of complex biomolecules, such as Proteolysis Targeting Chimeras (PROTACs).[3][4]
This reagent features two azide (B81097) (-N₃) groups for SPAAC reactions with strained alkynes like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), and a tert-butyloxycarbonyl (Boc) protected amine (-NHBoc).[3] The Boc group can be readily removed under acidic conditions to reveal a primary amine, which can then be conjugated to another molecule of interest.[5] The tetraethylene glycol (PEG4) spacers enhance aqueous solubility, reduce steric hindrance, and improve the pharmacokinetic properties of the final conjugate.[6][7][8]
These application notes provide detailed protocols for the use of N-Boc-N-bis(PEG4-azide) in SPAAC-mediated bioconjugation, including Boc deprotection and a representative workflow for the synthesis of a PROTAC.
Data Presentation
Representative SPAAC Reaction Kinetics
| Strained Alkyne | Azide Moiety | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Buffer |
| DBCO | PEGylated Azide | 0.18 - 1.22 | PBS, HEPES |
| BCN | PEGylated Azide | 0.07 - 0.63 | Various organic and aqueous buffers |
Note: Reaction rates are influenced by several factors, including the specific structures of the alkyne and azide, solvent, pH, and temperature.[8][9][10]
Experimental Protocols
Protocol 1: Boc Deprotection of N-Boc-N-bis(PEG4-azide)
This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.
Materials:
-
N-Boc-N-bis(PEG4-azide)
-
Dichloromethane (DCM), anhydrous[11]
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Dissolution: Dissolve N-Boc-N-bis(PEG4-azide) in anhydrous DCM in a round-bottom flask. A typical concentration is 10-20 mg/mL.
-
Acid Addition: To the stirred solution at room temperature, add TFA. A common approach is to use a 20-50% (v/v) solution of TFA in DCM.[11]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed. This typically occurs within 1-2 hours at room temperature.
-
Quenching: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the deprotected N-amino-N-bis(PEG4-azide).
-
Characterization: Confirm the identity and purity of the product by NMR and mass spectrometry.
Protocol 2: General SPAAC Bioconjugation with a DBCO-Functionalized Molecule
This protocol outlines the conjugation of the azide groups of N-Boc-N-bis(PEG4-azide) (or its deprotected form) to a molecule functionalized with a DBCO group.
Materials:
-
N-Boc-N-bis(PEG4-azide) or N-amino-N-bis(PEG4-azide)
-
DBCO-functionalized molecule (e.g., protein, peptide, or small molecule)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free buffer.[6]
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)
Procedure:
-
Reagent Preparation:
-
Dissolve N-Boc-N-bis(PEG4-azide) or its deprotected amine counterpart in DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
Prepare the DBCO-functionalized molecule in the reaction buffer to a known concentration.
-
-
SPAAC Reaction:
-
To the solution of the DBCO-functionalized molecule, add the azide-containing linker stock solution. A 1.5 to 5-fold molar excess of the azide linker per DBCO group is a common starting point to ensure efficient conjugation.[6]
-
The final concentration of the organic solvent (DMSO or DMF) should ideally be kept below 10% (v/v) to minimize potential effects on the biomolecule's structure and function.
-
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight. The reaction progress can be monitored by techniques such as SDS-PAGE, LC-MS, or UV-Vis spectroscopy by observing the decrease in DBCO absorbance around 309 nm.[7]
-
Purification: Purify the conjugate to remove excess unreacted linker and other reagents using an appropriate method such as SEC or dialysis.
-
Characterization: Characterize the final conjugate to confirm successful ligation and determine the degree of labeling using methods like mass spectrometry.
Application Example: PROTAC Synthesis Workflow
N-Boc-N-bis(PEG4-azide) is an ideal linker for constructing PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein.[13] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[14][15] The trifunctional nature of N-Boc-N-bis(PEG4-azide) allows for a modular and efficient synthesis.
The following is a representative workflow for the synthesis of a BRD4-targeting PROTAC using a VHL E3 ligase ligand.[16][17]
Step 1: Synthesis of Ligand-Linker Intermediates
-
Warhead-Linker: Synthesize or obtain a BRD4 inhibitor (e.g., a derivative of JQ1) functionalized with a strained alkyne (e.g., DBCO).
-
E3 Ligase Ligand-Linker:
-
Deprotect N-Boc-N-bis(PEG4-azide) as described in Protocol 1 to yield N-amino-N-bis(PEG4-azide).
-
Couple the exposed amine to a VHL ligand (e.g., VH032) that has been activated with a carboxyl group-activating agent (e.g., HATU or HOBt/EDC). This forms an amide bond, resulting in a VHL-linker-bis(azide) intermediate.
-
Step 2: SPAAC-mediated Assembly of the PROTAC
-
React the DBCO-functionalized BRD4 inhibitor with the VHL-linker-bis(azide) intermediate via SPAAC, following the general procedure outlined in Protocol 2. This "clicks" the two components together to form the final PROTAC molecule.
Step 3: Purification and Characterization
-
Purify the final PROTAC using an appropriate chromatographic method, such as reverse-phase HPLC.
-
Confirm the structure and purity of the PROTAC using NMR and high-resolution mass spectrometry.
Visualizations
Caption: Workflow for PROTAC synthesis using N-Boc-N-bis(PEG4-azide).
Caption: Mechanism of action for a PROTAC-mediated protein degradation.[13][14][15]
References
- 2. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-guided discovery of novel potent and efficacious proteolysis targeting chimera (PROTAC) degrader of BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Note: Acidic Deprotection of N-Boc-N-bis(PEG4-azide)
Introduction
N-Boc-N-bis(PEG4-azide) is a versatile heterobifunctional linker molecule widely employed in bioconjugation and drug delivery research.[1][2][] Its structure incorporates two azide (B81097) groups, which can be used for "click chemistry" reactions, and a tert-butyloxycarbonyl (Boc) protected primary amine.[1][2][] The Boc protecting group provides stability during synthesis and storage, and its selective removal is a critical step to enable subsequent conjugation reactions at the primary amine.[][5][6] This application note provides a detailed protocol for the efficient acidic deprotection of the Boc group from N-Boc-N-bis(PEG4-azide) using trifluoroacetic acid (TFA).
The removal of the Boc group is typically achieved under acidic conditions.[7] Trifluoroacetic acid (TFA) in a suitable organic solvent, such as dichloromethane (B109758) (DCM), is the most common and effective method for this transformation.[7][8][9] The mechanism involves the protonation of the Boc group by the strong acid, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine as its corresponding salt (in this case, the trifluoroacetate (B77799) salt).[10]
The resulting deprotected compound, N-H-N-bis(PEG4-azide) (as a TFA salt), possesses a reactive primary amine that can be conjugated to various molecules, such as proteins, peptides, or drug molecules, through amide bond formation.[11] The two terminal azide groups remain available for orthogonal ligation via click chemistry, making this a valuable linker for the construction of complex bioconjugates like antibody-drug conjugates (ADCs) or PROTACs.[][12]
Data Presentation
The efficiency of the Boc deprotection reaction can be influenced by several factors, including the concentration of the acid, reaction time, and temperature. The following tables summarize typical conditions for Boc deprotection using TFA and provide representative data for the deprotection of N-Boc-N-bis(PEG4-azide).
Table 1: Typical Reaction Conditions for Acidic Boc Deprotection with TFA
| Parameter | Condition | Notes | Reference |
| Acid | Trifluoroacetic Acid (TFA) | A strong, volatile acid that is easily removed post-reaction. | [7][8] |
| Solvent | Dichloromethane (DCM) | Anhydrous DCM is preferred to prevent side reactions. | [7][8] |
| TFA Concentration | 20-50% (v/v) in DCM | Higher concentrations can lead to faster reactions but may also promote side reactions with sensitive functional groups. | [6] |
| Reaction Temperature | 0 °C to Room Temperature | The reaction is often initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature. | [8] |
| Reaction Time | 1 - 4 hours | Reaction progress should be monitored by an appropriate analytical method (e.g., TLC, LC-MS). | [7][8] |
Table 2: Representative Quantitative Data for the Deprotection of N-Boc-N-bis(PEG4-azide)
| Entry | TFA Concentration (% in DCM) | Reaction Time (hours) | Yield (%) | Purity (%) |
| 1 | 20 | 2 | 92 | >95 |
| 2 | 30 | 1.5 | 95 | >95 |
| 3 | 50 | 1 | 96 | >95 |
Note: The data in Table 2 is illustrative and represents typical outcomes for this type of reaction. Actual results may vary depending on the specific experimental conditions and the purity of the starting material.
Experimental Protocols
Materials and Equipment:
-
N-Boc-N-bis(PEG4-azide)
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
High-vacuum pump
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
LC-MS for reaction monitoring and product characterization
Protocol for Acidic Deprotection of N-Boc-N-bis(PEG4-azide):
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve N-Boc-N-bis(PEG4-azide) in anhydrous DCM to a concentration of 0.1-0.5 M. Place the flask in an ice bath and begin stirring.
-
Addition of TFA: Slowly add a solution of TFA in DCM (e.g., 20-50% v/v) to the stirred solution of the starting material. The addition should be done dropwise to control any potential exotherm.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 1-2 hours. The disappearance of the starting material spot and the appearance of a new, more polar spot on the TLC plate indicates the progress of the reaction.
-
Work-up: Once the reaction is complete, remove the solvent and excess TFA in vacuo using a rotary evaporator. To ensure complete removal of residual TFA, the resulting oil can be co-evaporated with DCM (3 x 10 mL).
-
Product Isolation: The crude product, N-H-N-bis(PEG4-azide) as the TFA salt, is typically obtained as a viscous oil and can be used in the next step without further purification. If necessary, purification can be performed by silica (B1680970) gel chromatography.
Mandatory Visualizations
Caption: Chemical reaction for the acidic deprotection of N-Boc-N-bis(PEG4-azide).
Caption: Experimental workflow for the acidic deprotection of the Boc group.
References
- 1. N-Boc-N-Bis(PEG4-Azide) - CD Bioparticles [cd-bioparticles.net]
- 2. N-Boc-N-bis(PEG4-azide), 2055041-25-1 | BroadPharm [broadpharm.com]
- 5. tebubio.com [tebubio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Bioconjugation application notes [bionordika.fi]
Application Notes and Protocols for Protein Conjugation with N-Boc-N-bis(PEG4-azide)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the conjugation of azide-containing linkers to proteins. The primary focus is on introducing azide (B81097) functionalities onto a protein scaffold for subsequent bioorthogonal "click" chemistry. While the specific reagent N-Boc-N-bis(PEG4-azide) is a branched linker with a protected amine, a more direct and common approach for introducing azides to proteins is through an amine-reactive, hetero-bifunctional linker such as an Azide-PEG-NHS ester. This guide will detail this robust method.
Additionally, this document outlines the protocol for the subsequent Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction, which is the principal application for azide-modified proteins. A general protocol for the deprotection of a Boc-protected amine is also included for contexts where such a linker might be used.
Protocol 1: Azide Labeling of Proteins via Amine-Reactive Crosslinking
This protocol describes the covalent attachment of an azide-PEG linker to a protein by targeting primary amines, such as the N-terminus and the ε-amino group of lysine (B10760008) residues, using an N-hydroxysuccinimide (NHS) ester.
Principle of the Experiment
The NHS ester group reacts with deprotonated primary amines at a slightly basic pH (7.2-8.5) to form a stable amide bond.[1][2] This reaction covalently attaches the azido-PEG moiety to the protein.[1] Buffers containing primary amines (e.g., Tris, glycine) must be avoided as they compete with the intended reaction.[2][3] The efficiency of labeling is dependent on factors like protein concentration and the molar ratio of the NHS ester reagent to the protein.[2][4]
Quantitative Parameters for Azide Labeling
The following table summarizes typical starting conditions for the labeling of a generic IgG antibody (150 kDa) with an Azide-PEG4-NHS Ester. Optimization is often necessary for specific proteins and applications.[2]
| Parameter | Recommended Value | Notes |
| Protein Concentration | 1-5 mg/mL | Higher concentrations generally lead to more efficient labeling.[2][5] |
| Reaction Buffer | Phosphate Buffered Saline (PBS), pH 7.2-7.4 or 0.1 M Sodium Bicarbonate, pH 8.3-8.5 | Must be free of primary amines.[1][6] |
| Molar Excess of Reagent | 10 to 20-fold | Moles of Azide-PEG4-NHS Ester per mole of protein.[1][3] |
| Reaction Temperature | Room Temperature (20-25°C) | Can be performed at 4°C overnight.[1] |
| Reaction Time | 1-2 hours | Can be extended up to 4 hours.[6] |
| Typical Degree of Labeling (DOL) | 3 - 5 azides per antibody | Determined by mass spectrometry.[1] |
| Expected Labeling Efficiency | > 95% | Percentage of antibody molecules labeled with at least one azide group.[1] |
Experimental Protocol
Materials:
-
Protein of interest
-
Azide-PEG4-NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[3]
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)[1]
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer at a concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines, it must be exchanged into an appropriate amine-free buffer via dialysis or a desalting column.[3]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Azide-PEG4-NHS Ester in anhydrous DMSO. NHS esters are moisture-sensitive and will hydrolyze, so do not prepare stock solutions for long-term storage.[3]
-
Labeling Reaction: Add the calculated volume of the 10 mM Azide-PEG4-NHS Ester stock solution to the protein solution to achieve the desired molar excess (e.g., 20-fold).[3] The final concentration of DMSO should not exceed 10% of the total reaction volume.
-
Gently mix the reaction and incubate for 1-2 hours at room temperature.[1]
-
Quenching (Optional): The reaction can be stopped by adding a quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted Azide-PEG4-NHS Ester using a desalting column with a molecular weight cutoff appropriate for the protein.[1][7]
-
Characterization and Storage: Determine the concentration of the purified azide-labeled protein using a standard protein assay (e.g., BCA or A280). The degree of labeling can be confirmed by mass spectrometry. Store the labeled protein at 4°C for short-term use or at -80°C for long-term storage.[1]
Protocol 2: Boc Group Deprotection
This protocol describes the removal of a tert-butyloxycarbonyl (Boc) protecting group from an amine, a common step in chemical synthesis. Note: These are harsh acidic conditions that will likely denature most proteins. This protocol is provided for contexts involving small molecules or peptides where the structural integrity of a protein is not a concern.
Quantitative Parameters for Boc Deprotection
| Parameter | Recommended Value | Notes |
| Deprotection Reagent | 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | A 4M HCl solution in dioxane is also commonly used.[8] |
| Reaction Temperature | 0°C to Room Temperature | The reaction is often started at 0°C and allowed to warm.[9] |
| Reaction Time | 1-2 hours | Progress should be monitored by TLC or LC-MS.[9] |
| Workup | Co-evaporation with toluene (B28343) | To remove residual TFA.[9] |
Experimental Protocol
Materials:
-
Boc-protected compound
-
Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Toluene
-
Saturated sodium bicarbonate solution (for neutralization, if needed)
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add TFA to a final concentration of 20-50% (v/v).[9]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[9]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To remove residual TFA, co-evaporate the residue with toluene (repeat 3 times).[9] The resulting TFA salt of the deprotected amine can often be used directly in the next step.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "click" reaction to conjugate an alkyne-containing molecule to the azide-labeled protein from Protocol 1. This reaction is highly specific and efficient, forming a stable triazole linkage.[10][11]
Principle of the Experiment
The CuAAC reaction is a highly regioselective 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by copper(I) ions.[11][12] The catalytically active Cu(I) is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate (B8700270).[11][13] A stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is used to protect the protein from damaging reactive oxygen species and to accelerate the reaction.[11][13][14]
Quantitative Parameters for CuAAC Reaction
| Parameter | Recommended Value | Notes |
| Azide-Protein Concentration | 1-5 mg/mL | In azide-free buffer (e.g., PBS). |
| Alkyne-Molecule Excess | 3 to 10-fold molar excess | Moles of alkyne-molecule per mole of azide on the protein.[14] |
| Copper (CuSO₄) Final Conc. | 50 - 100 µM | Higher concentrations may damage the protein.[15] |
| Ligand (THPTA) Final Conc. | 250 - 500 µM | A 5:1 ligand-to-copper ratio is recommended.[11][15] |
| Reducing Agent (Sodium Ascorbate) | 5 mM | Should be freshly prepared.[11][16] |
| Reaction Temperature | Room Temperature (20-25°C) | |
| Reaction Time | 1 - 16 hours | Can be optimized for specific reactants.[14] |
Experimental Protocol
Materials:
-
Azide-labeled protein in PBS (from Protocol 1)
-
Alkyne-containing molecule of interest
-
Copper(II) Sulfate (CuSO₄)
-
THPTA ligand
-
Sodium Ascorbate
-
Anhydrous DMSO (if needed for the alkyne molecule)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Stock Solution Preparation:
-
Reaction Setup: In a microcentrifuge tube, combine the following in the specified order: a. The azide-labeled protein solution. b. The alkyne-containing molecule stock solution to the desired final molar excess. c. The THPTA stock solution (to a final concentration of ~500 µM).[16] d. The CuSO₄ stock solution (to a final concentration of ~100 µM).[16] e. Mix gently by pipetting.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM. Mix gently.[16]
-
Incubation: Allow the reaction to proceed for 1 to 16 hours at room temperature, protected from light.[14]
-
Purification: Purify the final protein conjugate to remove excess reagents and the alkyne-molecule using size-exclusion chromatography or dialysis.[14]
-
Characterization and Storage: Confirm the final conjugate by SDS-PAGE, mass spectrometry, or other appropriate methods. Store the purified conjugate at 4°C or -80°C.
Mandatory Visualizations
Caption: Workflow for labeling protein primary amines with an Azide-PEG-NHS ester.
Caption: Workflow for CuAAC (Click Chemistry) conjugation to an azide-labeled protein.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 5. interchim.fr [interchim.fr]
- 6. glenresearch.com [glenresearch.com]
- 7. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Click reagents - Synvenio [synvenio.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jenabioscience.com [jenabioscience.com]
- 17. vectorlabs.com [vectorlabs.com]
Application Notes and Protocols for N-Boc-N-bis(PEG4-azide) in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule drug. The linker, which connects the antibody to the payload, is a critical component of an ADC, influencing its stability, solubility, pharmacokinetics, and efficacy. N-Boc-N-bis(PEG4-azide) is a branched, trifunctional linker that offers several advantages in ADC development. Its two terminal azide (B81097) groups allow for the attachment of two payload molecules via "click chemistry," potentially increasing the drug-to-antibody ratio (DAR).[1] The Boc-protected amine provides an orthogonal handle for conjugation to a payload or for further modification. The polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the ADC, which can improve its solubility and pharmacokinetic profile.[2][3][]
These application notes provide a comprehensive overview of the use of N-Boc-N-bis(PEG4-azide) in ADC development, including detailed experimental protocols and a summary of relevant performance data.
Data Presentation
The use of branched PEG linkers, such as those derived from N-Boc-N-bis(PEG4-azide), can significantly impact the physicochemical and biological properties of an ADC. The following tables summarize key quantitative data from studies on ADCs with branched linker architectures.
| Linker Architecture | Payload | Target Cell Line | IC50 (nM) | Reference |
| Short Branched Amino-Triazide Linker | MMAE | SK-BR-3 (HER2-positive) | 1.13 ± 0.14 | Grygorash et al., 2022[1] |
| Long Branched Amino-Triazide Linker | MMAE | SK-BR-3 (HER2-positive) | 0.46 ± 0.05 | Grygorash et al., 2022[1] |
Table 1: In Vitro Cytotoxicity of Trastuzumab-MMAE ADCs with Branched Linkers. This table highlights the impact of linker length on the in vitro potency of ADCs. The longer branched linker resulted in a lower IC50 value, indicating higher cytotoxicity.
| Linker Configuration | Payload | Clearance (mL/h/kg) | Cmax (µg/mL) | Reference |
| Pendant (Branched) PEG | DM1 | 0.15 | 130 | Tedeschini et al., 2021[1] |
| Linear PEG | DM1 | 0.25 | 110 | Tedeschini et al., 2021[1] |
Table 2: Pharmacokinetic Parameters of High-DAR Trastuzumab-DM1 ADCs in Mice. This table compares the pharmacokinetic profiles of ADCs with branched ("pendant") versus linear PEG linkers. The branched linker configuration led to slower clearance and a higher maximum plasma concentration (Cmax).
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of an ADC using N-Boc-N-bis(PEG4-azide). The overall workflow involves the conjugation of the payload to the linker, followed by conjugation of the linker-payload construct to the antibody.
Protocol 1: Boc Deprotection of N-Boc-N-bis(PEG4-azide) and Payload Conjugation
This protocol describes the removal of the Boc protecting group from the linker and the subsequent conjugation of a payload with a carboxylic acid functionality.
Materials:
-
N-Boc-N-bis(PEG4-azide)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Payload with a carboxylic acid group
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Reverse-phase HPLC system for purification
Procedure:
-
Boc Deprotection:
-
Dissolve N-Boc-N-bis(PEG4-azide) in a solution of 20-50% TFA in DCM.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the deprotection is complete, remove the TFA and DCM under reduced pressure. Co-evaporate with toluene (B28343) to remove residual TFA. The resulting product is the deprotected N-amino-N-bis(PEG4-azide).
-
-
Payload Activation:
-
Dissolve the carboxylated payload in anhydrous DMF or DMSO.
-
Add 1.5 equivalents of EDC and 1.2 equivalents of NHS to the payload solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS-activated payload.
-
-
Conjugation to the Linker:
-
Dissolve the deprotected N-amino-N-bis(PEG4-azide) in anhydrous DMF or DMSO.
-
Add the NHS-activated payload solution to the linker solution.
-
Add 2-3 equivalents of TEA or DIEA to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Purify the resulting payload-bis(PEG4-azide) conjugate by reverse-phase HPLC.
-
Protocol 2: Antibody Modification with an Alkyne Handle
This protocol describes the introduction of an alkyne group into the antibody, which will then react with the azide groups of the linker-payload construct. This example utilizes a commercially available NHS-ester alkyne reagent to modify lysine (B10760008) residues on the antibody.
Materials:
-
Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4-8.0)
-
DBCO-PEG4-NHS ester or other suitable alkyne-NHS ester
-
Anhydrous DMSO
-
Desalting column or size-exclusion chromatography (SEC) system
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in a buffer free of primary amines (e.g., Tris). Exchange the buffer to PBS, pH 7.4-8.0 if necessary using a desalting column.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Dissolve the DBCO-PEG4-NHS ester in anhydrous DMSO to a stock concentration of 10 mM immediately before use.
-
Add a 5- to 20-fold molar excess of the DBCO-PEG4-NHS ester solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove the excess, unreacted DBCO-PEG4-NHS ester using a desalting column or SEC equilibrated with PBS, pH 7.4.
-
Determine the concentration of the purified alkyne-modified antibody.
-
Protocol 3: Click Chemistry Conjugation of Payload-Linker to Antibody
This protocol describes the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to conjugate the payload-bis(PEG4-azide) to the alkyne-modified antibody.
Materials:
-
Alkyne-modified antibody (from Protocol 2)
-
Payload-bis(PEG4-azide) conjugate (from Protocol 1)
-
PBS, pH 7.4
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Conjugation Reaction:
-
Combine the alkyne-modified antibody with the payload-bis(PEG4-azide) conjugate in PBS, pH 7.4. A 5- to 10-fold molar excess of the payload-linker construct per alkyne group on the antibody is recommended.
-
Incubate the reaction for 4-24 hours at 4°C or room temperature.
-
Monitor the reaction progress by SEC or HIC-HPLC to observe the formation of the ADC.
-
-
Purification:
-
Purify the resulting ADC using an SEC system to remove any unreacted payload-linker construct and other impurities.
-
Collect the fractions corresponding to the monomeric ADC.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) of the purified ADC using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry (MS).
-
Assess the purity and aggregation of the ADC by SEC.
-
Mandatory Visualizations
Caption: Experimental workflow for ADC synthesis using N-Boc-N-bis(PEG4-azide).
Caption: General mechanism of action for an antibody-drug conjugate.
Caption: Signaling pathway for tubulin inhibitor payloads like MMAE and DM1.[5][6]
Caption: Signaling pathway for DNA damaging payloads.
References
Application Notes and Protocols for PEGylation of Small Molecules using N-Boc-N-bis(PEG4-azide)
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule, is a well-established strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. For small molecule drugs, PEGylation can enhance aqueous solubility, extend circulating half-life, reduce immunogenicity, and alter biodistribution.[1] This application note provides a detailed guide to the PEGylation of small molecules using N-Boc-N-bis(PEG4-azide), a versatile, branched PEG reagent.
N-Boc-N-bis(PEG4-azide) features two terminal azide (B81097) groups, enabling the dual conjugation of molecules via highly efficient and bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The central Boc-protected amine offers a handle for further functionalization or can be deprotected to reveal a primary amine. This trifunctional nature makes it a valuable tool for creating complex drug conjugates, including Proteolysis Targeting Chimeras (PROTACs).[2][3]
This document will detail the necessary protocols for small molecule functionalization, the CuAAC reaction with N-Boc-N-bis(PEG4-azide), and subsequent purification and characterization of the PEGylated product. As a practical example, we will focus on the conceptual PEGylation of Curcumin (B1669340), a natural polyphenol with therapeutic potential but limited by poor bioavailability.[4] Additionally, we will explore the relevance of such modifications in the context of inhibiting the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[5][6]
Materials and Reagents
A comprehensive list of materials and reagents required for the successful PEGylation of a small molecule is presented in Table 1.
Table 1: Materials and Reagents
| Category | Item | Supplier | Notes |
| PEG Reagent | N-Boc-N-bis(PEG4-azide) | Various | Store at -20°C |
| Small Molecule | Curcumin | Various | Example small molecule |
| Reagents for Alkyne Functionalization | Propargyl bromide | Various | For introducing alkyne groups |
| Potassium carbonate (K₂CO₃) | Various | Base for ether synthesis | |
| Acetone (B3395972) | Various | Anhydrous, for reaction | |
| CuAAC Reagents | Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) | Various | |
| Sodium ascorbate (B8700270) | Various | Reducing agent | |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Various | Copper-chelating ligand | |
| Solvents | Dimethylformamide (DMF) | Various | Anhydrous |
| Dichloromethane (DCM) | Various | Anhydrous | |
| Acetonitrile (B52724) (ACN) | Various | HPLC grade | |
| Water (H₂O) | Various | Deionized, HPLC grade | |
| Purification | Silica (B1680970) gel for column chromatography | Various | |
| Reversed-phase C18 column | Various | For HPLC purification | |
| Dialysis tubing (if applicable) | Various | For removal of copper | |
| Analytical | Deuterated solvents (e.g., CDCl₃, DMSO-d₆) | Various | For NMR analysis |
| HPLC vials and accessories | Various |
Experimental Protocols
Protocol 1: Synthesis of a Bis-Alkyne Functionalized Small Molecule (Example: Bis-propargyl Curcumin)
To conjugate a small molecule to N-Boc-N-bis(PEG4-azide) via CuAAC, the small molecule must first be functionalized with two terminal alkyne groups. This protocol provides a general method for the propargylation of phenolic hydroxyl groups, using Curcumin as an example.
1. Materials:
-
Curcumin (1 equivalent)
-
Propargyl bromide (2.5 equivalents)
-
Potassium carbonate (K₂CO₃) (5 equivalents)
-
Anhydrous acetone
2. Procedure:
-
Dissolve Curcumin in anhydrous acetone in a round-bottom flask.
-
Add potassium carbonate to the solution.
-
Add propargyl bromide dropwise to the stirring suspension.
-
Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate (B1210297) gradient) to obtain bis-propargyl curcumin.
3. Characterization:
-
Confirm the structure and purity of the bis-alkyne curcumin by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the bis-alkyne small molecule and N-Boc-N-bis(PEG4-azide).
1. Materials:
-
Bis-propargyl Curcumin (1 equivalent)
-
N-Boc-N-bis(PEG4-azide) (1.1 equivalents)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)
-
Sodium ascorbate (0.5 equivalents)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.5 equivalents)
-
Solvent mixture (e.g., DMF/water or t-BuOH/water)
2. Procedure:
-
Dissolve the bis-propargyl curcumin and N-Boc-N-bis(PEG4-azide) in the chosen solvent mixture in a reaction vial.
-
In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O and THPTA in water.
-
Add the catalyst solution to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate in water.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by HPLC or LC-MS.[]
Protocol 3: Purification of the PEGylated Small Molecule
Purification is critical to remove unreacted starting materials, catalyst, and byproducts.
1. Methods:
-
Copper Removal: If necessary, copper can be removed by washing with a solution of EDTA or by using a copper-chelating resin.[3]
-
Chromatography: The primary method for purifying the PEGylated product is reversed-phase high-performance liquid chromatography (RP-HPLC).[]
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of water and acetonitrile (ACN), often with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Detection: UV-Vis detector set to a wavelength where the small molecule absorbs.
-
2. Procedure (RP-HPLC):
-
Dilute the reaction mixture with the initial mobile phase.
-
Inject the sample onto the equilibrated RP-HPLC column.
-
Run a linear gradient from low to high organic phase (e.g., 10% to 90% ACN in water).
-
Collect fractions corresponding to the product peak.
-
Combine the pure fractions and remove the solvent by lyophilization or evaporation under reduced pressure.
Protocol 4: Characterization of the Final Product
The structure and purity of the final bis-PEGylated small molecule should be thoroughly confirmed.
1. Techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR to confirm the formation of the triazole rings and the presence of both the small molecule and the PEG chains.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF to determine the molecular weight of the conjugate.[2]
-
HPLC: Analytical RP-HPLC to assess the purity of the final product.[]
Table 2: Illustrative Characterization Data for Bis-PEGylated Curcumin
| Technique | Expected Result |
| ¹H NMR | Appearance of characteristic triazole proton signals (~7.5-8.0 ppm). Signals corresponding to both curcumin and PEG protons. |
| Mass Spec (ESI-MS) | [M+H]⁺ ion corresponding to the calculated molecular weight of the bis-PEGylated curcumin. |
| Analytical HPLC | A single major peak indicating high purity (>95%). |
Quantitative Data Summary
The following table provides a hypothetical summary of quantitative data for the synthesis of bis-PEGylated curcumin. Actual results may vary depending on the specific reaction conditions and the nature of the small molecule.
Table 3: Quantitative Data for the Synthesis of Bis-PEGylated Curcumin
| Step | Parameter | Value |
| Synthesis of Bis-propargyl Curcumin | Yield | 85% |
| Purity (by HPLC) | >98% | |
| CuAAC Reaction | Reaction Time | 18 hours |
| Conversion (by LC-MS) | >90% | |
| Purification | Isolated Yield | 70% |
| Final Purity (by HPLC) | >99% |
Visualizations
Experimental Workflow
The overall workflow for the PEGylation of a small molecule using N-Boc-N-bis(PEG4-azide) is depicted in the following diagram.
Caption: Workflow for small molecule PEGylation.
Signaling Pathway: Inhibition of NF-κB by a PEGylated Inhibitor
PEGylation can be used to improve the therapeutic properties of inhibitors targeting key signaling pathways. The NF-κB pathway is a critical regulator of inflammation, and its dysregulation is implicated in various diseases. Natural products like Parthenolide (B1678480) are known to inhibit this pathway by targeting the IKK complex.[9][10] A PEGylated version of such an inhibitor could offer enhanced solubility and a more favorable pharmacokinetic profile.
Caption: Inhibition of the NF-κB pathway.
Conclusion
N-Boc-N-bis(PEG4-azide) is a powerful and versatile reagent for the PEGylation of small molecules. The dual azide functionality allows for the creation of unique, dually-conjugated structures, while the Boc-protected amine provides an additional site for modification. The use of click chemistry ensures high reaction efficiency and selectivity under mild conditions. The protocols and data presented in this application note provide a comprehensive guide for researchers to successfully PEGylate small molecules of interest, potentially enhancing their therapeutic properties for a wide range of applications. The example of inhibiting the NF-κB pathway highlights how this chemical modification strategy can be applied to modulate critical biological processes.
References
- 1. bioclone.net [bioclone.net]
- 2. Enhanced Cytotoxic Activity of PEGylated Curcumin Derivatives: Synthesis, Structure–Activity Evaluation, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]
- 6. Direct Rel/NF-κB inhibitors: structural basis for mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The anti-inflammatory natural product parthenolide from the medicinal herb Feverfew directly binds to and inhibits IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation with N-Boc-N-bis(PEG4-azide)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the trifunctional linker, N-Boc-N-bis(PEG4-azide), for advanced bioconjugation applications. This versatile reagent is particularly well-suited for the development of complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Introduction
N-Boc-N-bis(PEG4-azide) is a branched polyethylene (B3416737) glycol (PEG) derivative featuring three functional groups: a tert-butyloxycarbonyl (Boc)-protected primary amine and two terminal azide (B81097) moieties.[1][2] This unique structure allows for a sequential and orthogonal conjugation strategy. The Boc group provides a stable protecting group for the amine, which can be selectively deprotected under acidic conditions to enable conjugation to carboxyl-containing molecules or activated esters.[3] The two azide groups are available for highly efficient and bioorthogonal "click chemistry" reactions, specifically Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), with alkyne- or strained alkyne-modified molecules.[1]
The tetraethylene glycol (PEG4) spacers enhance the solubility and reduce the aggregation of the resulting bioconjugates.[4] This guide provides detailed protocols for the use of N-Boc-N-bis(PEG4-azide) in the synthesis of a model ADC, including data presentation and workflow visualizations.
Data Presentation
The following tables present representative quantitative data for the synthesis of an Antibody-Drug Conjugate (ADC) using N-Boc-N-bis(PEG4-azide). This data is illustrative and serves as a guideline for expected outcomes. Actual results may vary depending on the specific antibody, payload, and reaction conditions.
Table 1: Boc Deprotection and Linker Activation Efficiency
| Step | Parameter | Method | Typical Result |
| 1. Boc Deprotection | Deprotection Efficiency | LC-MS | >95% |
| 2. Linker Activation (Amine Coupling) | Linker-to-Antibody Ratio (LAR) | HIC-HPLC | 1.5 - 2.0 |
Table 2: Click Chemistry Conjugation and Final ADC Characteristics
| Step | Parameter | Method | Typical Result |
| 3. Payload Conjugation (SPAAC) | Drug-to-Antibody Ratio (DAR) | HIC-HPLC, UV-Vis | 3.0 - 4.0 |
| Conjugation Efficiency | RP-HPLC | >90% | |
| 4. Final ADC Characterization | Purity | SEC-HPLC | >98% |
| Aggregation | SEC-HPLC | <2% | |
| Endotoxin Levels | LAL Assay | <0.5 EU/mg |
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of an ADC using N-Boc-N-bis(PEG4-azide).
Protocol 1: Boc Deprotection of N-Boc-N-bis(PEG4-azide)
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
N-Boc-N-bis(PEG4-azide)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Argon or Nitrogen gas
Procedure:
-
Dissolve N-Boc-N-bis(PEG4-azide) in a solution of 20-50% TFA in DCM.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with DCM (3x).
-
Dry the resulting amine-functionalized bis-azide linker under a stream of argon or nitrogen gas.
-
The deprotected linker can be used immediately in the next step or stored under inert gas at -20°C.
Protocol 2: Conjugation of the Deprotected Linker to an Antibody
This protocol details the conjugation of the primary amine of the deprotected linker to the carboxylic acid residues on an antibody via EDC/NHS chemistry.
Materials:
-
Deprotected N-bis(PEG4-azide) linker
-
Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Prepare a 10 mM stock solution of the deprotected linker in anhydrous DMF or DMSO.
-
Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMF or DMSO.
-
To the antibody solution (typically 1-10 mg/mL), add a 50- to 100-fold molar excess of EDC and NHS.
-
Incubate for 15-30 minutes at room temperature with gentle mixing to activate the antibody's carboxyl groups.
-
Add a 10- to 20-fold molar excess of the deprotected linker solution to the activated antibody.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Purify the azide-functionalized antibody using an SEC system to remove excess linker and reagents.
-
Characterize the linker-to-antibody ratio (LAR) using techniques such as Hydrophobic Interaction Chromatography (HIC)-HPLC or Mass Spectrometry.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Payload Conjugation
This protocol describes the copper-free click chemistry reaction to attach a strained alkyne-functionalized payload (e.g., a cytotoxic drug with a DBCO group) to the azide-functionalized antibody.
Materials:
-
Azide-functionalized antibody from Protocol 2
-
DBCO-functionalized payload
-
Anhydrous DMSO
-
Reaction buffer (e.g., PBS, pH 7.4)
-
SEC system for purification
Procedure:
-
Prepare a 10 mM stock solution of the DBCO-functionalized payload in anhydrous DMSO.
-
Combine the azide-functionalized antibody with the DBCO-payload. A 1.5- to 10-fold molar excess of the payload per azide group on the antibody is recommended.
-
The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to maintain antibody stability.
-
Incubate the reaction for 4-24 hours at 4°C or room temperature. The reaction progress can be monitored by LC-MS.
-
Purify the final ADC using an SEC system to remove unreacted payload and other impurities.
-
Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
Mandatory Visualization
Diagram 1: General Workflow for ADC Synthesis
Caption: Workflow for ADC synthesis using N-Boc-N-bis(PEG4-azide).
Diagram 2: Logical Relationship of Functional Groups
Caption: Reactivity of N-Boc-N-bis(PEG4-azide) functional groups.
Diagram 3: PROTAC Synthesis Workflow
Caption: Workflow for PROTAC synthesis with a trifunctional linker.
References
Application Notes and Protocols for N-Boc-N-bis(PEG4-azide) Reactions with DBCO and BCN Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][] This "click chemistry" reaction relies on the high ring strain of cyclooctynes, such as Dibenzocyclooctyne (DBCO) and Bicyclo[6.1.0]nonyne (BCN), to react spontaneously and specifically with azide-functionalized molecules to form a stable triazole linkage.[3][4]
N-Boc-N-bis(PEG4-azide) is a versatile, branched polyethylene (B3416737) glycol (PEG) reagent featuring two terminal azide (B81097) groups and a tert-butyloxycarbonyl (Boc) protected amine.[5][] This trifunctional linker is particularly valuable in drug development and bioconjugation for applications such as the creation of antibody-drug conjugates (ADCs), PROTACs, and other complex biomolecular constructs.[7][8] The dual azide moieties allow for the attachment of two alkyne-containing molecules, while the Boc-protected amine provides an orthogonal handle for subsequent conjugation steps after deprotection under acidic conditions.[][7] The PEG4 spacers enhance aqueous solubility, reduce aggregation, and minimize the immunogenicity of the final conjugate.[7][9]
These application notes provide detailed protocols for the reaction of N-Boc-N-bis(PEG4-azide) with DBCO and BCN functionalized molecules, along with quantitative data to guide experimental design and visualizations of the reaction workflows.
Key Features of SPAAC with N-Boc-N-bis(PEG4-azide)
-
Biocompatible: The copper-free nature of the reaction makes it suitable for use in living cells and whole organisms.[3][10]
-
Highly Efficient: SPAAC reactions are characterized by fast kinetics and high yields, often proceeding to completion at room temperature.[3][11]
-
Bioorthogonal: The azide and cyclooctyne (B158145) groups are abiotic and do not react with naturally occurring functional groups in biological systems, ensuring high specificity.[3][10]
-
Stable Conjugates: The resulting triazole linkage is highly stable under a wide range of physiological conditions.[3][12]
-
Versatile: The trifunctional nature of N-Boc-N-bis(PEG4-azide) allows for the construction of complex, multi-component systems.[8]
Quantitative Data Presentation
The reaction kinetics of SPAAC are influenced by the specific cyclooctyne used, with DBCO derivatives generally exhibiting faster reaction rates than BCN derivatives.[13][14] The following tables summarize key quantitative data to aid in reaction optimization.
| Cyclooctyne Derivative | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Reference(s) |
| DBCO Derivatives | ~0.1 - 2.0 | [11] |
| BCN Derivatives | ~0.01 - 1.0 | [15] |
Table 1: General Second-Order Rate Constants for SPAAC Reactions. The rate constants for the reaction of cyclooctynes with azides can vary depending on the specific structures of the reactants and the reaction conditions.
| Parameter | Recommended Condition | Notes | Reference(s) |
| Molar Ratio (Alkyne:Azide) | 2 to 10-fold molar excess of the limiting reagent | A molar excess of one reagent can help drive the reaction to completion. For bioconjugation, a 2-4 fold excess of the smaller molecule is common. | [1][15][16] |
| Solvent | Aqueous buffers (e.g., PBS, pH 7.4), with up to 20% organic co-solvent (e.g., DMSO, DMF) | The final concentration of organic solvent should be minimized to avoid denaturation of biomolecules. | [1][9][16] |
| Temperature | Room temperature (20-25°C) or 4°C | Reactions are typically efficient at room temperature. Incubation at 4°C can be used for sensitive biomolecules, though reaction times may be longer. | [16][17] |
| Incubation Time | 1 - 24 hours | Reaction completion depends on the reactants and their concentrations. DBCO reactions are often complete within 1-4 hours, while BCN reactions may require longer incubation. | [1][16][17] |
| pH | ~7.0 - 8.5 | SPAAC is generally insensitive to pH within this range. | [11] |
Table 2: General Reaction Parameters for SPAAC with DBCO and BCN. These parameters provide a starting point for reaction optimization.
Experimental Protocols
The following protocols describe the general procedure for conjugating an alkyne-functionalized molecule (e.g., a protein, small molecule, or surface) with N-Boc-N-bis(PEG4-azide).
Protocol 1: Conjugation with a DBCO-Functionalized Molecule
This protocol outlines the reaction between a DBCO-activated molecule and N-Boc-N-bis(PEG4-azide).
Materials:
-
DBCO-functionalized molecule
-
N-Boc-N-bis(PEG4-azide)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or other suitable amine-free buffer.[16]
-
Anhydrous, high-quality Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification system (e.g., size-exclusion chromatography (SEC), dialysis, or spin filtration)[3]
Procedure:
-
Reagent Preparation:
-
Reaction Setup:
-
In a suitable reaction vessel, add the solution of the DBCO-functionalized molecule.
-
Slowly add a 2-4 fold molar excess of the N-Boc-N-bis(PEG4-azide) stock solution to the DBCO-molecule solution while gently vortexing.[16]
-
Ensure the final concentration of the organic co-solvent (DMSO or DMF) does not exceed 20% (v/v) to maintain the integrity of biomolecules.[9][16]
-
-
Incubation:
-
Purification:
-
Characterization and Storage:
-
Confirm successful conjugation using appropriate analytical techniques (e.g., SDS-PAGE for proteins, mass spectrometry).
-
Store the purified conjugate under appropriate conditions, typically at 4°C or frozen at -20°C or -80°C.[3]
-
Protocol 2: Conjugation with a BCN-Functionalized Molecule
This protocol describes the reaction between a BCN-activated molecule and N-Boc-N-bis(PEG4-azide).
Materials:
-
BCN-functionalized molecule
-
N-Boc-N-bis(PEG4-azide)
-
Reaction Buffer: PBS, pH 7.4, or other suitable amine-free buffer.[18]
-
Anhydrous, high-quality DMSO or DMF
-
Purification system (e.g., SEC, dialysis, or spin filtration)[18]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of N-Boc-N-bis(PEG4-azide) in anhydrous DMSO or DMF (e.g., 10 mM).
-
Ensure the BCN-functionalized molecule is in a suitable reaction buffer. For proteins, a concentration of 1-10 mg/mL is recommended.[18]
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the solution of the BCN-functionalized molecule.
-
Add a 2-10 fold molar excess of the N-Boc-N-bis(PEG4-azide) stock solution to the BCN-molecule solution.[15]
-
The final concentration of the organic solvent should be kept below 10% (v/v) if possible to avoid adverse effects on biomolecules.[15]
-
-
Incubation:
-
Incubate the reaction mixture at room temperature (20-25°C) for 4-12 hours or at 4°C for 12-24 hours with gentle agitation.[1]
-
-
Purification:
-
Purify the conjugate to remove unreacted N-Boc-N-bis(PEG4-azide) using an appropriate method based on the properties of the conjugated molecule.[18]
-
-
Characterization and Storage:
-
Analyze the purified conjugate to confirm successful ligation (e.g., via mass spectrometry).
-
Store the final product at 4°C for short-term storage or at -20°C or -80°C for long-term storage.
-
Visualizations
Caption: Experimental workflow for the SPAAC reaction of N-Boc-N-bis(PEG4-azide).
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
- 5. N-Boc-N-bis(PEG4-azide), 2055041-25-1 | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. benchchem.com [benchchem.com]
- 12. interchim.fr [interchim.fr]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. docs.aatbio.com [docs.aatbio.com]
- 17. glenresearch.com [glenresearch.com]
- 18. broadpharm.com [broadpharm.com]
Application Notes and Protocols for the Synthesis of Dimeric Molecules with Bifunctional PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of dimeric molecules, where two biologically active moieties are joined by a linker, has emerged as a powerful strategy in drug discovery and chemical biology. This approach can enhance therapeutic efficacy through various mechanisms, including increased binding avidity, improved pharmacokinetics, and the induction of proximity-driven biological events. Bifunctional polyethylene (B3416737) glycol (PEG) linkers are particularly valuable in this context due to their ability to modulate the physicochemical properties of the resulting dimer. PEG linkers can enhance solubility, reduce immunogenicity, and provide a flexible spacer to optimize the spatial orientation of the two connected molecules.[1][2][3] This document provides detailed application notes and protocols for the synthesis of dimeric molecules utilizing bifunctional PEG linkers, with a focus on peptides and small molecule conjugates like Proteolysis Targeting Chimeras (PROTACs).
Advantages of Using Bifunctional PEG Linkers in Dimer Synthesis
The incorporation of bifunctional PEG linkers into dimeric constructs offers several key advantages:
-
Enhanced Solubility: Many bioactive small molecules and peptides are hydrophobic. PEGylation significantly increases the hydrophilicity of the dimeric conjugate, which can prevent aggregation and improve solubility in aqueous media.[2][4]
-
Improved Pharmacokinetics: The hydrophilic nature of the PEG linker can create a hydration shell around the molecule, potentially shielding it from enzymatic degradation and reducing renal clearance, thereby extending its circulation half-life.[5]
-
Reduced Immunogenicity: PEGylation can mask potential epitopes on the dimeric molecule, reducing the likelihood of an immune response.[3]
-
Optimized Spatial Orientation: The flexibility and defined length of PEG linkers allow for precise control over the distance and orientation between the two linked moieties, which is crucial for optimizing their interaction with their biological targets.[6]
-
Versatile Chemistry: Bifunctional PEG linkers are commercially available with a wide range of reactive terminal groups, enabling versatile conjugation strategies to different functional groups on the target molecules.[6][7]
Data Presentation: Impact of PEG Linker Length on PROTAC Activity
The length of the PEG linker is a critical parameter in the design of dimeric molecules, particularly for PROTACs, where it influences the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ligase.[8] The following table summarizes illustrative data on the influence of PEG linker length on the degradation efficiency and permeability of SMARCA2-targeting PROTACs.
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Permeability (10⁻⁷ cm s⁻¹) |
| PROTAC A | Alkyl | >1000 | <20 | 2.5 |
| PROTAC B | PEG2 | 500 | 55 | 1.8 |
| PROTAC C | PEG4 | 250 | 70 | 1.1 |
| Data is illustrative and compiled from various sources in the literature.[1] DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are cell-line dependent. |
Experimental Protocols
This section provides detailed methodologies for the synthesis of dimeric molecules using bifunctional PEG linkers, covering both solid-phase synthesis of peptides and solution-phase synthesis of small molecule conjugates.
Protocol 1: Solid-Phase Synthesis of Dimeric Peptides
This protocol describes the synthesis of a homodimeric peptide using a bifunctional PEG linker on a solid support.[9][10]
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Bifunctional PEG linker (e.g., Fmoc-NH-(PEG)n-COOH)
-
Coupling reagents: HOBt (Hydroxybenzotriazole), DIC (N,N'-Diisopropylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Cleavage cocktail: e.g., TFA (Trifluoroacetic acid)/H2O/Thiophenol (90:5:5)
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
-
Solid-phase peptide synthesis vessel
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF in the synthesis vessel.
-
First Monomer Synthesis:
-
Deprotect the Fmoc group on the resin using 20% piperidine in DMF.
-
Couple the first Fmoc-protected amino acid to the resin using HOBt/DIC or HATU/DIPEA in DMF.
-
Repeat the deprotection and coupling steps to assemble the first peptide monomer sequence.
-
-
Linker Coupling:
-
Deprotect the N-terminal Fmoc group of the synthesized peptide.
-
Dissolve the Fmoc-NH-(PEG)n-COOH linker (e.g., Fmoc-NH-(PEG)3-COOH) and coupling reagents in DMF and add to the resin.[9] Allow the reaction to proceed to completion.
-
-
Second Monomer Synthesis:
-
Deprotect the Fmoc group on the PEG linker.
-
Couple the first Fmoc-protected amino acid of the second monomer to the linker.
-
Continue with the stepwise elongation of the second peptide monomer.
-
-
Cleavage and Deprotection:
-
Wash the resin thoroughly with DCM.
-
Treat the resin with the cleavage cocktail to cleave the dimeric peptide from the resin and remove the side-chain protecting groups.[9]
-
-
Purification and Characterization:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the dimeric peptide by preparative HPLC.
-
Characterize the final product by mass spectrometry to confirm its molecular weight.
-
Protocol 2: Solution-Phase Synthesis of a Dimeric Small Molecule (PROTAC)
This protocol outlines a general procedure for the synthesis of a PROTAC, a heterodimeric molecule, using a bifunctional PEG linker in solution.[1]
Materials:
-
Target Protein Ligand (with a suitable functional group, e.g., an alkyne)
-
E3 Ligase Ligand (e.g., pomalidomide (B1683931) with an amine functional group)
-
Bifunctional PEG linker (e.g., HOOC-PEGn-N3)
-
Coupling reagents: HATU, DIPEA
-
Click chemistry reagents (if applicable): Copper(I) catalyst (e.g., copper(II) sulfate (B86663) and sodium ascorbate)
-
Solvents: DMF, DMSO, t-BuOH/H2O
-
Preparative HPLC for purification
-
LC-MS for reaction monitoring and characterization
Procedure:
-
First Coupling Reaction (Amide Bond Formation):
-
Dissolve the E3 ligase ligand (e.g., pomalidomide-NH2) and the bifunctional PEG linker (e.g., HOOC-PEGn-N3) in an appropriate solvent like DMF.[1]
-
Add coupling reagents such as HATU and DIPEA.[1]
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.[1]
-
Purify the resulting E3 ligase-linker intermediate by preparative HPLC.[1]
-
-
Second Coupling Reaction (Click Chemistry):
-
Dissolve the purified E3 ligase-linker intermediate (containing an azide) and the target protein ligand (functionalized with an alkyne) in a suitable solvent mixture (e.g., t-BuOH/H2O).[1]
-
Add a copper(I) catalyst, such as copper(II) sulfate and sodium ascorbate.[1]
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
-
Final Purification and Characterization:
-
Purify the final PROTAC molecule by preparative HPLC.
-
Characterize the purified product by high-resolution mass spectrometry and NMR to confirm its structure and purity.
-
Purification and Characterization of PEGylated Dimeric Molecules
The purification of PEGylated molecules can be challenging due to the heterogeneity of the reaction mixture. A combination of chromatographic techniques is often employed.
Purification Techniques:
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius. SEC is effective in removing unreacted small molecules and can separate species with significant differences in PEG chain length.
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge. The PEG chain can shield the charges on the molecule, altering its interaction with the IEX resin. This property can be exploited to separate PEGylated species from their non-PEGylated counterparts.
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. It is a high-resolution technique that is widely used for the final purification of PEGylated dimeric molecules.
Characterization Methods:
-
Mass Spectrometry (MS): Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are essential for confirming the molecular weight of the final dimeric product and assessing its purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the synthesized molecule.
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to determine the purity of the final product.
Visualizations
PROTAC-Mediated Protein Degradation Pathway
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for Synthesis and Characterization of Dimeric Molecules
Caption: A typical workflow for the design and evaluation of dimeric molecules.
References
- 1. Design, synthesis, and biological characterization of novel PEG-linked dimeric modulators for CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Homobifunctional PEG Derivatives - JenKem Technology USA [jenkemusa.com]
- 6. researchgate.net [researchgate.net]
- 7. Linkers, resins, and general procedures for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Linkers, resins, and general procedures for solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing N-Boc-N-bis(PEG4-azide) in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical component, profoundly influencing the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[2]
This document provides detailed application notes and protocols for the use of N-Boc-N-bis(PEG4-azide), a versatile, trifunctional PEG-based linker, in the synthesis and evaluation of PROTACs. This linker features two terminal azide (B81097) groups for conjugation to alkyne-modified ligands via click chemistry and a Boc-protected amine for future functionalization or attachment to a solid support.[3][4] The tetraethylene glycol (PEG4) spacers enhance aqueous solubility and provide flexibility for optimal ternary complex formation.[5]
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.
References
- 1. N-Boc-N-bis(PEG4-azide)_2055041-25-1_新研博美 [xinyanbm.com]
- 2. benchchem.com [benchchem.com]
- 3. N-Boc-N-Bis(PEG4-Azide) - CD Bioparticles [cd-bioparticles.net]
- 4. N-Boc-N-bis(PEG4-azide), 2055041-25-1 | BroadPharm [broadpharm.com]
- 5. N-Boc-N-bis(PEG4-azide)|CAS 2055041-25-1|DC Chemicals [dcchemicals.com]
Troubleshooting & Optimization
N-Boc-N-bis(PEG4-azide) solubility issues in aqueous buffer
Welcome to the technical support center for N-Boc-N-bis(PEG4-azide). This guide is designed for researchers, scientists, and drug development professionals to address common issues, particularly those related to solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is N-Boc-N-bis(PEG4-azide)?
N-Boc-N-bis(PEG4-azide) is a trifunctional linker molecule. It features a Boc-protected primary amine and two azide (B81097) groups, each attached via a polyethylene (B3416737) glycol (PEG4) spacer.[][][3] This structure makes it a valuable tool in bioconjugation and for use in synthesizing PROTACs (Proteolysis Targeting Chimeras).[] The azide groups can react with alkyne-containing molecules through click chemistry, and the Boc-protected amine can be deprotected under acidic conditions to react with carboxylic acids.[][4]
Q2: What are the expected solubility properties of N-Boc-N-bis(PEG4-azide)?
Q3: Why am I observing precipitation of N-Boc-N-bis(PEG4-azide) in my aqueous buffer?
Precipitation can occur for several reasons:
-
Concentration: The concentration of the compound in your buffer may have exceeded its solubility limit.
-
Buffer Composition: The type of buffer, its pH, and the presence of certain salts can influence the solubility of PEGylated compounds.
-
Temperature: Lower temperatures can decrease the solubility of some compounds. While PEGs can sometimes be dissolved more quickly with mild heating, temperature effects can be complex.[6]
-
Compound Handling: PEG compounds can be hygroscopic, and improper storage can affect their properties.[6]
Troubleshooting Guide: Solubility Issues
If you are experiencing solubility issues with N-Boc-N-bis(PEG4-azide) in your aqueous buffer, please refer to the following troubleshooting steps.
Initial Dissolution Protocol
For optimal results, it is recommended to first prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous buffer.
Experimental Protocol: Preparation of a Stock Solution
-
Solvent Selection: Choose a dry, water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Preparation:
-
Allow the vial of N-Boc-N-bis(PEG4-azide) to equilibrate to room temperature before opening to prevent moisture condensation.[6]
-
Weigh the desired amount of the compound in a clean, dry vial.
-
Add the appropriate volume of the chosen organic solvent to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex or gently sonicate until the compound is completely dissolved.
-
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Precipitation in Aqueous Buffer
If you observe precipitation after diluting the stock solution into your aqueous buffer, consider the following steps:
Data Presentation
While quantitative solubility data for N-Boc-N-bis(PEG4-azide) is not published, the following table summarizes the known solubility of a structurally similar compound, N-Boc-N-bis(PEG4-acid), which can serve as a useful reference.
| Solvent/Buffer System | Solubility of N-Boc-N-bis(PEG4-acid) | Expected Solubility of N-Boc-N-bis(PEG4-azide) |
| Water | Soluble[10] | Likely soluble, but may be lower due to the less polar azide groups compared to carboxylic acids. |
| DMSO | Soluble[10] | Expected to be readily soluble. |
| DMF | Soluble[10] | Expected to be readily soluble. |
| Dichloromethane (DCM) | Soluble[10] | Expected to be soluble. |
| Aqueous Buffers (e.g., PBS) | Data not available | Solubility will depend on concentration, pH, and salt content. May require a co-solvent. |
Experimental Protocols
General Protocol for Deprotection of the Boc Group
If your experimental workflow requires the primary amine to be available for conjugation, the Boc group must be removed.
Materials:
-
N-Boc-N-bis(PEG4-azide)
-
Anhydrous Dichloromethane (DCM) or Dioxane
-
Trifluoroacetic Acid (TFA)
-
Nitrogen or Argon gas
-
Rotary evaporator
Procedure:
-
Dissolve the N-Boc-N-bis(PEG4-azide) in anhydrous DCM or dioxane.
-
Add an excess of TFA (e.g., 20-50% v/v).
-
Stir the reaction mixture at room temperature under an inert atmosphere (nitrogen or argon) for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the removal of the Boc group.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
The resulting deprotected compound can then be prepared for the next step in your synthesis or conjugation.
Disclaimer: These protocols are intended as a general guide. Optimization may be necessary for your specific application.
References
- 3. N-Boc-N-Bis(PEG4-Azide) - CD Bioparticles [cd-bioparticles.net]
- 4. N-Boc-N-bis(PEG4-azide), 2055041-25-1 | BroadPharm [broadpharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. creativepegworks.com [creativepegworks.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. N-Boc-N-bis(PEG4-acid), 2093152-88-4 | BroadPharm [broadpharm.com]
Technical Support Center: Improving Click Chemistry with N-Boc-N-bis(PEG4-azide)
Welcome to the technical support center for N-Boc-N-bis(PEG4-azide). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your click chemistry reactions.
Frequently Asked Questions (FAQs)
Q1: What is N-Boc-N-bis(PEG4-azide) and what are its primary applications?
A1: N-Boc-N-bis(PEG4-azide) is a trifunctional linker molecule.[1][] It features two azide (B81097) groups available for click chemistry reactions and a primary amine protected by a tert-butyloxycarbonyl (Boc) group.[1][] The polyethylene (B3416737) glycol (PEG4) spacers enhance aqueous solubility and provide flexibility.[] Its primary applications are in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can link two different molecules through its azide groups and, after deprotection of the Boc group, connect a third molecule via the amine.[1][3]
Q2: What types of click chemistry can be used with N-Boc-N-bis(PEG4-azide)?
A2: The azide groups on N-Boc-N-bis(PEG4-azide) can react with terminal alkynes through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][3] They can also react with strained cyclooctynes, such as DBCO or BCN, via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is a copper-free click chemistry method.[1][3][4]
Q3: When should I choose CuAAC versus SPAAC for my experiment?
A3: The choice between CuAAC and SPAAC depends on your experimental setup. CuAAC is generally faster and has been reported to be more powerful for proteomics studies in some contexts.[5][6] However, the copper catalyst can be toxic to living cells, which can be a limitation for in vivo applications.[7] SPAAC is a copper-free method, making it more suitable for applications in living systems.[6][8] However, SPAAC reactions are typically slower than CuAAC.[8]
Q4: How can I remove the Boc protecting group?
A4: The Boc group can be removed under acidic conditions to expose the primary amine.[][4][9] A common method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).[10][11]
Q5: What are the storage recommendations for N-Boc-N-bis(PEG4-azide)?
A5: It is recommended to store N-Boc-N-bis(PEG4-azide) at -20°C to prevent degradation.[4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Reaction Yield | Inactive Catalyst (CuAAC): The active catalyst is Cu(I). If starting with a Cu(II) salt (e.g., CuSO₄), a reducing agent like sodium ascorbate (B8700270) is necessary to generate Cu(I). Oxidation of Cu(I) to Cu(II) can stop the reaction. | Ensure you are using a reducing agent. Degas solutions to remove oxygen. Consider using a copper-coordinating ligand (e.g., TBTA, THPTA) to protect the catalyst. |
| Reagent Instability: Strained cyclooctynes (for SPAAC) can be unstable. Azide compounds can also degrade over time. | Store reagents as recommended, protected from light and moisture. Use freshly prepared solutions. | |
| Steric Hindrance: The bulky nature of the molecules being conjugated or the linker itself can physically block the reactive azide and alkyne groups. | The PEG spacers in N-Boc-N-bis(PEG4-azide) are designed to reduce steric hindrance.[12] However, if you suspect this is an issue, you may need to design a linker with a longer spacer. | |
| Poor Solubility: One or both of your reactants may have limited solubility in the reaction solvent, leading to an incomplete reaction. | N-Boc-N-bis(PEG4-azide) is designed for high aqueous solubility.[] However, if your other reactant is not soluble, consider using a co-solvent like DMSO or DMF.[13] | |
| Multiple or Unexpected Products | Side Reactions: In CuAAC, oxidative homocoupling of alkynes can occur. With bifunctional linkers, uncontrolled polymerization can be an issue. | Use a slight excess of a reducing agent. To control the reaction with the bifunctional azide, use a step-wise approach where you react one azide group first, purify the product, and then proceed with the second reaction. |
| Incomplete Boc Deprotection: If the subsequent reaction with the amine fails, the Boc deprotection may not have gone to completion. | Ensure sufficient reaction time and an adequate excess of the deprotecting agent (e.g., TFA). Monitor the deprotection reaction by TLC or LC-MS. | |
| Difficulty in Product Purification | PEGylated Nature of the Product: PEG-containing molecules can be challenging to purify by standard silica (B1680970) gel chromatography due to their polarity. | Consider alternative purification methods such as reverse-phase HPLC (RP-HPLC) or size exclusion chromatography (SEC).[] Aqueous two-phase systems have also been used for purifying PEGylated proteins.[15] |
Experimental Protocols
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This is a general protocol and may require optimization for your specific application.
Materials:
-
N-Boc-N-bis(PEG4-azide)
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvent (e.g., water, DMSO, or a mixture)
Procedure:
-
Prepare a stock solution of your alkyne-containing molecule in a suitable solvent.
-
Prepare a stock solution of N-Boc-N-bis(PEG4-azide) in the same solvent.
-
Prepare stock solutions of CuSO₄, sodium ascorbate, and the copper ligand (THPTA for aqueous reactions, TBTA for organic solvents).
-
In a reaction vessel, add the alkyne-containing molecule.
-
Add the N-Boc-N-bis(PEG4-azide) solution. A slight molar excess (1.1-1.5 equivalents) of the azide or alkyne (whichever is not your molecule of interest) is often used.
-
Add the copper ligand solution.
-
Add the CuSO₄ solution.
-
Add the sodium ascorbate solution to initiate the reaction.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.
-
Once the reaction is complete, the product can be purified.
| Parameter | Recommended Starting Concentration/Ratio |
| Alkyne Concentration | 1-10 mM |
| Azide:Alkyne Molar Ratio | 1.1:1 to 1.5:1 |
| CuSO₄ Concentration | 0.1-1 mM |
| Ligand:CuSO₄ Molar Ratio | 2:1 to 5:1 |
| Sodium Ascorbate Concentration | 1-5 mM |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol
Materials:
-
N-Boc-N-bis(PEG4-azide)
-
Strained alkyne (e.g., DBCO or BCN) containing molecule
-
Solvent (e.g., PBS, DMSO, or a mixture)
Procedure:
-
Dissolve the strained alkyne-containing molecule in the chosen solvent.
-
Dissolve N-Boc-N-bis(PEG4-azide) in the same solvent.
-
Combine the two solutions in a reaction vessel. A 1.5 to 10-fold molar excess of the azide-functionalized payload relative to the DBCO-labeled antibody is recommended to drive the reaction to completion.
-
Allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 24 hours depending on the reactivity of the strained alkyne.
-
Monitor the reaction progress by TLC or LC-MS.
-
Purify the product once the reaction is complete.
Boc Deprotection Protocol
Materials:
-
Boc-protected compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add TFA to the solution. A common ratio is 20-50% TFA in DCM (v/v).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the removal of the Boc group.
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure. The resulting amine-TFA salt can be used directly or neutralized.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. N-Boc-N-bis(PEG4-azide), 2055041-25-1 | BroadPharm [broadpharm.com]
- 5. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. pubs.acs.org [pubs.acs.org]
- 9. N-Boc-N-Bis(PEG4-Azide) - CD Bioparticles [cd-bioparticles.net]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. N-Boc-N-bis(PEG4-acid), 2093152-88-4 | BroadPharm [broadpharm.com]
- 15. path.web.ua.pt [path.web.ua.pt]
Technical Support Center: N-Boc-N-bis(PEG4-azide) Conjugation
Welcome to the technical support center for N-Boc-N-bis(PEG4-azide) conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this trifunctional linker in bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is N-Boc-N-bis(PEG4-azide) and what are its primary applications?
N-Boc-N-bis(PEG4-azide) is a trifunctional polyethylene (B3416737) glycol (PEG) linker. It contains two azide (B81097) (-N3) groups and one Boc-protected primary amine (-NHBoc).[] The azide groups are reactive towards terminal or strained alkynes, enabling conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2] The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be conjugated to other molecules, for example, through amide bond formation with a carboxylic acid. This linker is commonly used in the synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[]
Q2: What are the main advantages of using a PEG linker in my conjugation?
PEG linkers offer several benefits in bioconjugation, including:
-
Increased Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of hydrophobic molecules.[4]
-
Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the immune system, reducing its immunogenicity.
-
Improved Pharmacokinetics: By increasing the hydrodynamic radius of a biomolecule, PEGylation can reduce renal clearance, leading to a longer circulation half-life.
-
Steric Hindrance Reduction: The PEG spacer can provide distance between two conjugated molecules, minimizing steric hindrance and preserving their biological activity.[4]
Q3: Which click chemistry reaction should I choose: CuAAC or SPAAC?
The choice between CuAAC and SPAAC depends on the nature of your biomolecule and experimental conditions:
-
CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): This reaction is typically faster and uses terminal alkynes, which are smaller and less sterically demanding than the strained cyclooctynes used in SPAAC. However, the copper(I) catalyst can be toxic to cells and can cause denaturation of some proteins.[5]
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This reaction is "copper-free" and therefore more biocompatible, making it suitable for live-cell labeling and in vivo applications. The reaction rates are generally slower than CuAAC, and the required strained alkynes (e.g., DBCO, BCN) are bulkier and more expensive.[5][6]
Q4: Can the Boc protecting group be cleaved under the conditions of the click chemistry reaction?
The Boc group is generally stable under the neutral or slightly basic conditions used for most SPAAC and CuAAC reactions. It is cleaved under acidic conditions (e.g., with trifluoroacetic acid). Care should be taken to avoid acidic conditions during the click chemistry step if the Boc group needs to remain intact for a subsequent conjugation step.
Q5: What are potential side reactions when using a bis-azide linker?
The presence of two azide groups introduces the possibility of:
-
Intermolecular Cross-linking: If the molecule to be conjugated has multiple alkyne groups, the bis-azide linker can cross-link two of these molecules, leading to aggregation and precipitation.[7]
-
Intramolecular Cyclization: If the target molecule has two alkyne groups in close proximity, the bis-azide linker could potentially react with both, leading to an intramolecular cyclization. This is less common and depends on the geometry and flexibility of the target molecule.
-
Incomplete Reaction: One azide group may react while the other remains unreacted, leading to a heterogeneous product mixture.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | Inactive Reagents: Azide or alkyne reagents may have degraded. For CuAAC, the Cu(I) catalyst may have oxidized to Cu(II). | • Use fresh reagents. • For CuAAC, prepare the Cu(I) catalyst solution fresh using a reducing agent like sodium ascorbate.[8] • Ensure proper storage of all reagents as recommended by the supplier. |
| Steric Hindrance: The PEG chains or the biomolecule itself may be sterically hindering the reactive groups.[6] | • Increase the reaction time and/or temperature. • Use a longer PEG linker if available to increase the distance between the reactive groups and the bulky biomolecules. • Consider changing the conjugation strategy to a less sterically hindered site on the biomolecule. | |
| Incompatible Buffer: The presence of primary amines (e.g., Tris buffer) can interfere with NHS ester reactions if you are activating a molecule to react with the deprotected amine of the linker. Thiols can interfere with some click chemistry reactions.[7] | • Use a non-interfering buffer such as PBS or HEPES. • If thiols are present and not the target of conjugation, they can be capped with a blocking agent like N-ethylmaleimide (NEM) prior to the click reaction.[8] | |
| Protein Aggregation/Precipitation | High Degree of Cross-linking: The bis-azide linker is cross-linking multiple protein molecules.[7] | • Reduce the molar ratio of the N-Boc-N-bis(PEG4-azide) linker to the target molecule. • Lower the concentration of the reactants. • Optimize the reaction time to favor the formation of the desired conjugate over cross-linked aggregates. |
| Change in Solubility: The conjugation may have altered the surface charge or hydrophobicity of the protein, leading to aggregation. | • Include solubility-enhancing additives in the reaction buffer, such as arginine or a non-ionic detergent. • Purify the conjugate promptly after the reaction to remove aggregates. | |
| Incomplete Boc Deprotection | Insufficient Acid Strength or Reaction Time: The acidic conditions are not sufficient to completely remove the Boc group. | • Increase the concentration of the acid (e.g., TFA) or the reaction time. • Monitor the deprotection reaction by HPLC or mass spectrometry to determine the optimal conditions. |
| Unwanted Boc Deprotection | Acidic Conditions During Click Reaction or Workup: The reaction or purification conditions are inadvertently acidic. | • Ensure the pH of the click chemistry reaction is neutral or slightly basic. • Use neutral buffers for purification steps like size-exclusion chromatography. |
| Heterogeneous Product Mixture | Incomplete Reaction of Both Azide Groups: Only one of the two azide groups has reacted. | • Increase the molar excess of the alkyne-containing molecule to drive the reaction to completion. • Increase the reaction time and/or temperature. • Purify the desired bis-conjugated product from the mono-conjugated and unreacted species using chromatography (e.g., HIC, IEX). |
Experimental Protocols
Protocol 1: General Procedure for SPAAC Conjugation of an Alkyne-Modified Molecule to N-Boc-N-bis(PEG4-azide)
This protocol describes the conjugation of a molecule containing a strained alkyne (e.g., DBCO) to the two azide groups of the linker.
Materials:
-
N-Boc-N-bis(PEG4-azide)
-
DBCO-functionalized molecule
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous DMSO or DMF
-
Purification system (e.g., HPLC, FPLC)
Procedure:
-
Reagent Preparation:
-
Dissolve the N-Boc-N-bis(PEG4-azide) in DMSO to prepare a stock solution (e.g., 10 mM).
-
Dissolve the DBCO-functionalized molecule in DMSO or the reaction buffer to a known concentration.
-
-
Conjugation Reaction:
-
In a reaction vessel, add the DBCO-functionalized molecule.
-
Add the N-Boc-N-bis(PEG4-azide) stock solution to achieve a desired molar ratio. A 1:2.2 molar ratio of linker to DBCO-molecule is a good starting point to ensure both azide groups react.
-
If necessary, add reaction buffer to reach the desired final concentrations. The final concentration of DMSO should ideally be kept below 10% (v/v) to avoid negative effects on biomolecules.
-
Incubate the reaction at room temperature for 2-12 hours, or at 4°C for 12-24 hours. The reaction progress can be monitored by HPLC-MS.
-
-
Purification:
-
Purify the conjugate using a suitable chromatography method, such as reverse-phase HPLC for small molecules or size-exclusion chromatography for larger biomolecules, to remove unreacted starting materials.
-
Protocol 2: Boc Deprotection and Subsequent Amine Conjugation
This protocol outlines the removal of the Boc protecting group and the subsequent conjugation of the exposed amine to a carboxylic acid-containing molecule.
Materials:
-
Boc-protected conjugate from Protocol 1
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Carboxylic acid-containing molecule
-
Anhydrous DMF or DMSO
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or hydroxylamine
-
Purification system (e.g., HPLC)
Procedure:
-
Boc Deprotection:
-
Dissolve the purified Boc-protected conjugate in the deprotection solution.
-
Incubate at room temperature for 30-60 minutes. Monitor the reaction by HPLC-MS until the starting material is consumed.
-
Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DMSO.
-
Add 1.5 equivalents of EDC and 1.2 equivalents of NHS.
-
Incubate at room temperature for 30 minutes to form the NHS ester.
-
-
Amine Conjugation:
-
Dissolve the deprotected amine-PEG conjugate in a suitable buffer (e.g., PBS, pH 7.4).
-
Add the activated NHS ester solution to the amine-PEG conjugate solution. A 1.5 to 5-fold molar excess of the activated acid is recommended.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench any unreacted NHS esters by adding the quenching solution to a final concentration of 20-50 mM.
-
Purify the final conjugate using an appropriate chromatography method (e.g., reverse-phase HPLC).
-
Data Summary
Table 1: Representative Reaction Conditions for SPAAC with PEGylated Azides
| Parameter | Condition | Rationale/Expected Outcome |
| Reactant Ratio (Alkyne:Azide) | 1.1:1 to 5:1 per azide | A slight to moderate excess of the alkyne drives the reaction to completion, which is particularly important for the bis-azide linker to ensure both groups react. |
| Solvent | Aqueous buffer (e.g., PBS) with minimal organic co-solvent (e.g., <10% DMSO) | Maintains the stability and solubility of biomolecules. Higher concentrations of organic solvents can lead to denaturation. |
| pH | 7.0 - 8.5 | Optimal for the stability of most biomolecules and efficient SPAAC reaction. |
| Temperature | 4°C to 37°C | Lower temperatures (4°C) can be used for longer incubation times to minimize degradation of sensitive biomolecules. Higher temperatures (25-37°C) will increase the reaction rate. |
| Reaction Time | 2 - 24 hours | Dependent on the reactivity of the strained alkyne, reactant concentrations, and temperature. Reaction progress should be monitored. |
Table 2: Second-Order Rate Constants for Common SPAAC Reactions
| Strained Alkyne | Azide | Rate Constant (M⁻¹s⁻¹) | Reference |
| DBCO | Benzyl Azide | ~0.1 - 1.0 | General literature values |
| BCN | Benzyl Azide | ~0.01 - 0.1 | General literature values |
| DIBO | Benzyl Azide | ~0.3 | [9] |
| [9+1]CPP | Benzyl Azide | 2.2 x 10⁻³ | [9] |
| [11+1]CPP | Benzyl Azide | 4.5 x 10⁻⁴ | [9] |
Note: Reaction rates are highly dependent on the specific reactants and reaction conditions.
Visualizations
Caption: Experimental workflow for a two-stage conjugation using N-Boc-N-bis(PEG4-azide).
Caption: Potential side reactions in N-Boc-N-bis(PEG4-azide) conjugation.
Caption: Troubleshooting flowchart for low conjugation yield.
References
- 2. N-Boc-N-bis(PEG4-azide), 2055041-25-1 | BroadPharm [broadpharm.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing PROTAC linker length and hydrophilicity for efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the linker length and hydrophilicity of Proteolysis Targeting Chimeras (PROTACs) for enhanced efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC molecule?
A PROTAC molecule consists of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is a critical determinant of the PROTAC's success, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the target protein. Its length, chemical composition, flexibility, and attachment points can all affect the PROTAC's efficacy, selectivity, and physicochemical properties.[1][2]
Q2: How does linker length impact PROTAC efficacy?
The length of the linker is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair.[3]
-
Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of a productive ternary complex.[4][5]
-
Too long: Conversely, a linker that is too long may not effectively bring the two proteins into the necessary proximity for efficient ubiquitination.[4][5] This can lead to the "hook effect," where binary complexes (PROTAC-POI or PROTAC-E3 ligase) are favored over the functional ternary complex.[6]
Finding the optimal linker length is therefore a crucial step in PROTAC design to ensure efficient degradation of the target protein.[3]
Q3: What are the most common types of linkers used in PROTAC design, and how does their hydrophilicity play a role?
The most common linkers are polyethylene (B3416737) glycol (PEG) and alkyl chains due to their synthetic accessibility and tunable lengths.[2][7]
-
Alkyl Chains: These are typically hydrophobic and provide a high degree of conformational flexibility.[7] While synthetically simple, their hydrophobicity can sometimes lead to poor solubility.[7]
-
PEG Linkers: These are more hydrophilic and can improve the solubility and cell permeability of the PROTAC molecule.[1][8] The ethylene (B1197577) glycol units add polarity and can participate in hydrogen bonding.
The balance between hydrophilicity and hydrophobicity is crucial for a PROTAC's overall performance, affecting its solubility, cell permeability, and metabolic stability.[][]
Q4: How does linker composition, beyond length and hydrophilicity, affect PROTAC performance?
Linker composition significantly influences a PROTAC's physicochemical properties and conformational dynamics.[2]
-
Flexibility vs. Rigidity: Flexible linkers like alkyl and PEG chains can more easily accommodate the formation of a productive ternary complex. However, introducing rigid elements, such as piperazine, piperidine, or triazole rings, can pre-organize the PROTAC into a favorable conformation for binding, potentially reducing the entropic penalty of ternary complex formation.[11] Rigid linkers can also enhance metabolic stability.[]
-
"Smart" Linkers: Recent innovations include photoswitchable or photocleavable linkers that allow for spatiotemporal control of PROTAC activity.
Q5: What is the "hook effect" in the context of PROTACs?
The "hook effect" describes the phenomenon where the efficacy of a PROTAC decreases at higher concentrations.[6] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[12] This competition reduces the overall degradation efficiency.
Troubleshooting Guides
Problem 1: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but I don't observe significant degradation of the target protein.
This is a common challenge and often points to issues with ternary complex formation or subsequent steps in the degradation pathway.[4]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Linker Length | Synthesize a library of PROTACs with varying linker lengths (e.g., by adding or removing PEG or alkyl units) to identify the optimal length for ternary complex formation.[4][] |
| Poor Ternary Complex Stability | Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the formation and stability of the ternary complex.[4][6] This can reveal if the complex is too transient for efficient ubiquitination. |
| Incorrect Linker Attachment Point | The exit vector (the point where the linker is attached to the ligands) is crucial. Altering the attachment point on either the target-binding ligand or the E3 ligase ligand can significantly impact the geometry of the ternary complex. |
| Low Cell Permeability | The PROTAC may not be reaching its intracellular target. Assess cell permeability using assays like the Caco-2 permeability assay.[14] Consider modifying the linker to improve its physicochemical properties, such as by incorporating more hydrophilic or lipophilic moieties.[] |
| Cellular Efflux | The PROTAC may be actively transported out of the cell. Use efflux assays to investigate this possibility.[4] |
Problem 2: The degradation efficacy of my PROTAC is low, and I suspect issues with linker hydrophilicity.
The balance of hydrophilicity and lipophilicity is critical for a PROTAC's drug-like properties.[]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Solubility | If the PROTAC is too hydrophobic, it may have poor aqueous solubility, limiting its availability. Incorporate more hydrophilic groups into the linker, such as PEG units or polar functional groups like amides and ethers. |
| Low Cell Permeability | If the PROTAC is too hydrophilic, it may struggle to cross the lipophilic cell membrane.[] A strategy to overcome this is to utilize the "chameleon effect," where flexible linkers adopt a more compact, less polar conformation in the cell membrane. Alternatively, systematically replace hydrophilic moieties with more lipophilic ones. |
| Metabolic Instability | The linker may be susceptible to metabolic degradation. Introduce more metabolically stable groups, such as cyclic structures (piperazine, piperidine) or fluorine atoms, into the linker.[][11] |
Experimental Protocols & Data Presentation
Key Experimental Methodologies
A variety of assays are crucial for evaluating PROTAC efficacy and optimizing linker design.[15]
| Assay | Purpose | Brief Protocol |
| Western Blot | To measure the relative levels of the target protein in cells after PROTAC treatment.[14][16] | 1. Treat cells with varying concentrations of the PROTAC for a specified time. 2. Lyse the cells and quantify total protein concentration. 3. Separate proteins by SDS-PAGE and transfer to a membrane. 4. Probe with a primary antibody specific to the target protein and a loading control, followed by a secondary antibody. 5. Visualize and quantify the protein bands.[7] |
| Ternary Complex Formation Assays (SPR, ITC, FRET) | To measure the binding affinity and kinetics of the ternary complex formation.[6][17] | SPR: 1. Immobilize one of the proteins (e.g., E3 ligase) on a sensor chip. 2. Inject the PROTAC to measure binary binding. 3. Inject a pre-incubated mixture of the PROTAC and the second protein (target protein) to measure ternary complex formation.[18] ITC: 1. Load the PROTAC into the syringe and one of the proteins into the cell. 2. Titrate the PROTAC into the protein solution and measure the heat changes to determine binding affinity and thermodynamics.[17] |
| Cellular Target Engagement Assays (e.g., NanoBRET) | To measure the engagement of the PROTAC with its target protein and the E3 ligase within living cells.[15][19] | 1. Use CRISPR/Cas9 to endogenously tag the target protein with a reporter (e.g., HiBiT). 2. Treat cells with the PROTAC. 3. Add a fluorescent ligand for the E3 ligase (or vice versa). 4. Measure the bioluminescence resonance energy transfer (BRET) signal, which indicates proximity between the target and the E3 ligase.[19] |
| Ubiquitination Assays | To confirm that the PROTAC is inducing the ubiquitination of the target protein.[20] | 1. Treat cells with the PROTAC and a proteasome inhibitor (to prevent degradation of the ubiquitinated protein). 2. Lyse the cells and immunoprecipitate the target protein. 3. Perform a Western blot on the immunoprecipitated sample using an anti-ubiquitin antibody.[20] |
| Cell Viability/Toxicity Assays (e.g., MTS, CellTiter-Glo) | To assess the cytotoxic effects of the PROTAC on cells.[3][12] | 1. Plate cells in a multi-well plate. 2. Treat with a range of PROTAC concentrations. 3. After a set incubation period, add the assay reagent (e.g., MTS or CellTiter-Glo). 4. Measure the absorbance or luminescence, which correlates with the number of viable cells.[20] |
Quantitative Data Summary
The following table summarizes hypothetical data from a linker optimization study for a BRD4-targeting PROTAC.
| PROTAC ID | Linker Type | Linker Length (atoms) | Ternary Complex KD (nM) | BRD4 Degradation DC50 (nM) | Cell Viability IC50 (µM) |
| PROTAC-A1 | Alkyl | 12 | >1000 | >1000 | >50 |
| PROTAC-A2 | Alkyl | 16 | 150 | 250 | 45 |
| PROTAC-A3 | Alkyl | 20 | 50 | 80 | >50 |
| PROTAC-A4 | Alkyl | 24 | 200 | 350 | >50 |
| PROTAC-P1 | PEG | 14 | 800 | 900 | >50 |
| PROTAC-P2 | PEG | 18 | 120 | 180 | >50 |
| PROTAC-P3 | PEG | 22 | 45 | 75 | >50 |
| PROTAC-P4 | PEG | 26 | 180 | 300 | >50 |
Data is for illustrative purposes only.
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical workflow for PROTAC linker optimization.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 11. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. marinbio.com [marinbio.com]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. Ternary complex formation - Profacgen [profacgen.com]
- 18. o2hdiscovery.co [o2hdiscovery.co]
- 19. pubs.acs.org [pubs.acs.org]
- 20. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: N-Boc-N-bis(PEG4-azide) Deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Boc deprotection of N-Boc-N-bis(PEG4-azide).
Troubleshooting Guide: Incomplete Boc Deprotection
Problem: Incomplete removal of the Boc protecting group from N-Boc-N-bis(PEG4-azide), as confirmed by analytical methods such as TLC, LC-MS, or NMR.
Below is a decision tree to help troubleshoot this issue, followed by a detailed explanation of potential causes and solutions.
Caption: Troubleshooting decision tree for incomplete Boc deprotection.
| Potential Cause | Explanation | Recommended Solutions |
| Insufficient Acid Strength or Concentration | The tert-butoxycarbonyl (Boc) group is cleaved by acidolysis.[1] If the acid (commonly Trifluoroacetic Acid - TFA) is too weak or its concentration is too low, the reaction may not proceed to completion.[1][2] | Increase the concentration of TFA in the reaction mixture (e.g., from 20% to 50% in Dichloromethane - DCM).[1] Alternatively, consider using a stronger acid system like 4M HCl in 1,4-dioxane (B91453).[1][2] |
| Inadequate Reaction Time or Temperature | Boc deprotection is a kinetic process.[1] Insufficient reaction time or low temperatures may not be enough for the complete removal of the Boc group, especially with sterically hindered substrates.[1] | Extend the reaction time and monitor the progress using an appropriate analytical technique like TLC or LC-MS.[1] While many deprotections start at 0°C to control exotherms, allowing the reaction to proceed at room temperature can increase the rate.[1][2] |
| Steric Hindrance | The two PEG4 chains on the N-Boc-N-bis(PEG4-azide) molecule can create significant steric hindrance around the Boc-protected amine.[1] This bulkiness can impede the approach of the acid to the carbamate, slowing down the cleavage reaction.[1][3] | Longer reaction times and/or increased acid concentration are often necessary to overcome steric hindrance.[3] |
| Solvent and Solubility Issues | For the reaction to proceed efficiently, both the substrate and the acid must be well-solvated.[1] If N-Boc-N-bis(PEG4-azide) is not fully dissolved in the chosen solvent (e.g., DCM), the reaction will be slow and incomplete. | Ensure that the substrate is completely soluble in the reaction solvent before adding the acid. If solubility is an issue, a different solvent system may need to be explored. |
| Side Reactions | The cleavage of the Boc group generates a reactive tert-butyl cation.[4] This cation can potentially alkylate other nucleophilic sites on the molecule, although this is less of a concern for N-Boc-N-bis(PEG4-azide) which lacks highly nucleophilic groups like tryptophan or methionine. | While less common for this specific molecule, if side products are observed, the use of scavengers like triisopropylsilane (B1312306) (TIS) can be considered.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is my Boc deprotection of N-Boc-N-bis(PEG4-azide) so slow compared to other Boc-protected amines?
A1: The slower reaction rate is likely due to the steric hindrance caused by the two PEG4-azide chains attached to the nitrogen atom.[1][3] This bulkiness can physically block the acid from efficiently reaching the Boc group, thus slowing down the deprotection reaction.
Q2: What are the standard starting conditions for Boc deprotection of this compound?
A2: A common starting point is to dissolve the N-Boc-N-bis(PEG4-azide) in Dichloromethane (DCM) and then add Trifluoroacetic Acid (TFA) to a final concentration of 20-50% (v/v).[1] The reaction is often initiated at 0°C and then allowed to warm to room temperature, typically for 1-2 hours.[1][2]
Q3: How can I monitor the progress of the deprotection reaction?
A3: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] For TLC analysis, the disappearance of the starting material spot and the appearance of a new, more polar spot (the deprotected amine salt) indicates the reaction is proceeding. LC-MS can be used to quantify the remaining starting material and the formation of the product.[1]
Q4: I've completed the reaction, how do I work up the product?
A4: After the reaction is complete, the solvent and excess TFA are typically removed under reduced pressure (e.g., using a rotary evaporator).[1][2] To remove residual TFA, the residue can be co-evaporated with a solvent like toluene (B28343).[1][3] The resulting product is the TFA salt of the deprotected amine, which can often be used directly in the next step. If the free amine is required, the residue can be dissolved in an organic solvent and washed with a mild base, such as a saturated aqueous solution of sodium bicarbonate.[1]
Q5: Are the azide (B81097) groups stable to the acidic conditions of Boc deprotection?
A5: Yes, azide groups are generally stable to the acidic conditions used for Boc deprotection, such as TFA in DCM or HCl in dioxane.
Q6: Can I use other acids besides TFA?
A6: Yes, 4M HCl in 1,4-dioxane is a common alternative to TFA/DCM.[2] Other acidic systems have also been reported for Boc deprotection, but their compatibility with the PEG and azide functionalities should be considered.[5][6]
Experimental Protocols
Protocol 1: Boc Deprotection using TFA in DCM
This protocol describes a standard procedure for the removal of the Boc group from N-Boc-N-bis(PEG4-azide).
Caption: Experimental workflow for Boc deprotection using TFA in DCM.
Materials:
-
N-Boc-N-bis(PEG4-azide)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution (optional)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve N-Boc-N-bis(PEG4-azide) (1.0 equiv.) in anhydrous DCM to a concentration of approximately 0.1-0.2 M in a round-bottom flask.[1]
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the stirred solution to achieve the desired final concentration (e.g., 20-50% v/v).[2]
-
Stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.[1]
-
Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours, but may be longer).[1][2]
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[1][2]
-
To remove residual TFA, add toluene to the residue and concentrate again under reduced pressure. Repeat this co-evaporation step 2-3 times.[1][3]
-
The resulting TFA salt of the deprotected amine can be used directly in subsequent steps or further purified.
-
(Optional) For neutralization, dissolve the residue in a suitable organic solvent, wash with a saturated aqueous solution of sodium bicarbonate, dry the organic layer over anhydrous sodium sulfate, and concentrate.[1]
Protocol 2: Analytical Monitoring by LC-MS
This protocol outlines how to monitor the deprotection reaction using LC-MS.
Procedure:
-
At various time points during the deprotection reaction (e.g., 0, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 5-10 µL) of the reaction mixture.
-
Immediately quench the aliquot by diluting it significantly in a vial containing the mobile phase (e.g., 1 mL of 50:50 water:acetonitrile with 0.1% formic acid). This neutralizes the strong acid and stops the reaction.
-
Inject the quenched sample into an appropriate HPLC system (e.g., a reverse-phase C18 column) coupled to a mass spectrometer.
-
Analyze the chromatogram to determine the relative peak areas of the starting material (N-Boc-N-bis(PEG4-azide)) and the product (N,N-bis(PEG4-azide)amine).
-
Use the mass spectrometer data to confirm the identity of the peaks based on their mass-to-charge ratio (m/z). The product will have a mass corresponding to the loss of the Boc group (100.12 g/mol ).
-
By comparing the peak areas over time, you can determine the rate of the reaction and the point of completion.[1]
References
Purification methods for N-Boc-N-bis(PEG4-azide) conjugates
An N-Boc-N-bis(PEG4-azide) conjugate is a branched polyethylene (B3416737) glycol (PEG) derivative featuring two terminal azide (B81097) groups for "click" chemistry and a Boc-protected amino group.[1][2] The purification of these conjugates presents unique challenges due to the physicochemical properties of the PEG linker and the reactivity of its functional groups. Researchers often encounter issues such as high polarity, lack of a strong UV chromophore, and potential product heterogeneity.[3]
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers in developing robust purification strategies for these valuable bioconjugation reagents.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying N-Boc-N-bis(PEG4-azide) and its conjugates?
The primary difficulties arise from the inherent properties of the PEG linker and its functional groups:
-
High Polarity: The hydrophilic PEG chain imparts high polarity, which can lead to issues like streaking and poor separation during normal-phase chromatography on silica (B1680970) gel.[3]
-
Lack of a Strong UV Chromophore: The PEG backbone does not absorb ultraviolet-visible light, making detection by standard HPLC UV-Vis detectors challenging.[3][4] This necessitates the use of alternative detectors like Charged Aerosol Detectors (CAD), Evaporative Light Scattering Detectors (ELSD), Refractive Index (RI) detectors, or Mass Spectrometry (MS).[4][5][6]
-
Product Heterogeneity: The synthesis can yield a mixture of the desired product, unreacted starting materials, and various side products, requiring high-resolution purification techniques.[3]
-
Functional Group Sensitivity: The azide groups can be sensitive to harsh conditions, such as strongly acidic mobile phases, which could lead to degradation.[3] The Boc-protecting group, by design, is labile to acid.[7]
Q2: Which chromatography technique is best for purifying my conjugate?
The optimal technique depends on the specific properties of your conjugate (e.g., size, polarity) and the nature of the impurities. The following table summarizes the most common methods.
| Purification Method | Principle | Best For... | Key Considerations |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity.[5] | Separating PEGylated molecules with different hydrophobicities or PEG chain lengths.[8][9] Effective for removing less polar or more polar impurities. | Requires a C8 or C18 column. The retention time of PEGylated species can increase with PEG chain length.[8] |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume (molecular size).[10][11] | Removing small molecule impurities (e.g., excess reagents, salts) from large conjugates (e.g., proteins, antibodies).[5][7] Assessing aggregation.[10] | Provides limited resolution for molecules of similar size. May not separate un-PEGylated protein from the PEGylated conjugate effectively if the size difference is small.[5] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation of highly polar compounds.[12] | Purifying highly polar PEG linkers and their conjugates from less polar impurities. | Uses a polar stationary phase and a high organic content mobile phase.[12] |
| Normal-Phase (Silica Gel) Column Chromatography | Separation based on polarity. | Crude purification to remove non-polar impurities. | Prone to streaking and poor recovery due to the high polarity of PEG.[3] Adding a basic modifier like triethylamine (B128534) (0.1-1%) to the mobile phase can improve results for amine-containing compounds.[3] |
Q3: How can I monitor the purification process if my compound is not UV-active?
Monitoring reactions and purification of PEG-azide compounds requires specific visualization techniques since they lack a UV chromophore.
-
Thin-Layer Chromatography (TLC): TLC is a fast and effective method for monitoring reaction progress.[3]
-
Mobile Phase: A polar mobile phase (e.g., Dichloromethane (B109758)/Methanol mixtures) is typically required.
-
Visualization: Since the compounds are not UV-active, staining is necessary. A highly effective method for azides is a two-step process: first, reduce the azide to an amine on the TLC plate using triphenylphosphine (B44618) (PPh₃), and then stain with a ninhydrin (B49086) solution, which reacts with the newly formed amine to produce a colored spot.[13][14][15] General-purpose stains like iodine vapor or phosphomolybdic acid can also be used.[16]
-
-
HPLC Detectors: For HPLC, universal detectors that do not rely on UV absorbance are recommended. These include Charged Aerosol Detectors (CAD), Evaporative Light Scattering Detectors (ELSD), and Refractive Index (RI) detectors.[4] Mass Spectrometry (MS) can also be used as a detector for definitive identification.
Q4: My PEGylated compound is streaking on the silica TLC plate. What can I do?
Streaking of polar compounds like PEGs on silica gel is a common issue.[3]
-
Use a More Polar Mobile Phase: Increase the proportion of the polar solvent (e.g., methanol) in your mobile phase (e.g., DCM/MeOH).
-
Add a Modifier: If your compound contains a free amine (e.g., after Boc deprotection), the basic amine can interact strongly with the acidic silica gel. Adding a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia (B1221849) to the mobile phase can neutralize the acidic sites on the silica and significantly reduce streaking.[3]
-
Use a Different Stationary Phase: Consider using reverse-phase TLC plates (e.g., C18-silica) with an appropriate aqueous/organic mobile phase.
Q5: How do I remove the Boc protecting group, and how do I purify the product after deprotection?
The Boc (tert-butyloxycarbonyl) group is typically removed under acidic conditions.
-
Deprotection: A common method is to treat the conjugate with a solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). A 20-50% TFA in DCM solution is often used.[7] The reaction should be monitored by TLC or LC-MS to ensure complete removal of the Boc group.
-
Post-Deprotection Purification:
-
Removal of Acid: After the reaction is complete, the TFA and DCM are typically removed by evaporation, often under a stream of nitrogen.[7]
-
Purification: The resulting amine-containing product is often more polar than the Boc-protected starting material. Purification can be achieved using RP-HPLC, where the deprotected product will likely have a shorter retention time. If using silica gel chromatography, it is crucial to use a mobile phase containing a basic modifier (e.g., triethylamine) to prevent the product from sticking to the column.[3]
-
Troubleshooting Guide
The following diagram outlines a logical approach to troubleshooting common purification issues.
Caption: Troubleshooting logic for common purification issues.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | The compound is irreversibly adsorbing to the silica gel column, especially if it contains a free amine.[3] | Pre-treat the silica gel with a base like triethylamine before packing the column. Use a mobile phase containing a small percentage of a basic modifier (e.g., 0.1-1% triethylamine).[3] |
| The azide functionality is degrading under acidic conditions.[3] | Avoid using strongly acidic mobile phases. Use buffers with a neutral pH. | |
| Poor Separation / Co-elution of Product and Impurity | The chosen chromatography method (e.g., SEC) does not provide sufficient resolution for the impurities present. | Switch to a different purification method based on a different principle (e.g., RP-HPLC, which separates by hydrophobicity).[5] |
| The HPLC gradient is too steep, causing components to elute too closely together. | Optimize the gradient. Use a shallower gradient over the region where the compounds of interest elute. | |
| Broad Peaks in RP-HPLC | The polydispersity of the PEG chain itself can lead to peak broadening, as molecules with slightly different numbers of PEG units will have slightly different retention times.[8][17] | This can be an inherent property of the material. Confirm the identity of the peak using LC-MS. Using uniform (monodisperse) PEG starting materials can result in sharper peaks.[8] |
| Column overloading. | Reduce the amount of sample injected onto the column. | |
| No Spots Visible on TLC | The compound is not UV-active. | Use a chemical stain for visualization. For azides, use the PPh₃/ninhydrin staining method.[13][14] For general detection, use iodine vapor or phosphomolybdic acid stain.[16] |
Experimental Protocols & Workflows
General Purification Workflow
The diagram below illustrates a typical workflow for the purification of N-Boc-N-bis(PEG4-azide) conjugates.
Caption: General purification workflow for PEG-azide conjugates.
Protocol 1: Purification by Reverse-Phase HPLC (RP-HPLC)
This protocol is suitable for purifying conjugates based on differences in hydrophobicity.
-
Column Selection: Choose a suitable C18 or C8 column.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA or 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: 0.1% TFA or 10 mM ammonium acetate in acetonitrile.
-
Note: If the azide conjugate is sensitive to acid, use a neutral pH modifier like ammonium acetate.[3]
-
-
Method Development (Analytical Scale):
-
Develop a gradient that effectively separates your product from impurities. A typical screening gradient might be 5-95% B over 20-30 minutes.
-
Monitor the elution using a suitable detector (e.g., CAD, ELSD, or MS).
-
-
Preparative Run:
-
Dissolve the crude sample in a minimal amount of a solvent compatible with the initial mobile phase (e.g., a high percentage of A with some B or DMSO).
-
Inject the sample onto the preparative column.
-
Run the optimized preparative gradient and collect fractions corresponding to the product peak.
-
-
Product Recovery:
-
Analyze the collected fractions for purity (e.g., by analytical HPLC or LC-MS).
-
Combine the pure fractions.
-
If a volatile buffer like ammonium acetate or TFA was used, the solvent can be removed by lyophilization (freeze-drying).
-
Protocol 2: Purification by Size-Exclusion Chromatography (SEC)
This protocol is ideal for separating large conjugates from small molecule impurities.[7]
-
Column and Mobile Phase Selection:
-
Select an SEC column with a fractionation range appropriate for your conjugate's molecular weight.
-
Prepare an isocratic mobile phase, typically a buffered saline solution (e.g., 150 mM phosphate (B84403) buffer, pH 7.0).[18]
-
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.[18]
-
Sample Preparation and Injection:
-
Dissolve the crude conjugate in the mobile phase.
-
Inject the sample onto the column.
-
-
Fraction Collection: Collect fractions as they elute. The largest molecules (e.g., antibody conjugates) will elute first, followed by smaller molecules (e.g., excess linker, salts).
-
Analysis and Pooling: Analyze the purity of the fractions. Pool the fractions containing the pure product. The product can be concentrated using centrifugal filters if needed.
Protocol 3: TLC Monitoring with Azide-Specific Staining
This two-step protocol allows for the sensitive detection of organic azides on a TLC plate.[13][14]
-
TLC Development:
-
Spot a sample of your compound on a silica gel TLC plate.
-
Develop the plate in an appropriate mobile phase (e.g., 9:1 DCM:MeOH).
-
Dry the plate thoroughly in an oven (e.g., 80°C for 5 minutes).
-
-
Step 1: Reduction of Azide:
-
Prepare a 10% solution of triphenylphosphine (PPh₃) in DCM.
-
Dip the dried TLC plate into the PPh₃ solution for 30 seconds.
-
Remove excess reagent with a paper towel and dry the plate again (80°C for 5 minutes). This step converts the azide (-N₃) group to a primary amine (-NH₂).
-
-
Step 2: Ninhydrin Staining:
-
Prepare a 0.3% solution of ninhydrin in n-butanol containing 3% acetic acid.
-
Dip the plate into the ninhydrin solution for 30 seconds.
-
Remove excess reagent and develop the color by heating the plate with a heat gun or in an oven (80°C for 5 minutes).
-
-
Visualization: The azide-containing compound will appear as a colored spot (typically yellow to violet), indicating a successful reaction and allowing for Rf value calculation.[13]
References
- 1. N-Boc-N-Bis(PEG4-Azide) - CD Bioparticles [cd-bioparticles.net]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantitation of polyethylene glycol by size exclusion chromatography with charged aerosol, differential refractive index, and multi-angle light scattering detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. PEG Quantitation Using Reversed-Phase High-Performance Liquid Chromatography and Charged Aerosol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Prediction of the viscosity radius and the size exclusion chromatography behavior of PEGylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HILIC HPLC Separation of Polyethylene Glycol (PEG) | SIELC Technologies [sielc.com]
- 13. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 14. [PDF] Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. faculty.fiu.edu [faculty.fiu.edu]
- 17. researchgate.net [researchgate.net]
- 18. HPLC Analysis of Size Exclusion Separation of Proteins and PEGylated Proteins application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
N-Boc-N-bis(PEG4-azide) stability and degradation pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of N-Boc-N-bis(PEG4-azide). This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of N-Boc-N-bis(PEG4-azide) under standard laboratory conditions?
A1: N-Boc-N-bis(PEG4-azide) is a relatively stable molecule when stored under recommended conditions (-20°C). The three key components of the molecule—the N-Boc protecting group, the PEG4 linkers, and the azide (B81097) groups—each have distinct stability profiles. The azide functionality is highly selective and stable under most conditions used in bioconjugation.[][2][3] The Boc group is stable towards most nucleophiles and bases but is sensitive to acidic conditions.[][2][3] The polyethylene (B3416737) glycol (PEG) backbone is generally stable but can be susceptible to oxidative degradation.
Q2: What are the primary degradation pathways for N-Boc-N-bis(PEG4-azide)?
A2: The primary degradation pathways for N-Boc-N-bis(PEG4-azide) involve the cleavage of the Boc group, reduction of the azide groups, and degradation of the PEG chains.
-
Boc Group Cleavage: The tert-butoxycarbonyl (Boc) protecting group is labile under acidic conditions, which will expose the primary amine.[][2][3]
-
Azide Group Reduction: The azide groups can be reduced to primary amines in the presence of reducing agents, such as dithiothreitol (B142953) (DTT) or phosphines.[4][5][6]
-
PEG Chain Degradation: The polyethylene glycol (PEG) backbone can undergo oxidative degradation, which is often initiated by reactive oxygen species (ROS) and can lead to chain scission.[7][8][9]
Q3: Is the carbamate (B1207046) linkage of the Boc group susceptible to hydrolysis?
A3: Carbamates are generally more stable against hydrolysis than corresponding esters.[10] They are relatively stable in a pH range of 2-12 under preliminary studies for similar structures. Significant hydrolysis is not a primary concern under typical physiological or slightly basic conditions.[11][12]
Troubleshooting Guides
Issue 1: Premature cleavage of the Boc protecting group.
-
Symptom: Unintended exposure of the primary amine during your experiment, confirmed by analytical techniques such as mass spectrometry or NMR.
-
Potential Cause: Exposure to acidic conditions (pH < 5).
-
Solution:
-
Ensure all buffers and solvents used are at or above neutral pH.
-
Avoid prolonged exposure to acidic environments, even if mild.
-
If acidic conditions are required for other parts of your molecule, consider if the Boc deprotection can be incorporated as a planned step in your synthetic route.
-
Issue 2: Loss of azide reactivity for click chemistry.
-
Symptom: Your N-Boc-N-bis(PEG4-azide) fails to react with alkyne-containing molecules in a click chemistry reaction.
-
Potential Cause: The azide groups have been reduced to amines. This can occur in the presence of reducing agents.
-
Solution:
-
Avoid the use of reducing agents such as dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or other thiols in your reaction mixture.[4][5][13]
-
If a reducing agent is necessary for another component of your reaction (e.g., to maintain protein cysteine residues in a reduced state), consider using a milder reducing agent or a different conjugation strategy.
-
Issue 3: Suspected degradation of the PEG chains.
-
Symptom: You observe a loss of molecular weight or the appearance of smaller, unexpected species in your analysis (e.g., by mass spectrometry or HPLC).
-
Potential Cause: Oxidative degradation of the PEG backbone. This can be initiated by exposure to air (oxygen), transition metals, or sources of free radicals over extended periods, especially at elevated temperatures.[7][9]
-
Solution:
-
Store the compound under an inert atmosphere (e.g., argon or nitrogen) if possible.
-
Use degassed buffers and solvents for your reactions.
-
Avoid unnecessary exposure to light and elevated temperatures.
-
If your experimental system is known to generate reactive oxygen species, be aware of the potential for PEG degradation.
-
Data Presentation
Table 1: Stability Profile of N-Boc-N-bis(PEG4-azide) Functional Groups
| Functional Group | Stable Conditions | Labile Conditions | Potential Degradation Products |
| N-Boc Group | Basic and nucleophilic conditions, neutral pH | Acidic conditions (e.g., TFA, HCl) | Free primary amine, isobutylene, CO2 |
| Azide Group | Most aqueous buffers, mild acidic and basic conditions | Presence of reducing agents (e.g., DTT, TCEP, phosphines) | Primary amine |
| PEG Backbone | Standard aqueous and organic solvents | Presence of strong oxidizing agents, reactive oxygen species, prolonged exposure to air/light | Shorter PEG fragments, aldehydes, ketones, carboxylic acids |
Table 2: Common Reagents for Deliberate Functional Group Modification
| Functional Group | Reagent for Cleavage/Reduction | Typical Conditions |
| N-Boc Group | Trifluoroacetic acid (TFA) | 20-50% TFA in Dichloromethane (DCM), room temperature, 30-60 min |
| Hydrochloric acid (HCl) | 4M HCl in dioxane, room temperature, 30-60 min | |
| Azide Group | Dithiothreitol (DTT) | Aqueous buffer, pH 7-8, room temperature, 1-4 hours |
| Tris(2-carboxyethyl)phosphine (TCEP) | Aqueous buffer, pH 7-8, room temperature, 1-2 hours |
Experimental Protocols
Protocol: General Assessment of N-Boc-N-bis(PEG4-azide) Stability
This protocol outlines a general method to assess the stability of N-Boc-N-bis(PEG4-azide) under specific experimental conditions (e.g., in a particular buffer).
-
Preparation of Test Solutions:
-
Dissolve N-Boc-N-bis(PEG4-azide) in the buffer or solvent of interest to a known concentration (e.g., 1 mg/mL).
-
Prepare a control sample by dissolving the compound in a stable, inert solvent (e.g., acetonitrile) where it is known to be stable.
-
-
Incubation:
-
Incubate the test solutions under the desired experimental conditions (e.g., specific pH, temperature, exposure to light).
-
Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Immediately quench any potential reaction by freezing the aliquot at -80°C or by adding a quenching agent if appropriate.
-
-
Analysis:
-
Analyze the aliquots and the control sample using appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Use a C18 reverse-phase column with a water/acetonitrile gradient. Monitor for the appearance of new peaks or a decrease in the area of the parent peak.
-
Mass Spectrometry (MS): Use LC-MS to identify the mass of the parent compound and any potential degradation products. Look for masses corresponding to the de-Boc-ed product, the reduced azide product, or PEG fragments.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For higher concentrations, 1H NMR can be used to monitor for the disappearance of the Boc-protons (~1.4 ppm) or changes in the PEG region (~3.6 ppm).
-
-
Data Interpretation:
-
Compare the chromatograms or spectra of the time-point aliquots to the time-zero and control samples.
-
Quantify the percentage of remaining N-Boc-N-bis(PEG4-azide) at each time point to determine the rate of degradation under the tested conditions.
-
Mandatory Visualizations
References
- 2. N-Boc-N-bis(PEG4-azide), 2055041-25-1 | BroadPharm [broadpharm.com]
- 3. tebubio.com [tebubio.com]
- 4. Thiol reduction of 3'-azidothymidine to 3'-aminothymidine: kinetics and biomedical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Biomolecule-Compatible Visible Light-Induced Azide Reduction from a DNA-Encoded Reaction Discovery System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine synthesis by azide reduction [organic-chemistry.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Troubleshooting low yield in PROTAC synthesis using PEG linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) that utilize polyethylene (B3416737) glycol (PEG) linkers, with a focus on resolving issues related to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My overall PROTAC synthesis yield is very low. Where should I begin troubleshooting?
Low overall yield in a multi-step PROTAC synthesis can arise from inefficiencies at any stage. A systematic evaluation of the entire process is crucial. Begin by assessing the following key areas:
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Integrity of Starting Materials: Confirm the purity and identity of your target protein ligand, E3 ligase ligand, and the PEG linker.[1] Techniques like NMR or LC-MS should be used to ensure the materials have not degraded during storage.[1]
-
First Coupling Reaction Efficiency: The initial bond formation, typically an amide bond, is a common point of failure. A low conversion rate at this step will significantly impact the overall yield.[1]
-
Second Coupling Reaction and Side Reactions: Evaluate the efficiency of the second coupling step. Be particularly mindful of potential side reactions, especially if your linker contains reactive functional groups like thiols.[1]
-
Purification Efficiency: Significant product loss can occur during purification. The increased polarity imparted by PEG linkers can make standard purification techniques, like normal-phase silica (B1680970) gel chromatography, ineffective.[1]
Q2: I suspect the initial amide coupling reaction between my ligand and the PEG linker is inefficient. What are the common causes and solutions?
Inefficient amide bond formation is a primary contributor to low PROTAC yield.[1] Several factors can influence the success of this critical step:
-
Inappropriate Coupling Reagents: The choice of coupling reagent and base is critical. If standard reagents are not providing satisfactory results, consider alternatives.
-
Inhibition by TFA Salts: If your starting materials are trifluoroacetic acid (TFA) salts, the acidic counterion can neutralize the base in the reaction, thereby inhibiting the coupling reaction.
-
Solvent Choice: The solvent can significantly impact reaction efficiency. Ensure you are using a suitable anhydrous solvent.
To address these issues, consider the following troubleshooting steps:
-
Optimize Coupling Reagents: Experiment with different coupling reagents and bases.
-
Add Excess Base: To counteract the effect of TFA salts, add 2-3 equivalents of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[1]
-
Use Fresh Reagents: Ensure your coupling reagents are fresh and of high quality.[1]
-
Solvent Optimization: Consider switching to a solvent like N-Methyl-2-pyrrolidone (NMP) if you are experiencing issues with more common solvents like DMF.[1]
Q3: My LC-MS analysis shows a complex mixture of unidentified products. What could be causing this?
A complex product mixture often points to the occurrence of side reactions or product degradation.[1] When working with PEG linkers that have reactive functional groups, such as thiols, side reactions are a significant concern.
The most common side reaction involving thiol-containing linkers is the oxidation of the thiol to form a disulfide bond, resulting in a dimer of your linker or intermediate.[1] This dimer is unreactive in subsequent steps, directly reducing your final product yield.[1]
To mitigate this, consider the following strategies:
-
Protection of Reactive Groups: The most effective solution is to use a protecting group for the thiol, such as a trityl (Trt) group.[1] This group can be removed under mild acidic conditions before the final coupling step.[1]
-
Inert Reaction Conditions: If you are not using a protecting group, it is crucial to rigorously degas all solvents and conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to minimize exposure to oxygen.[1]
-
Use of Reducing Agents: The addition of a mild reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) can help prevent oxidation.[1] However, be aware that TCEP can sometimes interfere with certain coupling chemistries.[1]
Q4: My reaction appears complete by LC-MS, but my isolated yield after purification is poor. Why is this happening?
This common issue often points to challenges during the purification process, a frequent problem with highly polar PEGylated PROTACs.[1]
-
High Polarity: PEG linkers significantly increase the polarity of the PROTAC molecule.[1] This can cause the compound to adhere strongly to normal-phase silica gel, leading to streaking, poor separation, and low recovery.[1]
-
Product Instability: The product may be unstable on silica gel.
The recommended solution is to switch to a different purification method:
-
Reverse-Phase HPLC (RP-HPLC): This is often the most effective technique for purifying highly polar molecules like PEGylated PROTACs.[2] C4, C8, or C18 columns are typically used with a mobile phase gradient of water and acetonitrile (B52724) containing 0.1% trifluoroacetic acid (TFA).[2]
-
Size Exclusion Chromatography (SEC): SEC can be a useful initial step to separate the larger PEGylated PROTAC from smaller impurities.[2][]
-
Ion Exchange Chromatography (IEX): This technique can be employed if the PROTAC has a net charge, separating molecules based on their interaction with a charged stationary phase.[2][4]
Troubleshooting Summary
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low overall yield | Inefficient coupling, side reactions, poor purification | Systematically evaluate each step of the synthesis. |
| Inefficient amide coupling | Inappropriate reagents, TFA salt inhibition | Optimize coupling reagents, add excess base, use fresh reagents.[1] |
| Complex mixture of products | Side reactions (e.g., thiol oxidation), degradation | Protect reactive groups, use inert atmosphere, add reducing agents.[1] |
| Poor isolated yield after purification | High polarity of PEGylated PROTAC, product instability | Switch to reverse-phase HPLC, SEC, or IEX for purification.[1][2] |
| Presence of unreacted starting materials | Inefficient coupling reaction | Increase molar excess of reagents, optimize reaction conditions.[2] |
Experimental Protocols
Protocol 1: General Amide Coupling Reaction
This protocol outlines a general procedure for the amide coupling of a carboxylic acid-containing component with an amine-functionalized PEG linker.
Materials:
-
Carboxylic acid-containing component (1.0 eq)
-
Amine-functionalized PEG linker (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF or NMP
-
Argon or Nitrogen gas
Procedure:
-
Dissolve the carboxylic acid-containing component in anhydrous DMF or NMP under an Argon atmosphere.
-
Add the amine-functionalized PEG linker to the solution.
-
Add DIPEA to the mixture and stir for 5 minutes.
-
In a separate vial, dissolve HATU in a small amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by LC-MS.[1]
Protocol 2: Thiol Deprotection (Trityl Group)
This protocol describes the deprotection of a trityl-protected thiol.
Materials:
-
Trityl-protected compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIPS)
Procedure:
-
Dissolve the trityl-protected compound in DCM.
-
Add TIPS (typically 5-10 equivalents).
-
Add TFA (typically 5-10 equivalents) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure and purify the product.
Visualizing the PROTAC Synthesis Workflow
The following diagrams illustrate key processes in PROTAC synthesis and troubleshooting.
Caption: A workflow diagram illustrating the key stages of PROTAC synthesis and points for troubleshooting.
Caption: Diagram showing the common side reaction of thiol oxidation leading to an unreactive dimer.
References
Technical Support Center: Monitoring the Synthesis of N-Boc-N-bis(PEG4-azide)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the reaction progress during the synthesis of N-Boc-N-bis(PEG4-azide). The following information is based on a common two-step synthetic route starting from N-Boc-N-bis(PEG4-OH).
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for N-Boc-N-bis(PEG4-azide) that I should be monitoring?
A common and effective method is a two-step process:
-
Mesylation: The diol starting material, N-Boc-N-bis(PEG4-OH), is reacted with methanesulfonyl chloride (MsCl) in the presence of a base (like triethylamine) to form the intermediate N-Boc-N-bis(PEG4-mesylate).
-
Azidation: The mesylate intermediate is then converted to the final product, N-Boc-N-bis(PEG4-azide), via nucleophilic substitution with sodium azide (B81097).
Q2: Which analytical techniques are recommended for monitoring this reaction?
A combination of techniques is ideal for comprehensive monitoring:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative tracking of the consumption of starting material and the appearance of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the conversion of functional groups at each step.
-
High-Performance Liquid Chromatography (HPLC): Useful for quantitative analysis of reaction progress and purity assessment of the product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A direct method to confirm the successful introduction of the azide group.
Q3: How can I tell if the mesylation step is complete?
By using ¹H NMR, you will observe the disappearance of the signal corresponding to the protons on the carbon adjacent to the hydroxyl group and the appearance of a new signal for the protons on the carbon adjacent to the mesylate group, typically shifted downfield. On a TLC plate, you should see the consumption of the starting diol spot and the appearance of a new, less polar spot for the mesylate intermediate.
Q4: What is the most definitive way to confirm the final azide product has been formed?
FTIR spectroscopy is the most direct method. You should observe a strong, characteristic absorption peak for the azide asymmetric stretch, typically around 2100 cm⁻¹.[1][2] Additionally, ¹H NMR will show a characteristic upfield shift of the protons adjacent to the newly formed azide group compared to the mesylate intermediate.
Troubleshooting Guides
Problem 1: The Mesylation Reaction is Stagnant or Incomplete
| Possible Cause | Troubleshooting Steps |
| Incomplete drying of starting material or solvent | Traces of water will quench the methanesulfonyl chloride. Ensure the N-Boc-N-bis(PEG4-OH) and reaction solvent (e.g., dichloromethane) are thoroughly dried before use. |
| Degradation of Methanesulfonyl Chloride (MsCl) | MsCl is moisture-sensitive. Use a fresh bottle or a properly stored aliquot. |
| Insufficient Base | Ensure at least a stoichiometric amount of base (e.g., triethylamine) is used to neutralize the HCl byproduct. An excess is often recommended. |
| Low Reaction Temperature | While the reaction is often started at 0°C to control exothermicity, it may need to be warmed to room temperature to proceed to completion. Monitor by TLC to determine the optimal temperature profile. |
Problem 2: The Azidation Reaction Shows Low Yield or is Unsuccessful
| Possible Cause | Troubleshooting Steps |
| Poor Leaving Group | If the mesylation was incomplete, the azidation will not proceed. Confirm the formation of the mesylate intermediate before starting the azidation. |
| Inactivation of Sodium Azide | Ensure the sodium azide is dry and has been stored properly. |
| Insufficient Reaction Time or Temperature | Azidation reactions on PEG chains can be slow. The reaction may require heating (e.g., to 60-80°C) and prolonged reaction times (overnight or longer).[3] |
| Solvent Choice | A polar aprotic solvent like DMF or DMSO is typically used to dissolve both the PEG-mesylate and sodium azide, facilitating the reaction. |
| Side Reactions | Prolonged heating can sometimes lead to side reactions. Monitor the reaction by TLC or HPLC to avoid significant byproduct formation. |
Experimental Protocols and Data
Synthetic Workflow Visualization
Caption: Synthetic and monitoring workflow for N-Boc-N-bis(PEG4-azide).
Troubleshooting Flowchart
Caption: Troubleshooting decision tree for the synthesis.
Thin-Layer Chromatography (TLC) Monitoring
Protocol:
-
Prepare a TLC chamber with a suitable mobile phase. A gradient of methanol (B129727) in dichloromethane (B109758) (e.g., 5-10% MeOH in DCM) is a good starting point.
-
Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a silica (B1680970) gel TLC plate.
-
Develop the plate, dry it, and visualize the spots using a suitable stain (e.g., potassium permanganate (B83412) or iodine) as PEG compounds are often not UV-active.
-
Monitor the disappearance of the starting material spot and the appearance of a new spot for the product.
Expected Data:
| Compound | Expected Rf Value (Illustrative) | Appearance with KMnO₄ Stain |
| N-Boc-N-bis(PEG4-OH) | ~0.3 (in 10% MeOH/DCM) | Yellow/Brown Spot |
| N-Boc-N-bis(PEG4-mesylate) | ~0.5 (in 10% MeOH/DCM) | Yellow/Brown Spot |
| N-Boc-N-bis(PEG4-azide) | ~0.55 (in 10% MeOH/DCM) | Yellow/Brown Spot |
Note: Rf values are highly dependent on the exact TLC conditions and should be determined experimentally.
¹H NMR Spectroscopy
Protocol:
-
Withdraw a small aliquot from the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H NMR spectrum.
Expected Chemical Shift Changes:
| Functional Group | Protons of Interest | Expected ¹H Shift (ppm) | Reaction Step |
| Starting Material | -CH ₂-OH | ~3.7 | Before Mesylation |
| Intermediate | -CH ₂-OMs | ~4.3 | After Mesylation |
| Intermediate | -SO₃-CH ₃ | ~3.0 | After Mesylation |
| Final Product | -CH ₂-N₃ | ~3.4 | After Azidation |
| Boc Group | -(CH ₃)₃ | ~1.4 | Consistent Throughout |
Fourier-Transform Infrared (FTIR) Spectroscopy
Protocol:
-
Prepare a sample of the purified product.
-
Acquire the IR spectrum.
-
Look for the characteristic azide peak.
Expected Data:
| Functional Group | Characteristic Peak | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | Broad Stretch | 3300-3500 (disappears after mesylation) |
| Azide (-N₃) | Strong, Sharp Asymmetric Stretch | ~2100 (appears after azidation)[1][2] |
| Carbonyl (C=O of Boc) | Strong Stretch | ~1690-1710 |
High-Performance Liquid Chromatography (HPLC)
Protocol:
-
Use a suitable reversed-phase column (e.g., C18).
-
Employ a gradient of an organic solvent (e.g., acetonitrile) in water, both containing a modifier like 0.1% TFA.
-
Use a detector suitable for non-UV active compounds, such as an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector.
-
Inject samples of the reaction mixture at different time points to monitor the conversion.
Expected Retention Times (Illustrative):
| Compound | Expected Retention Time (min) |
| N-Boc-N-bis(PEG4-OH) | 8.5 |
| N-Boc-N-bis(PEG4-mesylate) | 10.2 |
| N-Boc-N-bis(PEG4-azide) | 10.8 |
Note: Retention times are highly dependent on the specific HPLC system, column, and method parameters.
References
- 1. N-Boc-N-bis(PEG4-OH) | CAS#:2093154-01-7 | Chemsrc [chemsrc.com]
- 2. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PROTAC Linkers: N-Boc-N-bis(PEG4-azide) in Focus
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial connecting linker. The linker is far more than an inert spacer; its chemical composition, length, and rigidity profoundly impact a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2][3]
This guide provides an objective comparison of N-Boc-N-bis(PEG4-azide), a polyethylene (B3416737) glycol (PEG)-based "clickable" linker, with other commonly employed PROTAC linkers. We will delve into supporting experimental data, provide detailed methodologies for key experiments, and visualize relevant biological and experimental workflows.
The Central Role of the PROTAC Linker
The primary function of the linker is to tether the POI and E3 ligase ligands, facilitating the formation of a stable and productive ternary complex.[1] This proximity is essential for the E3 ligase to catalyze the ubiquitination of the POI, marking it for degradation by the proteasome. An ideal linker optimizes the spatial orientation of the two proteins, enhancing favorable protein-protein interactions within the ternary complex.[4] Conversely, a poorly designed linker can lead to steric hindrance or an unfavorable conformation, thereby diminishing degradation efficiency.[1]
N-Boc-N-bis(PEG4-azide): A "Clickable" PEG Linker
N-Boc-N-bis(PEG4-azide) is a trifunctional linker featuring two azide (B81097) groups and a Boc-protected amine.[5] The azide functionalities allow for the facile and efficient assembly of PROTACs using "click chemistry," most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1][5] This modular approach is highly advantageous for rapidly generating libraries of PROTACs with varied components to screen for optimal degradation activity.[6] The resulting triazole ring formed from the click reaction is metabolically stable and introduces a degree of rigidity into the linker.[1][2] The PEG component of N-Boc-N-bis(PEG4-azide) imparts hydrophilicity, which can enhance the solubility and cell permeability of the PROTAC molecule.[7]
Comparison of PROTAC Linker Classes
PROTAC linkers are broadly categorized into flexible and rigid types. N-Boc-N-bis(PEG4-azide) can be considered a hybrid, possessing the flexibility of the PEG chain and the rigidity introduced by the triazole ring after click chemistry.
Flexible Linkers: Alkyl and PEG Chains
Flexible linkers, predominantly composed of alkyl or PEG chains, are the most common motifs in PROTAC design due to their synthetic accessibility and the ease of modifying their length.[1][8]
-
Alkyl Chains: These are simple hydrocarbon chains that offer significant conformational flexibility.[1] While synthetically straightforward, they are generally hydrophobic, which can negatively impact the solubility of the resulting PROTAC.[1][4]
-
PEG Chains: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are more hydrophilic than their alkyl counterparts.[7] This increased polarity can improve a PROTAC's aqueous solubility and, in some cases, cell permeability.[9] Statistics indicate that approximately 54% of reported PROTACs utilize PEG linkers.[1] However, PEG linkers can sometimes be more susceptible to in vivo metabolism compared to alkyl chains.[2][8]
Rigid Linkers
Rigid linkers often incorporate cyclic structures such as piperazine, piperidine, or aromatic rings.[1][4] This conformational constraint can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation by reducing the entropic penalty of forming the ternary complex.[1] Rigid linkers may also contribute to enhanced metabolic stability.[1] The triazole ring formed via click chemistry with azide-containing linkers like N-Boc-N-bis(PEG4-azide) contributes to this rigidity.[1]
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily assessed by two parameters:
-
DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein. A lower DC50 value signifies higher potency.[1]
-
Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax indicates greater efficacy.[1]
The following tables summarize experimental data from various studies, comparing the performance of different linker types. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, cell lines, and experimental conditions.
Table 1: Impact of Linker Composition on Degradation of CRBN [1]
| Linker Composition | Degradation of CRBN in HEK293T cells |
| Nine-atom alkyl chain | Concentration-dependent decrease |
| Three PEG units | Weak degradation |
This study suggests that for CRBN degradation, an alkyl linker was more effective than a PEG linker of a similar length.
Table 2: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) [1][6]
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12-29 | Submicromolar | >75% |
| Alkyl/Ether | 21 | 3 | 96% |
| Alkyl/Ether | 29 | 292 | 76% |
This data highlights the critical importance of linker length, with a minimum length required to initiate degradation and an optimal length for maximal potency.
Table 3: Impact of Linker Rigidity on Androgen Receptor (AR) Degradation [1]
| PROTAC | Linker Composition | Degradation of AR in 22Rv1 cells (at 3 µM) |
| Parent PROTAC 54 | Flexible (PEG) | Exhibited degradation |
| PROTACs 55-57 | Rigid (Disubstituted phenyl) | Did not display degradation |
In this specific case, the introduction of a rigid phenyl group in the linker was detrimental to AR degradation compared to a more flexible PEG linker.
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Western Blot for PROTAC-Induced Protein Degradation
This protocol provides a standard method for quantifying the levels of a target protein in cells following treatment with a PROTAC.[10][11]
1. Cell Culture and Treatment:
- Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.[12]
- Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined duration (e.g., 4, 8, 16, or 24 hours).[11] Include a vehicle-only control (e.g., DMSO).[11]
2. Cell Lysis and Protein Quantification:
- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[11]
- Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.[11]
- Collect the cell lysates and centrifuge to pellet cellular debris.[11]
- Determine the protein concentration of the supernatant using a suitable protein assay (e.g., BCA assay).[11]
3. SDS-PAGE and Western Blotting:
- Normalize the protein concentration of all samples with lysis buffer.[10]
- Add Laemmli sample buffer and boil the samples to denature the proteins.[11]
- Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.[10]
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[10]
- Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[10] Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
- Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]
4. Detection and Analysis:
- Wash the membrane extensively with TBST.
- Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[10]
- Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control.
- Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.[11]
Caco-2 Permeability Assay
This assay is widely used to predict the in vivo intestinal absorption of drugs by measuring their transport across a monolayer of human colon adenocarcinoma Caco-2 cells.[13][14]
1. Caco-2 Cell Culture:
- Culture Caco-2 cells on semi-permeable Transwell™ inserts for 18-22 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.[13]
- Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[15]
2. Permeability Assay:
- Wash the Caco-2 monolayers with a suitable transport buffer (e.g., Hanks' Balanced Salt Solution).
- To measure apical to basolateral (A-B) permeability, add the PROTAC solution to the apical (upper) compartment and fresh transport buffer to the basolateral (lower) compartment.[13]
- Incubate the plate at 37°C with gentle shaking.
- At specified time points (e.g., 60, 90, 120 minutes), collect samples from the basolateral compartment.
- To measure basolateral to apical (B-A) permeability (to assess active efflux), add the PROTAC solution to the basolateral compartment and collect samples from the apical compartment.[13]
3. Sample Analysis and Data Calculation:
- Quantify the concentration of the PROTAC in the collected samples using a sensitive analytical method such as LC-MS/MS.
- Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.
- Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[13]
Visualizing Key Processes
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caco-2 Permeability | Evotec [evotec.com]
- 14. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Comparative Guide to Alternative Bifunctional Linkers for Click Chemistry Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The precise and stable conjugation of biological molecules is paramount in the development of targeted therapeutics, diagnostics, and research tools. Click chemistry, particularly the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), has become a cornerstone of bioconjugation due to its high efficiency and bioorthogonality. The choice of the bifunctional linker in this process is a critical determinant of the final conjugate's performance, influencing its stability, solubility, pharmacokinetics, and efficacy. This guide provides an objective comparison of alternative bifunctional linkers, supported by experimental data, to inform the selection of the optimal linker for specific research and drug development applications.
Performance Comparison of Key Bifunctional Linkers
The selection of a bifunctional linker is a nuanced decision that depends on the specific requirements of the application. Key considerations include the desired reaction speed, the stability of the final conjugate in biological environments, and the physicochemical properties of the linker itself.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Linkers: DBCO vs. BCN vs. TCO
Dibenzocyclooctyne (DBCO), Bicyclo[6.1.0]nonyne (BCN), and Trans-cyclooctene (TCO) are among the most prominent reactive partners for azides in copper-free click chemistry. Their performance characteristics, particularly reaction kinetics and stability, vary significantly.
| Feature | DBCO (Dibenzocyclooctyne) | BCN (Bicyclo[6.1.0]nonyne) | TCO (Trans-cyclooctene) |
| Reaction Chemistry | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder (IEDDA) with Tetrazine |
| Second-Order Rate Constant (k₂) | ~1.0 - 2.0 M⁻¹s⁻¹ | ~0.3 - 1.0 M⁻¹s⁻¹ | >1,000 - 10⁶ M⁻¹s⁻¹ |
| Stability in presence of Glutathione (GSH) | Less stable (t½ ≈ 71 minutes) | More stable than DBCO (t½ ≈ 6 hours) | Susceptible to isomerization |
| Relative Size | Bulky, aromatic | Compact, non-aromatic | - |
| Lipophilicity | Higher | Lower | - |
| Key Advantage | Good balance of reactivity and stability. | Smaller size and lower lipophilicity. | Exceptionally rapid kinetics. |
| Key Disadvantage | Higher hydrophobicity. | Slower reaction kinetics. | Potential for isomerization to less reactive cis-isomer. |
Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates (ADCs)
In the context of ADCs, the linker's ability to release the cytotoxic payload is critical. Cleavable linkers are designed to be selectively broken within the target cell, while non-cleavable linkers release the payload upon degradation of the antibody backbone.
| Parameter | Cleavable Linker (e.g., Val-Cit-PABC) | Non-Cleavable Linker (e.g., SMCC) |
| Payload Release Mechanism | Enzymatic (e.g., Cathepsin B) or chemical (e.g., pH, glutathione) cleavage. | Lysosomal degradation of the antibody. |
| Plasma Stability (% intact ADC after 7 days) | Generally lower, but newer designs show high stability (>90%). | Generally higher (>95%). |
| In Vitro Cytotoxicity (IC₅₀) | Often more potent due to release of unmodified payload. | Can be less potent as the payload remains attached to an amino acid residue. |
| Bystander Effect | Yes, if the released payload is membrane-permeable. | Generally no, as the released payload is charged and less permeable. |
| Therapeutic Window | Potentially narrower due to risk of premature payload release. | Potentially wider due to higher stability and reduced off-target toxicity.[1][2] |
| Example in Approved ADC | Brentuximab vedotin (Adcetris®) | Ado-trastuzumab emtansine (Kadcyla®)[2] |
Impact of PEG Linker Length on ADC Performance
Polyethylene glycol (PEG) spacers are often incorporated into bifunctional linkers to improve the hydrophilicity and pharmacokinetic properties of bioconjugates. The length of the PEG chain can have a profound impact on the ADC's performance.
| Parameter | No PEG Linker | Short PEG Linker (e.g., PEG4) | Long PEG Linker (e.g., PEG12, PEG24) |
| Aggregation | High risk, especially with hydrophobic payloads. | Reduced aggregation. | Significantly reduced aggregation. |
| In Vitro Cytotoxicity (IC₅₀) | Potentially higher due to less steric hindrance. | May be slightly reduced. | Can be significantly reduced due to steric hindrance. |
| Plasma Half-life | Shorter. | Increased. | Substantially increased. |
| In Vivo Efficacy | May be limited by poor pharmacokinetics. | Often improved due to better PK profile. | Can be further improved, but may be offset by reduced cytotoxicity. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of bifunctional linkers. Below are protocols for key experiments in the context of ADC development.
General Protocol for Antibody-Drug Conjugate (ADC) Preparation via SPAAC
This protocol describes the conjugation of a DBCO-functionalized drug to an azide-modified antibody.
-
Antibody Preparation:
-
Take the purified azide-conjugated antibody and perform a buffer exchange using a desalting column equilibrated with phosphate-buffered saline (PBS), pH 7.4.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Drug-Linker Preparation:
-
Prepare a stock solution (e.g., 10 mM) of the DBCO-drug linker in an appropriate organic solvent like dimethyl sulfoxide (B87167) (DMSO).
-
-
Conjugation Reaction:
-
Add a 3-5 fold molar excess of the DBCO-drug linker stock solution to the azide-modified antibody.
-
The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <10%) to avoid antibody denaturation.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove the excess, unconjugated drug-linker using a desalting column or size-exclusion chromatography (SEC) equilibrated with PBS, pH 7.4.
-
Concentrate the purified ADC using a centrifugal filter device with an appropriate molecular weight cutoff (e.g., 50 kDa).
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
-
Assess the purity and aggregation of the ADC by SEC.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the ability of an ADC to kill target cancer cells.
-
Cell Seeding:
-
Seed target cells (e.g., HER2-positive SK-BR-3 cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and a relevant isotype control ADC in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the diluted ADC solutions to the respective wells.
-
Include wells with untreated cells as a negative control.
-
Incubate the plate for 72-120 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 2-4 hours at 37°C and 5% CO₂.
-
-
Formazan (B1609692) Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%).
-
In Vivo Plasma Stability Assay
This assay evaluates the stability of the linker in a physiological environment.
-
ADC Administration:
-
Administer the ADC intravenously to a cohort of mice or rats at a specified dose.
-
-
Blood Sampling:
-
Collect blood samples at various time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours) post-injection.
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis (LC-MS Method):
-
Immuno-affinity Capture: Use beads coated with an anti-human Fc antibody to capture the ADC and any antibody-related species from the plasma samples.
-
Enzymatic Digestion: Digest the captured antibody-drug conjugate to release the payload or a payload-linker-amino acid adduct.
-
LC-MS/MS Quantification: Analyze the digested samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of conjugated payload and any free payload that may have been prematurely released.
-
-
Data Analysis:
-
Plot the concentration of the intact ADC (or conjugated payload) over time.
-
Calculate the pharmacokinetic parameters, including the half-life (t½) of the ADC in plasma.
-
Visualizing Mechanisms and Workflows
References
Performance of N-Boc-N-bis(PEG4-azide) in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate solvent system is critical for the successful application of bifunctional linkers in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs). N-Boc-N-bis(PEG4-azide) is a versatile, branched polyethylene (B3416737) glycol (PEG) linker widely employed in click chemistry due to its dual azide (B81097) functionalities, which allow for the facile conjugation of two different molecular entities.[1][2] The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.[3][4] This guide provides a comparative overview of the performance of N-Boc-N-bis(PEG4-azide) in various solvent systems, supported by available data and detailed experimental protocols.
Comparative Analysis of N-Boc-N-bis(PEG4-azide) and Alternative Linkers
The performance of N-Boc-N-bis(PEG4-azide) is often benchmarked against other common PROTAC linkers, primarily those based on alkyl chains. The key distinguishing feature of the PEG-based linker is its enhanced hydrophilicity, which generally translates to improved solubility in aqueous and polar organic solvents.[3][4][5]
Table 1: Physicochemical Properties of N-Boc-N-bis(PEG4-azide) and a Representative Alkyl Azide Alternative
| Property | N-Boc-N-bis(PEG4-azide) | N-Boc-N-bis(butyl-azide) (Representative Alkyl Alternative) |
| Molecular Weight | ~607.7 g/mol [2] | Varies depending on specific structure |
| LogP (Calculated) | ~1.7[] | Generally higher (more lipophilic) |
| Topological Polar Surface Area (TPSA) | 132 Ų[] | Generally lower |
| Hydrogen Bond Acceptor Count | 14[] | Lower |
| Rotatable Bond Count | 32[] | Lower |
Solubility Profile
The solubility of a linker is a crucial parameter that influences its handling, reaction conditions, and the properties of the final product. PEGylated linkers like N-Boc-N-bis(PEG4-azide) are known to improve the solubility of PROTACs, which are often large molecules with poor aqueous solubility.[3][7]
Table 2: Qualitative Solubility of N-Boc-N-bis(PEG4-azide) in Common Solvents
| Solvent | Solubility | Remarks |
| Water | Soluble[8] | The hydrophilic PEG chain imparts good water solubility. |
| Dimethyl Sulfoxide (DMSO) | Soluble[8] | A common solvent for stock solutions and click chemistry reactions. |
| Dichloromethane (DCM) | Soluble[8] | A common solvent for organic synthesis and purification. |
| Dimethylformamide (DMF) | Soluble[8] | Another common polar aprotic solvent for organic reactions. |
Stability in Different Solvent Systems
The stability of the azide functional groups is critical for successful conjugation. Organic azides are generally stable but can be sensitive to certain conditions.[9]
Table 3: General Stability of Azide-Containing PEG Linkers
| Condition | Stability | Notes |
| Aqueous Buffers (pH 4-10) | Generally Stable | Stable under typical physiological and bioconjugation conditions. |
| Protic Solvents (e.g., alcohols) | Generally Stable | |
| Aprotic Polar Solvents (e.g., DMSO, DMF) | Generally Stable | Commonly used for click chemistry reactions. |
| Strong Acids | Potentially Unstable | Strong acids can lead to the formation of hydrazoic acid.[9] |
| Reducing Agents (e.g., TCEP) | Unstable | Azides can be reduced by phosphines like TCEP. |
| Elevated Temperatures | Use with Caution | Thermal stability can be a concern for some organic azides.[10] |
| Light (UV) | Use with Caution | Photolysis can lead to the formation of reactive nitrenes.[9] |
Experimental Workflows and Protocols
N-Boc-N-bis(PEG4-azide) is primarily used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The choice between these two "click" chemistry approaches depends on the specific application, with SPAAC being preferred for biological systems where the cytotoxicity of copper is a concern.[11][12]
Experimental Protocols
Protocol 1: General Procedure for Solubility Determination
A standardized method for determining the solubility of a test chemical can be adapted for linkers like N-Boc-N-bis(PEG4-azide).[13]
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of the linker in a suitable solvent (e.g., 10 mg/mL in DMSO).
-
Serial Dilutions: Serially dilute the stock solution with the test solvent (e.g., water, PBS, ethanol) to create a range of concentrations.
-
Equilibration: Gently mix the solutions and allow them to equilibrate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 24 hours).
-
Visual Inspection: Visually inspect each solution for any signs of precipitation or turbidity.
-
(Optional) Quantitative Analysis: For a more precise measurement, centrifuge the samples to pellet any undissolved material. Analyze the supernatant by a suitable analytical method (e.g., HPLC-UV, LC-MS) to determine the concentration of the dissolved linker. The highest concentration at which the linker remains fully dissolved is considered its solubility in that solvent.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline and may require optimization for specific substrates.[14]
-
Reactant Preparation:
-
Dissolve the alkyne-functionalized molecule (1 equivalent) in a suitable solvent mixture (e.g., DMSO/water or t-BuOH/water).
-
Dissolve N-Boc-N-bis(PEG4-azide) (1.1 equivalents) in the same solvent system.
-
-
Catalyst Preparation:
-
Prepare a stock solution of a copper(II) sulfate (B86663) (CuSO₄) (e.g., 100 mM in water).
-
Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate (B8700270) (e.g., 1 M in water).
-
(Optional but recommended) Prepare a stock solution of a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), in a suitable solvent.
-
-
Reaction Setup:
-
In a reaction vessel, combine the solutions of the alkyne-functionalized molecule and the azide linker.
-
Add the copper ligand (if used) to the reaction mixture.
-
Add the CuSO₄ solution to the mixture (typically 1-10 mol%).
-
Initiate the reaction by adding the sodium ascorbate solution (typically 5-20 mol%).
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, it can be quenched by the addition of EDTA or by exposure to air.
-
The product can be purified by standard chromatographic techniques.
-
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click reaction is ideal for biological applications.
-
Reactant Preparation:
-
Dissolve the strained alkyne (e.g., DBCO or BCN)-functionalized molecule (1 equivalent) in a biocompatible solvent (e.g., PBS, DMSO, or a mixture).
-
Dissolve N-Boc-N-bis(PEG4-azide) (1.1-1.5 equivalents) in a compatible solvent.
-
-
Reaction Setup:
-
Combine the solutions of the strained alkyne and the azide linker in a reaction vessel.
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction at room temperature or 37°C. The reaction progress can be monitored by LC-MS.
-
SPAAC reactions are typically slower than CuAAC reactions and may require several hours to overnight for completion.
-
The product can be purified by methods suitable for the specific molecule, such as HPLC or size-exclusion chromatography.
-
Conclusion
N-Boc-N-bis(PEG4-azide) offers significant advantages in terms of solubility and biocompatibility, particularly in the synthesis of PROTACs and other complex biomolecules.[4][5] Its performance is heavily influenced by the choice of solvent, which affects not only its solubility but also the efficiency of the subsequent click chemistry reactions. While PEG-based linkers generally exhibit superior solubility in polar solvents compared to their alkyl counterparts, careful consideration of the stability of the azide groups under specific reaction conditions is essential. The provided protocols offer a starting point for the effective utilization of this versatile linker in various research and development applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-Boc-N-bis(PEG4-azide), 2055041-25-1 | BroadPharm [broadpharm.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. N-Boc-N-bis(PEG4-acid), 2093152-88-4 | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NMR and Mass Spectrometry for the Characterization of N-Boc-N-bis(PEG4-azide) Reaction Products
For researchers, scientists, and drug development professionals engaged in the synthesis of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the precise characterization of linker molecules and their reaction products is of paramount importance. N-Boc-N-bis(PEG4-azide) is a branched polyethylene (B3416737) glycol (PEG) derivative that serves as a versatile linker, featuring two terminal azide (B81097) groups for conjugation via "click chemistry" and a Boc-protected amine for subsequent functionalization.[1][2] This guide provides a comparative analysis of two primary analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the characterization of N-Boc-N-bis(PEG4-azide) and its reaction products.
This guide will use the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction of N-Boc-N-bis(PEG4-azide) with a generic alkyne, propargyl alcohol, as a representative example to illustrate the principles of characterization by both NMR and MS. This reaction results in the formation of a stable triazole linkage.[3][4]
Performance Comparison: NMR vs. Mass Spectrometry
Both NMR and MS are powerful techniques for the structural elucidation and purity assessment of PEGylated compounds and their derivatives.[5] However, they provide different and often complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of atomic nuclei (typically ¹H and ¹³C), allowing for the unambiguous determination of molecular structure and the quantification of functional groups.[6] For N-Boc-N-bis(PEG4-azide) and its reaction products, ¹H NMR is particularly useful for:
-
Structural Confirmation: Identifying characteristic signals for the PEG backbone, the Boc protecting group, and the newly formed triazole ring.
-
Purity Assessment: Detecting the presence of starting materials or byproducts.
-
Quantitative Analysis: Determining the degree of functionalization by comparing the integration of signals from different parts of the molecule.
Mass Spectrometry (MS) determines the mass-to-charge ratio (m/z) of ionized molecules, providing highly accurate molecular weight information.[7] This is crucial for:
-
Molecular Weight Confirmation: Verifying the successful conjugation of the alkyne to the azide linker.
-
Purity Assessment: Identifying the presence of impurities with different molecular weights.
-
High-Throughput Screening: Rapidly analyzing a large number of samples.
The following table summarizes the key performance characteristics of NMR and MS for the analysis of N-Boc-N-bis(PEG4-azide) reaction products.
| Parameter | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | Detailed molecular structure, functional group identification, quantitative analysis | Accurate molecular weight, elemental composition (with high resolution MS) |
| Sample Requirement | Typically mg scale | µg to ng scale |
| Analysis Time | Minutes to hours per sample | Seconds to minutes per sample |
| Structural Detail | High (connectivity of atoms) | Low (infers structure from mass) |
| Quantitative Capability | Excellent | Good (relative quantification) |
| Instrumentation Cost | High | Moderate to High |
| Expertise Required | High for complex spectra interpretation | Moderate to High for data analysis |
Predicted Analytical Data for a Model Reaction
To illustrate the data obtained from each technique, we will consider the reaction of N-Boc-N-bis(PEG4-azide) with two equivalents of propargyl alcohol.
Reaction Scheme:
Figure 1. Model reaction of N-Boc-N-bis(PEG4-azide).
Table 1: Predicted ¹H NMR Data
| Compound | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| N-Boc-N-bis(PEG4-azide) | Boc-group (-C(CH₃)₃) | ~1.4 | s | 9H |
| PEG backbone (-CH₂CH₂O-) | ~3.6 | m | 64H | |
| Methylene (B1212753) adjacent to azide (-CH₂-N₃) | ~3.4 | t | 4H | |
| Reaction Product | Boc-group (-C(CH₃)₃) | ~1.4 | s | 9H |
| PEG backbone (-CH₂CH₂O-) | ~3.6 | m | 64H | |
| Methylene adjacent to triazole (-CH₂-triazole) | ~4.5 | t | 4H | |
| Triazole proton (-CH-) | ~7.5-8.0 | s | 2H | |
| Methylene of propargyl alcohol (-CH₂-OH) | ~4.7 | s | 4H |
Table 2: Predicted Mass Spectrometry Data
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected ESI-MS Adducts [M+H]⁺, [M+Na]⁺ |
| N-Boc-N-bis(PEG4-azide) | C₂₅H₄₉N₇O₁₀ | 607.35 | 608.36, 630.34 |
| Reaction Product | C₃₁H₅₉N₇O₁₂ | 721.42 | 722.43, 744.41 |
Experimental Protocols
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Data Analysis: Integrate the peaks and assign the chemical shifts to the corresponding protons in the molecule. The disappearance of the signal for the methylene protons adjacent to the azide and the appearance of a new signal for the triazole proton are indicative of a successful reaction.[5]
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).[8]
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range.
-
Data Analysis: Identify the molecular ion peaks, which are often observed as protonated [M+H]⁺ or sodiated [M+Na]⁺ adducts for PEGylated compounds.[8] The shift in the molecular weight corresponding to the addition of the alkyne confirms the reaction.
Workflow and Decision Making
The choice between NMR and MS, or the use of both, depends on the specific information required at each stage of the research and development process.
Figure 2. Experimental and analytical workflow.
Figure 3. Logical relationship for technique selection.
References
- 1. N-Boc-N-Bis(PEG4-Azide) - CD Bioparticles [cd-bioparticles.net]
- 2. N-Boc-N-bis(PEG4-azide), 2055041-25-1 | BroadPharm [broadpharm.com]
- 3. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy Comparison of PROTACs with Different PEG Linker Lenths: A Guide for Researchers
For researchers, scientists, and drug development professionals, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is a critical endeavor. Among the key components of a PROTAC, the linker connecting the target-binding ligand and the E3 ligase-recruiting moiety plays a pivotal role in determining the efficacy of the resulting molecule. Polyethylene glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties, including hydrophilicity and biocompatibility. This guide provides a comprehensive comparison of the efficacy of PROTACs with varying PEG linker lengths, supported by experimental data, detailed protocols, and visual diagrams to facilitate a deeper understanding of structure-activity relationships.
The length of the PEG linker is not a trivial parameter; it directly influences the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. An optimal linker length is crucial for inducing the necessary proximity and orientation between the target protein and the E3 ligase to ensure efficient ubiquitination and subsequent degradation by the proteasome. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker might result in a less productive ternary complex geometry, leading to inefficient ubiquitination.[1][2][3]
Quantitative Comparison of PROTAC Efficacy with Varying PEG Linker Lengths
The efficacy of a PROTAC is primarily quantified by two key parameters:
-
DC50 : The concentration of the PROTAC that induces 50% degradation of the target protein. A lower DC50 value indicates higher potency.
-
Dmax : The maximum percentage of target protein degradation that can be achieved with a given PROTAC.
The following tables summarize quantitative data from studies on PROTACs targeting TANK-binding kinase 1 (TBK1) and Bromodomain-containing protein 4 (BRD4), illustrating the impact of PEG linker length on their degradation efficacy.
Table 1: Efficacy of TBK1-Targeting PROTACs with Different Linker Lengths [4][5]
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No Degradation | N/A |
| 12-29 | Submicromolar | > 75 |
| 21 | 3 | 96 |
| 29 | 292 | 76 |
This data indicates that for TBK1 degradation, a linker length of at least 12 atoms is required to observe activity. The potency of the PROTACs increases with linker length, reaching an optimum at 21 atoms, after which a further increase in length to 29 atoms leads to a significant decrease in potency.
Table 2: Efficacy of BRD4-Targeting PROTACs with Different PEG Linker Units (Recruiting CRBN E3 Ligase) [4]
| Number of PEG Units | DC50 (µM) in H661 cells |
| 0 | < 0.5 |
| 1-2 | > 5 |
| 4-5 | < 0.5 |
This study demonstrates a non-linear relationship between PEG linker length and BRD4 degradation. Both short (0 PEG units) and longer (4-5 PEG units) linkers resulted in potent degradation, while intermediate lengths (1-2 PEG units) were significantly less effective. This highlights the complex interplay between linker length and the geometry of the ternary complex.
Estrogen Receptor α (ERα)-Targeting PROTACs
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of PROTACs and the experimental procedures used to evaluate their efficacy, the following diagrams illustrate the key concepts.
Detailed Experimental Protocols
1. Western Blotting for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[5]
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, MCF7, or a cell line endogenously expressing the target protein) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
-
Treat cells with a serial dilution of the PROTACs with different PEG linker lengths for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.
-
2. NanoBRET™ Ternary Complex Formation Assay
This assay quantitatively measures the formation of the PROTAC-induced ternary complex in living cells.[6][7][8][9][10]
-
Materials:
-
HEK293T cells
-
Plasmids: NanoLuc®-fused target protein (donor) and HaloTag®-fused E3 ligase (acceptor)
-
Transfection reagent
-
White, solid-bottom 96-well or 384-well assay plates
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Live Cell Reagent
-
PROTACs of interest
-
-
Procedure:
-
Cell Seeding: Seed HEK293T cells in white assay plates to achieve 80-90% confluency on the assay day.
-
Transfection: Co-transfect the cells with the NanoLuc®-target and HaloTag®-E3 ligase plasmids. A 1:10 donor-to-acceptor plasmid ratio is a common starting point. Incubate for 24-48 hours.
-
Compound Treatment: Prepare serial dilutions of the PROTACs. To distinguish ternary complex formation from degradation, cells can be pre-treated with a proteasome inhibitor (e.g., MG132). Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).
-
Reagent Addition: Prepare the NanoBRET™ detection reagent by diluting the HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate in Opti-MEM™. Add the detection reagent to each well.
-
Signal Measurement: Incubate the plate at room temperature for 10-15 minutes. Measure the donor and acceptor luminescence signals using a luminometer capable of dual-filtered luminescence detection.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration for complex formation) and Bmax (maximum BRET signal).
-
3. In Vitro Ubiquitination Assay
This assay directly measures the ubiquitination of the target protein induced by the PROTAC.[11][12][13]
-
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ligase (the one recruited by the PROTAC)
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
Ubiquitination buffer
-
PROTACs of interest
-
-
Procedure:
-
Set up the ubiquitination reaction in a microcentrifuge tube by combining the ubiquitination buffer, ATP, E1, E2, E3, ubiquitin, and the target protein.
-
Add the PROTAC at various concentrations to the reaction mixtures. Include a no-PROTAC control.
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples and analyze them by Western blotting using an antibody specific for the target protein or an antibody that recognizes ubiquitin.
-
-
Analysis:
-
The appearance of higher molecular weight bands corresponding to the ubiquitinated target protein indicates a successful ubiquitination reaction. The intensity of these bands should correlate with the concentration of the effective PROTAC.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
- 8. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. biorxiv.org [biorxiv.org]
- 11. docs.abcam.com [docs.abcam.com]
- 12. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 13. Ubiquitination Assay - Profacgen [profacgen.com]
The Strategic Advantage of Branched Linkers: A Comparative Guide to N-Boc-N-bis(PEG4-azide)
In the intricate world of bioconjugation and drug development, the choice of a chemical linker is a critical decision that profoundly influences the efficacy, stability, and pharmacokinetic profile of a therapeutic agent. While linear linkers have been the conventional choice, branched linkers are emerging as powerful tools offering distinct advantages. This guide provides a comprehensive comparison of the branched linker N-Boc-N-bis(PEG4-azide) against its linear counterparts, supported by experimental data, to inform researchers, scientists, and drug development professionals in their molecular design strategies.
N-Boc-N-bis(PEG4-azide) is a trifunctional polyethylene (B3416737) glycol (PEG)-based linker.[][2] It features a tert-butyloxycarbonyl (Boc) protected amine and two terminal azide (B81097) groups.[2] This unique architecture allows for the attachment of multiple molecules, a key differentiator from traditional linear linkers.[3][4] The Boc group provides a stable, yet removable, protecting group for the amine, enabling controlled and sequential conjugation, while the two azide groups are readily available for highly efficient and specific "click chemistry" reactions with alkyne-containing molecules.[2][5]
Key Advantages of Branched Architecture
The branched design of linkers like N-Boc-N-bis(PEG4-azide) offers several performance benefits over simple linear PEG linkers:
-
Increased Payload Capacity: The most significant advantage is the ability to attach multiple payload molecules (e.g., cytotoxic drugs) to a single biologic, such as an antibody. This can lead to a higher drug-to-antibody ratio (DAR), which is often crucial for enhancing the therapeutic potency of antibody-drug conjugates (ADCs).[3][6] Branched linkers can enable the construction of homogeneous ADCs with increased DARs, potentially up to 8.[3]
-
Improved Pharmacokinetics (PK): The branched structure creates a larger hydrodynamic volume compared to a linear linker of the same molecular weight.[7] This increased size can shield the bioconjugate from renal clearance, leading to a longer circulation half-life and prolonged exposure in the body.[7][] Studies have shown that ADCs with a branched or "pendant" PEG configuration demonstrate slower clearance rates and higher plasma concentrations over time compared to those with linear linkers.[6]
-
Enhanced Hydrophilicity: PEGylation is a well-established method to increase the water solubility of hydrophobic molecules. The multiple PEG chains in a branched linker can further enhance the hydrophilicity of the entire conjugate, which is critical for preventing aggregation and non-specific uptake, thereby reducing potential toxicity.[][10]
-
Multifunctionality: Beyond simply increasing drug load, the multiple arms of a branched linker can be used to attach different types of molecules. For instance, one arm could hold a therapeutic agent while another holds an imaging agent, creating a theranostic molecule for simultaneous therapy and diagnosis.[11][12]
Comparative Performance Data
The selection of a linker should be guided by empirical data. The following tables summarize quantitative comparisons between bioconjugates constructed with branched versus linear linkers.
Table 1: Comparative Pharmacokinetic Parameters of High-DAR Trastuzumab-DM1 ADCs in Mice
| Linker Configuration | Clearance (mL/h/kg) | Cmax (µg/mL) | AUC (h·µg/mL) |
| Pendant (Branched-like) | 0.21 ± 0.03 | 148 ± 12 | 702 ± 78 |
| Linear | 0.35 ± 0.07 | 140 ± 20 | 487 ± 97 |
Data adapted from a study comparing pendant (functionally similar to branched) versus linear PEG linker configurations, suggesting the branched architecture provides a superior shielding effect, leading to increased circulation time.[6]
Table 2: In Vitro Cytotoxicity of Anti-HER2 ADCs with Different Linker Architectures
| Linker Type | Drug-to-Antibody Ratio (DAR) | Linker Length | IC50 (nM) against HER2-expressing cells |
| Branched | 6 | "Short" | 0.68 |
| Branched | 6 | "Long" | 0.074 |
| Linear | 2 | N/A | 0.35 |
Data sourced from a study indicating that the length of the branched linker critically affects the cytotoxic activity of ADCs, with longer branched linkers showing significantly higher potency.[13]
Table 3: Hydrodynamic Radius of PEGylated Human Serum Albumin (HSA)
| Linker Type | PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) (nm) |
| Unmodified HSA | - | 3.5 |
| Linear | 20 | 6.1 |
| Branched | 20 | 6.4 |
This data demonstrates that for the same molecular weight, a branched PEG linker can create a larger hydrodynamic radius than a linear one, which can contribute to reduced renal clearance.[7]
Visualizing the Concepts
To better illustrate the structural and functional differences, the following diagrams have been generated.
Caption: Structural comparison of a simple linear linker versus a trifunctional branched linker.
Caption: Experimental workflow for ADC synthesis and evaluation using a branched linker.
Caption: Logical flow from the branched linker's features to its therapeutic benefits.
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the comparison of linker performance.
Protocol 1: General Synthesis of an ADC using N-Boc-N-bis(PEG4-azide)
This protocol outlines a two-stage strategy involving the initial conjugation of the linker to an antibody followed by the attachment of the payload.
-
Deprotection of the Linker:
-
Dissolve N-Boc-N-bis(PEG4-azide) in a suitable organic solvent (e.g., Dichloromethane).
-
Add an excess of an acid, such as trifluoroacetic acid (TFA), to the solution.
-
Stir the reaction at room temperature for 1-2 hours to remove the Boc protecting group, exposing the primary amine.
-
Evaporate the solvent and acid under vacuum to yield the deprotected linker (N-Amino-N-bis(PEG4-azide)).
-
-
Antibody Conjugation:
-
Prepare the antibody in an appropriate buffer (e.g., PBS, pH 7.4).
-
Activate the deprotected linker by reacting it with a carboxyl-to-amine crosslinker like EDC in the presence of Sulfo-NHS to form a stable intermediate.
-
Alternatively, if conjugating to lysine (B10760008) residues, activate the antibody's carboxyl groups (e.g., on aspartic/glutamic acid) with EDC/Sulfo-NHS.
-
Add the deprotected linker to the activated antibody solution. The molar ratio should be optimized to achieve the desired degree of labeling.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Purify the antibody-linker conjugate using size exclusion chromatography (SEC) to remove excess linker and reagents.
-
-
Payload Attachment via Click Chemistry:
-
Dissolve an alkyne-functionalized payload (e.g., DBCO-payload) in an appropriate solvent (e.g., DMSO).[14]
-
Add the payload solution to the purified antibody-linker conjugate. A molar excess of the payload is typically used to ensure complete reaction with the azide groups.[14]
-
Allow the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to proceed for 4-12 hours at room temperature or overnight at 4°C.[14]
-
-
Final Purification and Characterization:
-
Purify the final ADC product using SEC to remove unconjugated payload.
-
Characterize the ADC to determine the final DAR using techniques such as Hydrophobic Interaction Chromatography (HIC) or LC-MS.[7]
-
Protocol 2: In Vitro Cytotoxicity Assay
This method assesses the potency of the synthesized ADCs against cancer cell lines.
-
Cell Culture: Culture HER2-expressing cancer cells (e.g., SK-BR-3) and HER2-negative control cells (e.g., MDA-MB-231) in appropriate media until they reach logarithmic growth phase.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs (with branched and linear linkers) in cell culture media.
-
Incubation: Remove the old media from the wells and add the media containing the various ADC concentrations. Incubate the plates for a period of 72-96 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the logarithm of the ADC concentration. Use a non-linear regression model to calculate the IC50 value, which is the concentration of ADC that inhibits cell growth by 50%.
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)
This protocol uses Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR.[7]
-
Sample Preparation: Prepare the ADC sample at a concentration of approximately 1 mg/mL. For analysis of the intact ADC, the sample can be analyzed directly. For analysis of the light and heavy chains, the ADC is first reduced to break the disulfide bonds.[7]
-
LC-MS Analysis: Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography.[7]
-
DAR Calculation:
-
From the mass spectra of the intact ADC, identify the peaks corresponding to the antibody conjugated with different numbers of drug-linker moieties.
-
Calculate the average DAR by analyzing the relative abundance of these peaks.[7]
-
Conclusion
The choice between linear and branched linkers is a critical design parameter in the development of advanced bioconjugates.[7] Branched linkers like N-Boc-N-bis(PEG4-azide) offer clear advantages in applications requiring high payload delivery and improved pharmacokinetic profiles. The ability to increase the DAR can lead to enhanced potency, while the larger molecular architecture can extend circulation time.[3][7] However, the increased steric hindrance of branched linkers may sometimes impact binding affinity or the rate of enzymatic cleavage, as evidenced by data showing that linker length is a critical optimization parameter.[7][13] Ultimately, the optimal linker choice depends heavily on the specific application, the nature of the antibody and payload, and the desired therapeutic outcome. The comparative data and protocols presented here provide a foundational framework for making an informed decision in the strategic design of next-generation therapeutics.
References
- 2. N-Boc-N-bis(PEG4-azide), 2055041-25-1 | BroadPharm [broadpharm.com]
- 3. Enzymatic conjugation using branched linkers for constructing homogeneous antibody-drug conjugates with high potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 10. The Importance of Drug Conjugate Linker Design: Effect on the Pharmacokinetic (PK), Drug Efficacy, and Toxicity Profiles - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Bifunctional linkers - CD Biosynsis [biosynsis.com]
- 12. A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
A Head-to-Head Comparison of N-Boc-N-bis(PEG4-azide) and N-Boc-N-bis(PEG4-acid) for PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
The design and synthesis of Proteolysis Targeting Chimeras (PROTACs) have revolutionized the landscape of targeted protein degradation. A critical component of these heterobifunctional molecules is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The choice of linker chemistry not only dictates the synthetic strategy but also profoundly influences the physicochemical properties and biological efficacy of the final PROTAC. This guide provides a detailed comparison of two popular trifunctional PEG linkers: N-Boc-N-bis(PEG4-azide) and N-Boc-N-bis(PEG4-acid) , offering insights into their respective advantages and disadvantages in PROTAC design.
At a Glance: Chemical Structures and Properties
Both N-Boc-N-bis(PEG4-azide) and N-Boc-N-bis(PEG4-acid) share a common structural motif: a Boc-protected amine and a branched polyethylene (B3416737) glycol (PEG) core. This PEG core enhances solubility and provides flexibility to the resulting PROTAC. The key difference lies in their terminal reactive groups: the azide (B81097) (-N₃) groups in the former and the carboxylic acid (-COOH) groups in the latter. These functional groups dictate the conjugation chemistry used to assemble the PROTAC.
| Feature | N-Boc-N-bis(PEG4-azide) | N-Boc-N-bis(PEG4-acid) |
| Reactive Groups | Two terminal azide (-N₃) groups | Two terminal carboxylic acid (-COOH) groups |
| Conjugation Chemistry | Click Chemistry (CuAAC or SPAAC) with alkynes | Amide bond formation with primary amines |
| Key Reagents | Copper(I) catalyst and a reducing agent (for CuAAC), or a strained cyclooctyne (B158145) (for SPAAC) | Coupling reagents (e.g., EDC, HATU, HOBt) and a base (e.g., DIPEA) |
| Reaction Conditions | Typically mild, aqueous conditions | Anhydrous organic solvents often required |
| Byproducts | Minimal byproducts | Urea (B33335) or other coupling agent-derived byproducts |
| Orthogonality | High, azide group is largely inert to other functional groups | Lower, carboxylic acids can react with various nucleophiles |
Performance in PROTAC Synthesis: A Comparative Analysis
The choice between an azide and a carboxylic acid terminus for a PROTAC linker has significant implications for the synthesis and performance of the final molecule. While direct head-to-head experimental data for these specific bifunctional linkers is not extensively published, we can infer their performance based on the well-established principles of click chemistry and amide bond formation.
N-Boc-N-bis(PEG4-azide): Leveraging Click Chemistry for Efficiency and Modularity
N-Boc-N-bis(PEG4-azide) is a reagent designed for "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility.[1][2] The azide groups react specifically with alkyne-functionalized ligands (either on the target binder or the E3 ligase ligand) through Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[][4]
Advantages:
-
High Reaction Efficiency: Click reactions are known for proceeding to high yields under mild conditions, often in aqueous solutions.[4]
-
Orthogonality: The azide and alkyne groups are bio-orthogonal, meaning they do not react with other functional groups typically found in biological molecules, leading to fewer side products and cleaner reactions.[5]
-
Simplified Purification: The high selectivity of the reaction often simplifies the purification of the final PROTAC.[5]
-
Modular Assembly: The click chemistry approach is highly modular, making it well-suited for the rapid synthesis of PROTAC libraries with varying linkers for optimization studies.[6]
Disadvantages:
-
Copper Toxicity (for CuAAC): The copper catalyst used in CuAAC can be toxic to cells, necessitating its thorough removal from the final product, especially for biological assays.[7]
-
Triazole Ring Formation: The resulting triazole ring, while stable, introduces a rigid, planar, and polar element into the linker, which may influence the conformation and properties of the PROTAC.[5]
N-Boc-N-bis(PEG4-acid): The Traditional Approach of Amide Bond Formation
N-Boc-N-bis(PEG4-acid) utilizes the robust and well-established chemistry of amide bond formation. The terminal carboxylic acid groups are activated by coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) to react with primary amine groups on the protein of interest (POI) ligand or the E3 ligase ligand.[8][9]
Advantages:
-
Stable Amide Bond: The resulting amide bond is highly stable and mimics a peptide bond, a common motif in biological systems.[5]
-
Well-Understood Chemistry: Amide coupling reactions are a cornerstone of organic synthesis, and a wide variety of protocols and reagents are available.[8]
Disadvantages:
-
Harsher Reaction Conditions: Amide coupling reactions often require anhydrous conditions and the use of organic bases, which may not be suitable for sensitive biomolecules.[9]
-
Byproduct Formation: Coupling reagents generate byproducts (e.g., urea from EDC) that must be carefully removed during purification.[8]
-
Potential for Side Reactions: The activated carboxylic acid can potentially react with other nucleophilic groups, leading to side products.
-
Racemization: For chiral molecules, there is a risk of racemization during the activation and coupling steps.[9]
Quantitative Data Summary
The following table presents hypothetical but representative data for the synthesis and performance of a model PROTAC (targeting BRD4 with a JQ1-based ligand and recruiting CRBN with a pomalidomide-based ligand) using the two linkers. This data is illustrative and intended to highlight the expected differences based on the underlying chemistries.
| Parameter | PROTAC with N-Boc-N-bis(PEG4-azide) Linker | PROTAC with N-Boc-N-bis(PEG4-acid) Linker |
| Synthesis Yield | 85-95% | 60-80% |
| Reaction Time | 1-4 hours | 12-24 hours |
| Purification Complexity | Low to moderate | Moderate to high |
| Final PROTAC Stability | High | High |
| DC₅₀ (Degradation Concentration 50%) | 10-50 nM | 20-100 nM |
| Dₘₐₓ (Maximum Degradation) | >90% | >85% |
Note: DC₅₀ and Dₘₐₓ values are highly dependent on the specific target, ligands, and cell line used.
Experimental Protocols
Protocol 1: PROTAC Synthesis via CuAAC Click Chemistry with N-Boc-N-bis(PEG4-azide)
This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate an alkyne-functionalized POI ligand and an E3 ligase ligand to the N-Boc-N-bis(PEG4-azide) linker.
Materials:
-
N-Boc-N-bis(PEG4-azide)
-
Alkyne-functionalized POI ligand
-
Alkyne-functionalized E3 ligase ligand (if using both azide arms for different ligands) or a second equivalent of the POI/E3 ligand.
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent: e.g., a mixture of t-BuOH and water, or DMF
Procedure:
-
Reaction Setup: In a reaction vial, dissolve N-Boc-N-bis(PEG4-azide) (1 equivalent) and the alkyne-functionalized ligand(s) (1 equivalent for each azide group) in the chosen solvent.
-
Catalyst Preparation: In a separate tube, prepare a fresh solution of CuSO₄·5H₂O (0.1 equivalents) and THPTA (0.5 equivalents) in water.
-
Catalyst Addition: Add the catalyst solution to the reaction mixture.
-
Initiation: Add a fresh solution of sodium ascorbate (0.3 equivalents in water) to the reaction mixture to reduce Cu(II) to the active Cu(I) species.
-
Reaction Progression: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours and can be monitored by LC-MS.
-
Purification: Upon completion, the reaction mixture is purified, typically by reverse-phase HPLC, to isolate the desired PROTAC.
Protocol 2: PROTAC Synthesis via Amide Coupling with N-Boc-N-bis(PEG4-acid)
This protocol outlines the synthesis of a PROTAC using HATU-mediated amide bond formation.
Materials:
-
N-Boc-N-bis(PEG4-acid)
-
Amine-functionalized POI ligand
-
Amine-functionalized E3 ligase ligand (or a second equivalent of the POI/E3 ligand)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Reaction Setup: In a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-N-bis(PEG4-acid) (1 equivalent) and the amine-functionalized ligand(s) (1 equivalent for each carboxylic acid group) in anhydrous DMF.
-
Reagent Addition: Add HATU (1.2 equivalents for each carboxylic acid group) to the solution, followed by DIPEA (3 equivalents for each carboxylic acid group).
-
Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Once the reaction is complete, the mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove excess reagents and byproducts. The crude product is then purified by flash chromatography or reverse-phase HPLC.
Protocol 3: Western Blot for PROTAC-Induced Protein Degradation
This protocol provides a general workflow for assessing the efficacy of a synthesized PROTAC in degrading its target protein in a cellular context.
Materials:
-
Cultured cells expressing the target protein
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (and a DMSO vehicle control) for a specified period (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize the protein concentrations of the lysates and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibodies (target protein and loading control).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control. Plot the degradation percentage against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.[1][10]
Visualizing the Workflow and Logic
Caption: Comparative workflow for PROTAC synthesis and evaluation.
Caption: Decision logic for linker selection in PROTAC design.
Conclusion
Both N-Boc-N-bis(PEG4-azide) and N-Boc-N-bis(PEG4-acid) are valuable tools in the PROTAC designer's toolkit. The choice between them hinges on the specific priorities of the research program.
-
N-Boc-N-bis(PEG4-azide) is the preferred choice for rapid library synthesis, modular approaches, and when mild, bio-orthogonal reaction conditions are paramount . The efficiency and cleanliness of click chemistry can significantly accelerate the optimization of linker length and composition.
-
N-Boc-N-bis(PEG4-acid) remains a robust and reliable option for synthesizing well-defined PROTACs where the stability and familiarity of the amide bond are desired. It is particularly useful when a large library is not required and the synthetic workflow is already established around traditional coupling chemistries.
Ultimately, a thorough understanding of the synthetic and biological implications of each linker chemistry is essential for the successful design and development of potent and selective protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. peptide.com [peptide.com]
- 9. Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00304G [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for N-Boc-N-bis(PEG4-azide)
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of N-Boc-N-bis(PEG4-azide) are critical to ensure laboratory safety and environmental compliance. While this molecule's polyethylene (B3416737) glycol (PEG) component and Boc-protected amine present relatively low hazards, the two azide (B81097) functional groups are potentially hazardous. Organic azides can be toxic and may form explosive compounds, particularly with heavy metals.[1] Therefore, strict adherence to the following disposal protocols is mandatory. All procedures involving the handling and deactivation of this compound should be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1]
Immediate Safety Precautions
-
Avoid Metal Contact: Never use metal spatulas or equipment to handle N-Boc-N-bis(PEG4-azide) or its waste. Azides can react with metals like copper, lead, brass, and silver to form highly shock-sensitive and explosive metal azides. This is particularly crucial for drain pipes, which are often constructed from these materials.[1][2]
-
Segregate Waste: All waste containing N-Boc-N-bis(PEG4-azide), including unused compound, solutions, and contaminated materials (e.g., pipette tips, gloves), must be collected in a dedicated, clearly labeled hazardous waste container.[1][3] The container should be made of non-metal material, such as glass or polyethylene.[1]
-
Avoid Incompatible Chemicals: Do not mix azide-containing waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[3] Halogenated solvents like dichloromethane (B109758) and chloroform (B151607) should also be avoided due to the potential formation of explosive di- and tri-azidomethane.[1]
Quantitative Data for Safe Handling and Disposal
The following table summarizes key quantitative parameters for the safe handling and chemical deactivation of organic azides.
| Parameter | Value/Guideline | Compound Class | Source |
| Azide Stability (C/N ratio) | The ratio of carbon atoms to nitrogen atoms should be ≥ 3 for enhanced stability. | Organic Azides | [3] |
| Azide Concentration for Handling | Should not exceed 1 M in solution. | Organic Azides | [3] |
| Deactivation Concentration | Solutions of ≤ 5% azide can be chemically deactivated. | Inorganic/Organic Azides | [1][4] |
| Quenching Reagent Ratio (Sodium Nitrite) | 1.5 g of sodium nitrite (B80452) per gram of azide. | Sodium Azide | [4][5] |
| Quenching Reagent Ratio (Triphenylphosphine) | 1.1 equivalents relative to the organic azide. | Organic Azides | [6] |
Step-by-Step Disposal Protocol
Direct disposal of untreated N-Boc-N-bis(PEG4-azide) is not recommended. The primary goal is to safely deactivate the azide functionalities before disposal.
Experimental Protocol: Chemical Deactivation of Azide Groups
Two primary methods for the chemical deactivation of the azide groups in N-Boc-N-bis(PEG4-azide) are presented below. The choice of method may depend on the scale of the waste and the other chemical constituents in the waste stream.
Method 1: Oxidative Quenching with Sodium Nitrite and Sulfuric Acid
This method is effective for aqueous waste streams containing the azide compound.
Materials:
-
Waste solution containing N-Boc-N-bis(PEG4-azide) (diluted to ≤ 5% azide concentration)
-
20% aqueous solution of sodium nitrite (NaNO₂)
-
2 M sulfuric acid (H₂SO₄)
-
Starch-iodide paper
-
Sodium hydroxide (B78521) (NaOH) solution for neutralization
-
Three-neck flask equipped with a stirrer and an addition funnel
Procedure:
-
Dilution: Ensure the concentration of the azide compound in the aqueous waste does not exceed 5%.[4][5] Dilute with water if necessary.
-
Setup: Place the diluted azide waste in a three-neck flask inside a chemical fume hood. Begin stirring.
-
Add Sodium Nitrite: With continuous stirring, add a 20% solution of sodium nitrite. Use approximately 1.5 g of sodium nitrite for every gram of azide compound.[4][5]
-
Acidification: Slowly add 2 M sulfuric acid dropwise using the addition funnel until the evolution of gas (N₂ and NO) ceases and the solution is acidic, as confirmed by pH paper.[5] Caution: The order of addition is critical. Acid must be added to the azide/nitrite mixture.
-
Completion Check: Test the solution with starch-iodide paper. A blue color indicates an excess of nitrite, signifying that the azide decomposition is complete.[5]
-
Neutralization: Neutralize the final solution to a pH between 6 and 9 with a suitable base, such as sodium hydroxide solution.[1]
-
Collection: Collect the neutralized, deactivated waste in a properly labeled hazardous waste container for disposal through your institution's hazardous waste management program.[1]
Method 2: Reduction via Staudinger Reaction with Triphenylphosphine (B44618)
This method is suitable for organic solutions of the azide compound and involves reducing the azide to a non-hazardous amine derivative.
Materials:
-
Waste solution containing N-Boc-N-bis(PEG4-azide)
-
Triphenylphosphine (PPh₃)
-
An appropriate solvent (e.g., THF, diethyl ether)
-
Ice bath
Procedure:
-
Cooling: Cool the solution containing the residual organic azide in an ice bath within a chemical fume hood.[6]
-
Prepare PPh₃ Solution: In a separate flask, dissolve triphenylphosphine (approximately 1.1 equivalents relative to the azide) in a suitable solvent.[6]
-
Quenching: Slowly add the triphenylphosphine solution to the cooled azide solution with stirring. You should observe effervescence as nitrogen gas is released.[6]
-
Ensure Completion: Continue stirring until the gas evolution stops. Allow the reaction mixture to warm to room temperature and stir for an additional hour to ensure the reaction is complete.[6]
-
Hydrolysis (Optional): The resulting iminophosphorane can be hydrolyzed with water to form the corresponding amine.
-
Collection: The final solution, now free of reactive azides, can be collected as organic waste according to your institution's guidelines.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste containing N-Boc-N-bis(PEG4-azide).
Caption: Disposal workflow for N-Boc-N-bis(PEG4-azide).
References
Personal protective equipment for handling N-Boc-N-bis(PEG4-azide)
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper handling and disposal of N-Boc-N-bis(PEG4-azide). Adherence to these guidelines is essential for ensuring laboratory safety and procedural accuracy.
Hazard Identification and Personal Protective Equipment (PPE)
N-Boc-N-bis(PEG4-azide) is a chemical that requires careful handling due to its azide (B81097) functional groups. Organic azides are potentially explosive and can be sensitive to heat, light, friction, and pressure.[1] While a specific Safety Data Sheet (SDS) for N-Boc-N-bis(PEG4-azide) was not located, an SDS for the structurally similar compound N-(acid-PEG3)-N-bis(PEG3-azide) indicates hazards such as acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[2] Therefore, a conservative approach to safety is warranted.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles or a Face Shield | Essential for protecting against splashes and potential energetic decomposition.[3][4] A face shield should be used in conjunction with safety goggles when there is a higher risk of splashing or explosion.[5] |
| Skin Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[6] Avoid using metal spatulas for handling to prevent the formation of shock-sensitive metal azides.[7][8] |
| Lab Coat or Gown | A disposable gown made of a material resistant to chemical permeation is preferred to protect against spills.[6] | |
| Respiratory Protection | Use in a Well-Ventilated Area | All handling should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[2][8] |
Safe Handling and Operational Plan
A systematic approach to handling N-Boc-N-bis(PEG4-azide) is critical to minimize risks. The stability of organic azides is a key consideration; a common guideline is the "Rule of Six," which suggests there should be at least six carbon atoms for each energetic functional group (like azide).[1]
Procedural Steps for Handling:
-
Preparation :
-
Weighing and Transfer :
-
Reaction Setup :
-
Do not use halogenated solvents such as dichloromethane (B109758) or chloroform, as they can form extremely unstable di- and tri-azidomethane.[1][7]
-
Keep the quantities of the azide compound used to the minimum required for the experiment.[9]
-
If working with a potentially highly reactive azide, use a blast shield.[5][8]
-
-
Storage :
Disposal Plan
Proper disposal of azide-containing waste is crucial to prevent accidents. Azide waste should never be mixed with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[1]
Waste Management Protocol:
| Waste Stream | Collection and Labeling | Treatment and Disposal |
| Solid Waste | Collect in a dedicated, clearly labeled, non-metal container for azide waste. | Dispose of as hazardous waste through your institution's environmental health and safety program.[12] |
| Liquid Waste | Collect in a separate, labeled, non-metal container. Do not mix with other waste streams, especially acidic waste.[7] | Chemical deactivation of the azide can be performed to render the waste less hazardous before final disposal.[12] Consult your institution's guidelines for approved deactivation procedures. |
| Contaminated Materials | Any materials (e.g., gloves, absorbent paper) contaminated with the azide compound. | Dispose of as hazardous waste in the designated azide waste container.[8] |
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical flow for safely handling N-Boc-N-bis(PEG4-azide) from preparation to disposal.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. hazmatschool.com [hazmatschool.com]
- 4. sams-solutions.com [sams-solutions.com]
- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. ucd.ie [ucd.ie]
- 8. artscimedia.case.edu [artscimedia.case.edu]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. N-Boc-N-bis(PEG4-azide), 2055041-25-1 | BroadPharm [broadpharm.com]
- 11. carlroth.com [carlroth.com]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
